The Synthesis of Oleyl Erucate: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Examination of the Esterification of Oleyl Alcohol and Erucic Acid Oleyl erucate (B1234575), an ester with the chemical formula C40H76O2, is a versatile emollient and texture enhancer with significant applica...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Examination of the Esterification of Oleyl Alcohol and Erucic Acid
Oleyl erucate (B1234575), an ester with the chemical formula C40H76O2, is a versatile emollient and texture enhancer with significant applications in the cosmetic and pharmaceutical industries.[1] Its properties, often compared to Jojoba Oil, make it a desirable ingredient for creating products with a silky, non-greasy feel, making it particularly beneficial for dry skin formulations.[1][2] This technical guide provides a comprehensive overview of the synthesis of oleyl erucate from its precursors, oleyl alcohol and erucic acid, focusing on the core chemical and enzymatic methodologies.
Chemical Synthesis: The Acid-Catalyzed Esterification Pathway
The traditional and most direct method for synthesizing oleyl erucate is through the Fischer-Speier esterification of oleyl alcohol and erucic acid.[3][4] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H2SO4), and driven by heat.[1][3]
To maximize the yield of oleyl erucate, the equilibrium of this reaction must be shifted towards the product side. This is typically achieved by the continuous removal of water as it is formed, often through the use of a Dean-Stark apparatus or by conducting the reaction under reduced pressure.[3] Following the reaction, the crude oleyl erucate must be purified to remove any unreacted starting materials and the acid catalyst.[3] Common purification techniques include distillation or extraction.[3]
Enzymatic Synthesis: A Greener Approach with Lipases
Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases, a class of enzymes that hydrolyze fats in an aqueous environment, can be used to catalyze esterification reactions in non-aqueous (or low-water) media.[5] This approach avoids the use of harsh acids and high temperatures, leading to a more environmentally friendly process and potentially higher purity products.
While specific studies on the lipase-catalyzed synthesis of oleyl erucate are limited, extensive research on the synthesis of the structurally similar wax ester, oleyl oleate (B1233923), provides valuable insights into the reaction conditions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often commercialized as Novozym 435), are frequently employed due to their high activity and stability in organic solvents.[6][7]
Key Experimental Parameters in Enzymatic Synthesis
The following table summarizes key experimental parameters for the enzymatic synthesis of wax esters, primarily based on studies of oleyl oleate, which can be adapted for the synthesis of oleyl erucate.
Parameter
Typical Range/Value
Source(s)
Enzyme
Immobilized Candida antarctica lipase B (Novozym 435)
Hypothetical Protocol for Chemical Synthesis of Oleyl Erucate
This protocol is a generalized procedure based on standard Fischer-Speier esterification and should be optimized for specific laboratory conditions.
Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of oleyl alcohol and erucic acid.
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
Purification: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Exemplary Protocol for Enzymatic Synthesis of Oleyl Erucate
This protocol is adapted from studies on the synthesis of oleyl oleate and serves as a starting point for the synthesis of oleyl erucate.
Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine oleyl alcohol and erucic acid in a 1:1 molar ratio.
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 5-10% by weight of the total substrates).
Reaction Conditions: Maintain the reaction temperature at 50°C with constant agitation (e.g., 200 rpm).
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the conversion of the fatty acid by titration with a standard solution of sodium hydroxide.
Enzyme Recovery and Product Purification: Upon completion, recover the immobilized enzyme by filtration for potential reuse. The product, oleyl erucate, can be used directly or further purified if necessary.
Visualizing the Synthesis
Chemical Reaction Pathway
Caption: Acid-catalyzed esterification of oleyl alcohol and erucic acid.
Experimental Workflow for Enzymatic Synthesis
Caption: General workflow for the enzymatic synthesis of oleyl erucate.
Conclusion
The synthesis of oleyl erucate from oleyl alcohol and erucic acid can be effectively achieved through both chemical and enzymatic routes. While chemical synthesis using acid catalysis is a well-established method, enzymatic synthesis with lipases presents a more sustainable and selective alternative. The choice of method will depend on the desired purity, scale of production, and environmental considerations. The provided data and protocols, largely based on the synthesis of the analogous oleyl oleate, offer a solid foundation for researchers and professionals in the development of processes for producing high-quality oleyl erucate for various applications. Further research to establish optimized and specific quantitative data for oleyl erucate synthesis would be beneficial for industrial-scale production.
An In-depth Technical Guide to the Physicochemical Properties of Oleyl Erucate
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575) is the ester of oleyl alcohol and erucic acid, both of which are long-chain unsaturated fatty acids.[1][2] It is a veg...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575) is the ester of oleyl alcohol and erucic acid, both of which are long-chain unsaturated fatty acids.[1][2] It is a vegetable-based emollient ester that is often used in cosmetic and personal care products for its skin-conditioning and smoothing properties.[3][4] In the realm of drug development, oleyl erucate's properties as a non-greasy emollient and solvent make it a person of interest as a potential vehicle for topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of oleyl erucate, detailed experimental protocols for their determination, and a summary of its role in drug delivery.
Physicochemical Properties
Oleyl erucate is characterized as a yellowish, low-viscosity oil with a faint, characteristic odor.[2][5] A summary of its key physicochemical properties is presented in the tables below. It is important to note that many of the reported values are predicted or estimated.
Table 1: General and Physical Properties of Oleyl Erucate
Detailed experimental protocols for the synthesis and characterization of oleyl erucate are provided below. These are generalized methods that can be adapted for this specific ester.
Synthesis of Oleyl Erucate via Fischer Esterification
This protocol describes the synthesis of oleyl erucate through the acid-catalyzed esterification of oleyl alcohol and erucic acid.[1]
Materials:
Oleyl alcohol
Erucic acid
Sulfuric acid (H₂SO₄) or other suitable acid catalyst
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Organic solvent for extraction (e.g., diethyl ether or hexane)
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
In a round-bottom flask, combine equimolar amounts of oleyl alcohol and erucic acid.
Add a suitable solvent such as toluene to facilitate the removal of water.
Add a catalytic amount of concentrated sulfuric acid (typically 0.5-1% of the total reactant weight).
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent.
Remove the solvent using a rotary evaporator to yield the crude oleyl erucate.
The crude product can be further purified by vacuum distillation or column chromatography if necessary.[1]
Characterization:
The identity and purity of the synthesized oleyl erucate can be confirmed using spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]
Determination of Dynamic Viscosity
This protocol outlines a general method for determining the dynamic viscosity of a liquid ester like oleyl erucate using a rotational viscometer.
Equipment:
Rotational viscometer (e.g., Brookfield or similar)
Appropriate spindle for the expected viscosity range
Temperature-controlled water bath or sample chamber
Procedure:
Calibrate the viscometer according to the manufacturer's instructions using a standard fluid of known viscosity.
Place a sufficient amount of the oleyl erucate sample into the sample cup.
Equilibrate the sample to the desired temperature (e.g., 25 °C) using the temperature-controlled bath.
Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range of the instrument (typically 10-90%).
Immerse the spindle into the sample to the marked level.
Start the motor and allow the reading to stabilize.
Record the torque reading and the rotational speed.
Calculate the dynamic viscosity using the instrument's calibration constant for the specific spindle and speed used.
Repeat the measurement at different rotational speeds to assess for any shear-thinning or shear-thickening behavior.
Measurement of Refractive Index
This protocol describes the measurement of the refractive index of a liquid sample using an Abbe refractometer.[10][11]
Equipment:
Abbe refractometer
Constant temperature water bath connected to the refractometer prisms
Dropper or pipette
Lens paper and a suitable solvent (e.g., ethanol or isopropanol) for cleaning
Procedure:
Turn on the refractometer and the circulating water bath, setting it to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.
Clean the surfaces of the illuminating and refracting prisms with a soft lens paper moistened with a suitable solvent and allow them to dry completely.
Place a few drops of the oleyl erucate sample onto the surface of the refracting prism.
Close the prisms firmly.
Adjust the light source and the mirror to obtain the best possible illumination of the field of view.
Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
If a colored band is visible at the dividing line, adjust the chromaticity compensator to eliminate the color and sharpen the dividing line.
Read the refractive index value from the instrument's scale.
Clean the prisms thoroughly after the measurement.
Role in Drug Delivery
Oleyl erucate's physicochemical properties make it a candidate for use in various drug delivery systems, particularly for topical and transdermal applications. Its primary roles include:
Emollient and Vehicle: Its oily nature and good spreadability make it an excellent vehicle for dissolving or suspending lipophilic active pharmaceutical ingredients (APIs).[3][4] As an emollient, it can improve the sensory characteristics of a topical formulation, potentially increasing patient compliance.[4]
Penetration Enhancer: While not a classical penetration enhancer that chemically alters the stratum corneum, its occlusive properties can increase skin hydration, which may facilitate the penetration of some drugs.[1] By acting as a solvent for the drug within the formulation, it can also increase the thermodynamic activity of the drug, providing a driving force for skin permeation.
Visualizations
Caption: Workflow for the synthesis and purification of oleyl erucate.
Caption: General workflow for the determination of dynamic viscosity.
An In-Depth Technical Guide to Oleyl Erucate: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of oleyl erucate (B1234575). It is intended for re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of oleyl erucate (B1234575). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this long-chain wax ester for its potential applications as an excipient or in formulation development.
Chemical Structure and Identification
Oleyl erucate is the ester formed from the condensation of oleyl alcohol and erucic acid.[1][2][3] Both precursors are monounsaturated long-chain fatty acids, contributing to the material's liquid state at room temperature and its unique physicochemical properties.
The structure consists of a 40-carbon chain with two cis double bonds, one originating from oleyl alcohol at the C9 position of the alcohol moiety and the other from erucic acid at the C13 position of the acyl chain.
Figure 1: Chemical Structure of Oleyl Erucate.
Physicochemical Properties
Oleyl erucate is a yellowish, low-viscosity oil with a slight characteristic odor.[8] It is valued for its emollient properties, providing a lubricious and non-greasy feel, often being compared to jojoba oil.[7][9] Its high molecular weight and long, unsaturated hydrocarbon chains govern its physical properties.
Oleyl erucate is synthesized via the esterification of oleyl alcohol with erucic acid.[3][9] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
Figure 2: General Workflow for the Synthesis of Oleyl Erucate.
Experimental Protocol: Synthesis of Oleyl Erucate
The following protocol is a representative method for the synthesis of oleyl erucate, adapted from established procedures for similar long-chain wax esters.
Materials:
Oleyl alcohol (1 equivalent)
Erucic acid (1 equivalent)
Sodium hydrogen sulfate (B86663) (NaHSO₄) as catalyst (e.g., 5-10 wt% of erucic acid)
Toluene (as azeotropic solvent)
5% Sodium bicarbonate (NaHCO₃) solution
Saturated sodium chloride (NaCl) solution (brine)
Anhydrous magnesium sulfate (MgSO₄)
Nitrogen gas supply
Equipment:
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a round-bottom flask, add oleyl alcohol, erucic acid, sodium hydrogen sulfate, and toluene.
Esterification: The reaction mixture is heated to reflux (approximately 130°C) under a nitrogen atmosphere with vigorous stirring. The progress of the reaction can be monitored by tracking the amount of water collected in the Dean-Stark trap. The reaction is typically run for 6-8 hours.
Work-up and Purification:
After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate.
The mixture is washed sequentially with 5% NaHCO₃ solution to neutralize the acid catalyst, followed by water and then brine.
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Final Purification: The crude product can be further purified by vacuum distillation to yield pure oleyl erucate.
Characterization: The final product should be characterized by NMR, FTIR, and GC-MS to confirm its identity and purity.[3]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of oleyl erucate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of oleyl erucate, providing detailed information about the hydrogen and carbon environments.
4.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of oleyl erucate will exhibit characteristic signals for the different protons in the molecule.
Chemical Shift (δ, ppm)
Multiplicity
Assignment
~5.34
Multiplet
Olefinic protons (-CH=CH-)
~4.05
Triplet
Methylene protons α to ester oxygen (-O-CH₂-)
~2.28
Triplet
Methylene protons α to carbonyl group (-CH₂-COO-)
~2.01
Multiplet
Allylic protons (-CH₂-CH=CH-)
~1.61
Multiplet
Methylene protons β to carbonyl group (-CH₂-CH₂-COO-)
~1.25
Multiplet
Methylene protons in acyl and alkyl chains (-(CH₂)n-)
~0.88
Triplet
Terminal methyl protons (-CH₃)
4.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
Chemical Shift (δ, ppm)
Assignment
~173.9
Carbonyl carbon (-COO-)
~129.9
Olefinic carbons (-CH=CH-)
~64.4
Methylene carbon α to ester oxygen (-O-CH₂-)
~34.4
Methylene carbon α to carbonyl group (-CH₂-COO-)
~29.0 - 29.8
Methylene carbons in acyl and alkyl chains (-(CH₂)n-)
~22.7
Methylene carbon β to terminal methyl group
~14.1
Terminal methyl carbon (-CH₃)
4.1.3. Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 10-20 mg of oleyl erucate in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in oleyl erucate. The spectrum is dominated by the characteristic ester carbonyl stretch and C-H stretches of the long aliphatic chains.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3005
Medium
=C-H stretch (olefinic)
2924, 2853
Strong
C-H asymmetric and symmetric stretch (aliphatic)
~1740
Strong
C=O stretch (ester carbonyl)
~1465
Medium
C-H bend (methylene)
~1165
Strong
C-O stretch (ester)
4.2.1. Experimental Protocol: FTIR Analysis
Sample Preparation: A small drop of neat oleyl erucate is placed directly on the crystal of an ATR-FTIR spectrometer.
Instrumentation: Spectra are typically recorded over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Acquisition: An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of oleyl erucate and confirming its molecular weight. Due to its high boiling point, a high-temperature capillary column is required.
4.3.1. Expected Fragmentation Pattern
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 589 may be weak or absent. The fragmentation pattern of long-chain wax esters is characterized by several key ions:
Acylium ion [RCO]⁺: A prominent peak corresponding to the erucoyl cation.
Protonated acid [RCOOH₂]⁺: Another significant fragment derived from the acid moiety.
Fragments from the alcohol moiety: Ions corresponding to the loss of water from the alcohol portion or cleavage of the alkyl chain.
Series of aliphatic fragments: A characteristic pattern of ions separated by 14 Da (-CH₂-).
4.3.2. Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of oleyl erucate (e.g., 1 mg/mL) in a suitable solvent like hexane (B92381) or ethyl acetate.
GC Conditions:
Injector: Split/splitless injector at a high temperature (e.g., 300-340°C).
Column: A high-temperature, low-bleed capillary column suitable for high molecular weight compounds (e.g., a short, thin-film polydimethylsiloxane-based column).
Oven Program: A temperature program starting at a moderate temperature (e.g., 150°C) and ramping up to a high final temperature (e.g., 350-380°C).
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Scan a mass range of m/z 50-700.
Conclusion
Oleyl erucate is a well-defined long-chain wax ester with properties that make it a subject of interest in various scientific and industrial fields, including cosmetics and potentially as a specialty excipient in pharmaceutical formulations. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a combination of standard analytical techniques such as NMR, FTIR, and GC-MS. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.
Spectroscopic Characterization of Oleyl Erucate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575) is a wax ester, an ester of oleyl alcohol and erucic acid, that is increasingly utilized in the cosmetic and pharmaceu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575) is a wax ester, an ester of oleyl alcohol and erucic acid, that is increasingly utilized in the cosmetic and pharmaceutical industries for its emollient and lubricating properties.[1] It serves as a sustainable and cost-effective alternative to jojoba oil, offering a similar sensory profile and functionality. The chemical formula for oleyl erucate is C₄₀H₇₆O₂ and its IUPAC name is [(Z)-octadec-9-enyl] (Z)-docos-13-enoate.[2] A thorough understanding of its chemical structure and purity is paramount for its application in research and product development. This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize oleyl erucate, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
The synthesis of oleyl erucate is typically achieved through the esterification of oleyl alcohol and erucic acid, often in the presence of an acid catalyst.[1] Following the reaction, purification is necessary to remove unreacted starting materials and the catalyst. The subsequent characterization, as detailed in this guide, is crucial to confirm the identity and purity of the final product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For oleyl erucate, both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups and to verify the overall structure of the wax ester.
Experimental Protocol: NMR Spectroscopy of Oleyl Erucate
1. Sample Preparation:
Dissolve 5-25 mg of the oleyl erucate sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
For ¹³C NMR, a higher concentration of 50-100 mg may be used to improve the signal-to-noise ratio.
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy - Data Acquisition:
Pulse Program: A standard single-pulse sequence is typically used.
Relaxation Delay: A relaxation delay of 5-10 seconds is recommended to ensure full relaxation of protons for accurate integration.
Number of Scans: 16 to 64 scans are generally sufficient.
Spectral Width: A spectral width of 10-15 ppm is appropriate.
3. ¹³C NMR Spectroscopy - Data Acquisition:
Pulse Program: A proton-decoupled single-pulse experiment is commonly used to simplify the spectrum.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.
Spectral Width: A spectral width of 200-250 ppm is necessary to cover all carbon signals.
4. Data Processing:
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum.
The spectrum is then phased, baseline corrected, and referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can be used as a reference.
Predicted NMR Data for Oleyl Erucate
The following tables summarize the predicted chemical shifts for the protons and carbons in oleyl erucate based on typical values for wax esters.
Table 1: Predicted ¹H NMR Chemical Shifts for Oleyl Erucate in CDCl₃
Protons
Predicted Chemical Shift (δ) ppm
Multiplicity
Olefinic (-CH=CH-)
~5.34
Multiplet
Methylene α to Ester Oxygen (-O-CH₂-)
~4.05
Triplet
Methylene α to Carbonyl (-CH₂-COO-)
~2.28
Triplet
Allylic Methylene (-CH₂-CH=)
~2.01
Multiplet
Methylene β to Carbonyl (-CH₂-CH₂-COO-)
~1.61
Multiplet
Methylene Chain (-(CH₂)n-)
~1.28
Multiplet
Terminal Methyl (-CH₃)
~0.88
Triplet
Table 2: Predicted ¹³C NMR Chemical Shifts for Oleyl Erucate in CDCl₃
Carbons
Predicted Chemical Shift (δ) ppm
Carbonyl (-COO-)
~173.9
Olefinic (-CH=CH-)
~129.8
Methylene α to Ester Oxygen (-O-CH₂-)
~64.3
Methylene α to Carbonyl (-CH₂-COO-)
~34.2
Methylene Chain (-(CH₂)n-)
~29.1 - 29.7
Methylene β to Carbonyl (-CH₂-CH₂-COO-)
~25.0
Terminal Methyl (-CH₃)
~14.1
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For oleyl erucate, FT-IR is particularly useful for confirming the presence of the ester functional group.
Experimental Protocol: FT-IR Spectroscopy of Oleyl Erucate
1. Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Acquire a background spectrum of the clean, empty ATR crystal.
Place a small drop of the liquid oleyl erucate sample onto the center of the ATR crystal.
2. Data Acquisition:
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
3. Data Processing:
The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final FT-IR spectrum.
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted FT-IR Data for Oleyl Erucate
Table 3: Predicted FT-IR Absorption Bands for Oleyl Erucate
Wavenumber (cm⁻¹)
Vibration
Functional Group
~3005
C-H stretch
=C-H (alkene)
~2924
C-H stretch
-CH₂- (alkane)
~2853
C-H stretch
-CH₃ (alkane)
~1740
C=O stretch
Ester
~1465
C-H bend
-CH₂- (alkane)
~1165
C-O stretch
Ester
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For oleyl erucate, MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern.
Experimental Protocol: Mass Spectrometry of Oleyl Erucate
1. Sample Preparation:
Prepare a dilute solution of oleyl erucate in a suitable solvent such as methanol (B129727) or a mixture of chloroform and methanol.
2. Ionization:
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for wax esters. ESI is a "soft" ionization technique that often results in the observation of the molecular ion with minimal fragmentation.
3. Mass Analysis:
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
4. Fragmentation (Tandem MS/MS):
To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrometry Data for Oleyl Erucate
The molecular weight of oleyl erucate (C₄₀H₇₆O₂) is 588.58 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 589.59.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Oleyl Erucate
m/z (approx.)
Ion
Description
589.59
[C₄₀H₇₆O₂ + H]⁺
Protonated Molecular Ion
323.29
[C₂₂H₄₃O]⁺
Acylium ion from the erucic acid moiety
267.27
[C₁₈H₃₅]⁺
Alkyl cation from the oleyl alcohol moiety
Visualizing the Workflow
The following diagrams illustrate the synthesis and characterization workflow for oleyl erucate.
Caption: Workflow for the synthesis of oleyl erucate.
Caption: Workflow for the spectroscopic characterization.
An In-Depth Technical Guide to Oleyl Erucate (CAS Number: 17673-56-2) for Researchers and Drug Development Professionals
An extensive review of the synthesis, characterization, and potential applications of oleyl erucate (B1234575), with a focus on its role in drug delivery and its biological interactions with the skin. Core Chemical and P...
Author: BenchChem Technical Support Team. Date: December 2025
An extensive review of the synthesis, characterization, and potential applications of oleyl erucate (B1234575), with a focus on its role in drug delivery and its biological interactions with the skin.
Core Chemical and Physical Properties
Oleyl erucate is a wax ester formed from the esterification of oleyl alcohol and erucic acid, both of which are long-chain unsaturated fatty acids.[1][2] It is a yellowish, low-viscosity oil with a slight characteristic odor and is soluble in organic solvents such as diethyl ether, acetone, and isopropanol, while being insoluble in water.[3][4] This lipophilic nature is central to its primary applications.
Table 1: Physicochemical Properties of Oleyl Erucate
The primary method for synthesizing oleyl erucate is through the esterification of oleyl alcohol and erucic acid.[1][2] This reaction can be catalyzed by chemical catalysts, such as sulfuric acid, or through enzymatic processes.
Representative Enzymatic Synthesis Protocol
Experimental Protocol: Enzymatic Synthesis of a Long-Chain Wax Ester [7]
Reactant Preparation: Accurately weigh oleic acid and arachidyl alcohol in a 1:1 molar ratio and add them to a reaction vessel.
Reaction Setup: Place the reaction vessel in a heating mantle on a magnetic stirrer.
Inert Atmosphere: Purge the reaction vessel with nitrogen to minimize oxidation.
Heating and Mixing: Heat the mixture to 50°C while stirring to ensure homogeneity.
Enzyme Addition: Once the temperature is stable, add immobilized Candida sp. lipase (B570770) (2.5% to 10% of the total substrate weight).
Reaction Monitoring: The reaction can be monitored by taking aliquots over time and analyzing the remaining free fatty acid content via titration. The reaction is typically run for 8-24 hours.
Wash the hexane phase with a saturated sodium carbonate solution to remove unreacted fatty acid.
Wash with distilled water until the aqueous phase is neutral.
Dry the hexane phase over anhydrous sodium sulfate.
Remove the hexane using a rotary evaporator to obtain the purified wax ester.
dot
Caption: Enzymatic synthesis and purification workflow for a long-chain wax ester.
Characterization Techniques
The identity and purity of synthesized oleyl erucate are confirmed using standard analytical techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the ester carbonyl group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any residual reactants.[7]
While specific spectra for oleyl erucate were not found in the reviewed literature, the expected characteristic signals would include those for the ester carbonyl, the double bonds, and the long aliphatic chains.
Applications in Drug Delivery
Oleyl erucate's lipophilicity and emollient properties make it a candidate for use in topical and transdermal drug delivery systems. While specific studies focusing solely on oleyl erucate as a drug delivery vehicle are limited, its constituent parts (oleyl alcohol and erucic acid) and similar long-chain esters have been investigated in this context.
Role as a Penetration Enhancer
Oleyl alcohol, a precursor to oleyl erucate, is a known penetration enhancer in transdermal drug delivery.[8][9] It is thought to enhance drug permeation by disrupting the highly ordered lipid structure of the stratum corneum.[9] A study comparing oleyl alcohol and oleic acid found that while oleic acid initially fluidized the stratum corneum lipids more rapidly, both enhancers formed separate fluid domains in the skin barrier lipids over time.[8] Notably, oleyl alcohol was found to have a less detrimental effect on skin barrier integrity indicators like transepidermal water loss (TEWL) compared to oleic acid.[8] This suggests that esters derived from oleyl alcohol, such as oleyl erucate, may also function as effective and relatively non-irritating penetration enhancers.
Potential in Lipid-Based Nanocarriers
Oleyl erucate is a suitable oil phase for the formulation of lipid-based drug delivery systems such as:
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[2][10] SEDDS are a promising approach for improving the oral bioavailability of poorly water-soluble drugs.[11]
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers where the drug is encapsulated within a solid lipid matrix.[3][6] The lipid matrix can be composed of a blend of lipids, and a liquid lipid like oleyl erucate could be incorporated to modify the properties of the nanoparticles, for instance, in the formation of NLCs to improve drug loading and prevent drug expulsion.[12]
Lipid Phase Preparation: The solid lipid(s) and the drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
Aqueous Phase Preparation: The aqueous surfactant solution is heated to the same temperature as the lipid phase.
Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization at the elevated temperature for several cycles to reduce the particle size to the nanometer range.
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
dot
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
Biological Interactions and Potential Signaling Pathways
While direct research on the effects of oleyl erucate on cellular signaling is scarce, studies on its precursor, oleic acid, provide valuable insights into its potential biological activities, particularly in the context of skin biology.
Influence on Keratinocyte Differentiation
Oleic acid has been shown to accelerate the differentiation of neonatal human epidermal keratinocytes.[1] Treatment with oleic acid promoted the expression of keratin (B1170402) 10 and involucrin, which are markers for spinous and granular layer keratinocytes, respectively.[1] This suggests that oleic acid, and potentially its ester derivatives like oleyl erucate, could play a role in modulating epidermal homeostasis.
The mechanism for this effect appears to involve the upregulation of microRNA-203 (miR-203), which is known to be associated with keratinocyte differentiation.[1] Oleic acid treatment led to an increase in miR-203 expression and a corresponding reduction in the expression of its target, p63.[1] Furthermore, inhibiting miR-203 suppressed the oleic acid-induced expression of involucrin, confirming the involvement of this pathway.[1]
dot
Caption: Proposed pathway of oleic acid-induced keratinocyte differentiation.
Effects on Skin Barrier Function and Inflammation
As an emollient, oleyl erucate is expected to improve skin barrier function by providing exogenous lipids that can integrate into the stratum corneum, reducing transepidermal water loss.[1] Studies on various cosmetic ingredients have shown that they can modulate the expression of genes related to skin barrier function, such as aquaporin-3 (AQP3), filaggrin (FLG), and caspase-14 (CASP14), as well as inflammatory cytokines like interleukins (IL-6, IL-8).[13][14] While specific data for oleyl erucate is not available, its structural similarity to endogenous skin lipids suggests it could have similar modulatory effects.
Safety and Toxicology
Conclusion
Oleyl erucate is a lipophilic ester with well-established emollient properties, making it a valuable ingredient in the cosmetics industry. For researchers and drug development professionals, its potential extends to its use as a penetration enhancer and as a lipid component in advanced drug delivery systems like SEDDS and lipid nanoparticles. While direct evidence of its interaction with specific signaling pathways is limited, studies on its precursor, oleic acid, suggest a potential role in modulating keratinocyte differentiation. Further research is warranted to fully elucidate the biological activity of oleyl erucate and to establish a more comprehensive toxicological profile for its use in pharmaceutical applications.
An In-Depth Technical Guide to the Solubility of Oleyl Erucate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of oleyl erucate (B1234575), a versatile ester increasingly utilize...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of oleyl erucate (B1234575), a versatile ester increasingly utilized in the pharmaceutical and cosmetic industries for its emollient and solvent properties. This document offers a compilation of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Executive Summary
Oleyl erucate ((Z)-octadec-9-enyl (Z)-docos-13-enoate) is a large molecular weight ester, appearing as a colorless to yellowish, low-viscosity oil.[1] Its lipophilic nature governs its solubility profile, rendering it highly soluble in a range of non-polar and moderately polar organic solvents and oils, while being virtually insoluble in water.[1][2] This profile makes it an excellent candidate as a vehicle for hydrophobic active pharmaceutical ingredients (APIs) in topical and other formulations. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing bioavailability.
Solubility Data
While specific quantitative solubility data for oleyl erucate is not widely published in publicly available literature, its qualitative solubility and miscibility in common organic solvents are well-documented. The following table summarizes the available information. It is recommended to determine quantitative solubility experimentally for specific applications and solvent systems.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of oleyl erucate in an organic solvent. This protocol is based on established principles for solubility testing of oily substances and can be adapted for various solvents and temperature conditions.
3.1 Objective: To quantitatively determine the saturation solubility of oleyl erucate in a selected organic solvent at a specified temperature.
3.2 Materials and Equipment:
Oleyl Erucate (high purity)
Selected Organic Solvent (analytical grade)
Analytical balance (± 0.1 mg)
Isothermal shaker or magnetic stirrer with temperature control
Thermostatic water bath or incubator
Centrifuge
Vials with screw caps
Syringes and syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector)
3.3 Procedure:
Preparation of Saturated Solutions:
Add an excess amount of oleyl erucate to a series of vials. The exact amount should be enough to ensure that undissolved oleyl erucate remains at equilibrium.
Pipette a known volume of the selected organic solvent into each vial.
Securely cap the vials to prevent solvent evaporation.
Place the vials in an isothermal shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., water bath) set to the desired temperature.
Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
Sample Separation:
After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess, undissolved oleyl erucate to settle.
For complete separation of the saturated solution from the excess solute, centrifuge the vials at a moderate speed.
Sample Analysis:
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining micro-particles.
Determine the weight of the filtered saturated solution.
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the oleyl erucate.
Weigh the vial containing the dried oleyl erucate residue.
The solubility can be calculated as grams of oleyl erucate per 100 g or 100 mL of the solvent.
Alternative Quantification (Chromatographic Method):
Prepare a series of standard solutions of oleyl erucate in the chosen solvent at known concentrations.
Generate a calibration curve using the analytical instrument (GC-FID or HPLC).
Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
Inject the diluted sample into the chromatograph and determine the concentration of oleyl erucate.
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
3.4 Data Reporting:
The solubility should be reported in grams of oleyl erucate per 100 mL of solvent ( g/100 mL) or as a weight percentage (wt%) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of oleyl erucate solubility.
Caption: Experimental workflow for determining the solubility of oleyl erucate.
Conclusion
Oleyl erucate exhibits favorable solubility in a wide array of organic solvents commonly used in pharmaceutical and cosmetic formulations. Its miscibility with various oils further enhances its utility as a versatile excipient. While quantitative data remains sparse in public literature, the provided experimental protocol offers a robust framework for researchers and formulation scientists to determine precise solubility values tailored to their specific needs. This foundational data is essential for the successful development of stable, effective, and high-quality products containing oleyl erucate.
The Biodegradation and Environmental Fate of Oleyl Erucate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Oleyl erucate (B1234575), the ester of oleyl alcohol and erucic acid, is a widely used emollient in the cosmetics and pharmaceutical industries, va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl erucate (B1234575), the ester of oleyl alcohol and erucic acid, is a widely used emollient in the cosmetics and pharmaceutical industries, valued for its lubricating and non-greasy feel.[1][2] As its use becomes more widespread, a thorough understanding of its environmental fate and biodegradation is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the biodegradation of oleyl erucate, its expected environmental fate, and the methodologies used to assess these endpoints. While specific quantitative data for oleyl erucate is limited in publicly available literature, this guide synthesizes information on structurally similar long-chain fatty acid esters and relevant standardized testing protocols to provide a robust framework for its environmental assessment.
Introduction
Oleyl erucate ((Z)-Octadec-9-enyl (Z)-docos-13-enoate) is a large hydrophobic molecule derived from vegetable sources.[2][3] Its application in a variety of consumer products necessitates an evaluation of its persistence, bioaccumulation potential, and toxicity in the environment. The primary route of environmental degradation for esters like oleyl erucate is expected to be microbial biodegradation. This process involves the enzymatic breakdown of the molecule into smaller, readily metabolizable components.
Biodegradation of Oleyl Erucate
The initial and most critical step in the biodegradation of oleyl erucate is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by lipase (B570770) enzymes, which are ubiquitous in the environment and produced by a wide range of microorganisms. This hydrolysis yields oleyl alcohol and erucic acid.
Signaling Pathway: Enzymatic Hydrolysis and Beta-Oxidation
Following hydrolysis, both oleyl alcohol and erucic acid are subject to further microbial degradation, primarily through the beta-oxidation pathway.[4] This metabolic process sequentially shortens the fatty acid and fatty alcohol carbon chains, generating acetyl-CoA, which can then enter the citric acid cycle for energy production.
Figure 1: Biodegradation pathway of oleyl erucate.
Quantitative Data on Biodegradability
The following table summarizes the kind of data that would be generated in a ready biodegradability test.
The environmental fate of oleyl erucate is governed by its physicochemical properties and its susceptibility to biotic and abiotic degradation processes.
Abiotic Degradation: Hydrolysis
As an ester, oleyl erucate has the potential to undergo abiotic hydrolysis, where the ester bond is cleaved by water. The rate of this reaction is pH-dependent. Standardized tests, such as OECD Guideline 111, are used to determine the hydrolysis rate as a function of pH.[6][7][8] In a preliminary test under this guideline, if less than 10% hydrolysis is observed after 5 days at 50°C across a pH range of 4 to 9, the substance is considered hydrolytically stable.[6] Given the long alkyl chains of oleyl erucate, it is anticipated to be relatively stable to abiotic hydrolysis under typical environmental conditions.
pH
Temperature (°C)
Half-life (t1/2)
Hydrolysis Rate Constant (k)
Reference
4
25
Data Not Available
Data Not Available
-
7
25
Data Not Available
Data Not Available
-
9
25
Data Not Available
Data Not Available
-
Table 2: Abiotic Hydrolysis of Oleyl Erucate (Illustrative)
Fate in Soil
Once released into the soil environment, the fate of oleyl erucate will be influenced by sorption to soil organic matter and biodegradation. Due to its high lipophilicity (estimated logP > 10), oleyl erucate is expected to have low mobility in soil and will predominantly partition to the solid phase.[9] Biodegradation in soil is expected to be the primary removal mechanism. The rate of degradation will depend on various factors including soil type, temperature, moisture, and the abundance and activity of relevant microbial populations. Specific data on the half-life of oleyl erucate in soil is not currently available.
Soil Type
Temperature (°C)
Half-life (DT50 in days)
Major Metabolites
Reference
Sandy Loam
20
Data Not Available
Oleyl alcohol, Erucic acid
-
Clay Loam
20
Data Not Available
Oleyl alcohol, Erucic acid
-
Table 3: Aerobic Transformation of Oleyl Erucate in Soil (Illustrative)
Ecotoxicity
The potential for adverse effects on aquatic organisms is a key component of the environmental risk assessment of any chemical.
Aquatic Toxicity
Specific ecotoxicity data for oleyl erucate is limited. For large, poorly water-soluble substances like oleyl erucate, acute aquatic toxicity is often low because their concentrations in the water column are limited by their solubility. However, long-term (chronic) exposure could still have effects. Standardized tests are used to determine the toxicity to representative aquatic organisms such as fish, daphnids (invertebrates), and algae.
Species
Test Type
Endpoint
Value (mg/L)
Reference
Daphnia magna
Acute (48h)
EC50
Data Not Available
-
Green algae (Desmodesmus subspicatus)
Growth Inhibition (72h)
EC50
Data Not Available
-
Rainbow Trout (Oncorhynchus mykiss)
Acute (96h)
LC50
Data Not Available
-
Table 4: Aquatic Ecotoxicity of Oleyl Erucate (Illustrative)
Experimental Protocols
Detailed experimental protocols are essential for generating reliable and comparable data on the biodegradation and environmental fate of substances. The following sections outline the methodologies for key experiments based on OECD guidelines.
This test assesses the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.
Objective: To determine if oleyl erucate is "readily biodegradable."
Methodology:
Test Substance Preparation: Oleyl erucate, due to its poor water solubility, should be adsorbed onto an inert support like silica (B1680970) gel or emulsified with a non-toxic emulsifier to enhance its bioavailability to the test organisms.
Inoculum: Activated sludge from a domestic wastewater treatment plant is a common source of inoculum. The sludge should be fresh and not from a plant treating industrial wastewater that might contain inhibitory substances.
Test System: The test is conducted in sealed vessels containing a defined mineral medium, the inoculum, and the test substance. Control vessels containing only the inoculum and reference vessels with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-22°C) for 28 days. The CO₂ produced is trapped in a potassium hydroxide (B78521) solution and quantified by titration or with a total organic carbon (TOC) analyzer.
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches 60% of its ThCO₂ within a 10-day window during the 28-day test period.[10]
Figure 2: Experimental workflow for OECD 301B test.
Hydrolysis as a Function of pH - OECD 111
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.
Objective: To determine the hydrolytic stability of oleyl erucate.
Methodology:
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[7]
Test Substance Application: A stock solution of oleyl erucate in a water-miscible solvent is prepared and added to the buffer solutions to achieve a final concentration that is less than half its water solubility.
Incubation: The test solutions are incubated in the dark at a constant temperature (a preliminary test is often conducted at 50°C).[6]
Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of oleyl erucate using a suitable analytical method (e.g., HPLC-MS).
Data Analysis: The rate of hydrolysis is determined by plotting the concentration of oleyl erucate over time. The hydrolysis rate constant (k) and the half-life (t1/2) are calculated for each pH.
Conclusion
Oleyl erucate, as a long-chain fatty acid ester, is expected to be biodegradable in the environment. The primary degradation pathway involves enzymatic hydrolysis of the ester bond, followed by the beta-oxidation of the resulting oleyl alcohol and erucic acid. While specific quantitative data on its biodegradation rate and environmental fate are currently lacking in the public domain, standardized OECD test guidelines provide a clear framework for generating this crucial information. Based on data for structurally similar compounds, it is anticipated that oleyl erucate would be classified as readily biodegradable. Its high lipophilicity suggests it will have low mobility in soil and a low potential for bioaccumulation in aquatic organisms, with biodegradation being the dominant removal mechanism. Further studies are required to definitively quantify the biodegradation rates and environmental fate of oleyl erucate to fully support its environmental risk assessment.
oleyl erucate interaction with stratum corneum lipids
An In-Depth Technical Guide: The Interaction of Oleyl Erucate (B1234575) with Stratum Corneum Lipids Introduction The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier protecting t...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide: The Interaction of Oleyl Erucate (B1234575) with Stratum Corneum Lipids
Introduction
The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier protecting the body from desiccation and the ingress of external substances. This function is largely attributed to its unique lipid composition and highly organized structure. Oleyl erucate, a vegetable-based ester of oleyl alcohol and erucic acid, is widely utilized in skincare and cosmetic formulations for its emollient and conditioning properties.[1][2] Functionally similar to jojoba oil, it forms a lightweight, non-greasy film on the skin that helps to retain moisture, support the skin barrier, and improve the overall texture and spreadability of products.[3][4]
This technical guide provides an in-depth exploration of the potential interactions between oleyl erucate and the lipids of the stratum corneum. For researchers, scientists, and drug development professionals, understanding this interaction is crucial for optimizing topical delivery systems and designing formulations that can modulate the skin barrier. While direct experimental studies on oleyl erucate's specific impact on SC lipid biophysics are limited, a robust mechanistic hypothesis can be formulated based on its chemical structure and the extensive research conducted on similar lipid molecules, particularly oleic acid, a known penetration enhancer.[5][6] This guide will detail the established methodologies used to probe such interactions and present the types of quantitative data these experiments yield.
The Stratum Corneum Lipid Matrix
The barrier function of the stratum corneum is primarily governed by its intercellular lipid matrix, which is composed of approximately an equimolar ratio of ceramides (B1148491) (CER), cholesterol (CHOL), and free fatty acids (FFAs).[7][8] These lipids are not randomly arranged; they form highly ordered lamellar structures that fill the spaces between the corneocytes.
Lamellar Organization : X-ray diffraction studies have revealed two coexisting lamellar phases: a short periodicity phase (SPP) with a repeat distance of approximately 6 nm and a long periodicity phase (LPP) with a repeat distance of about 13 nm.[9][10]
Lateral Packing : Within these lamellae, the lipid acyl chains are densely packed in a crystalline orthorhombic arrangement, which is considered crucial for the barrier's impermeability. A less dense hexagonal packing and disordered liquid crystalline phases can also exist, particularly when the barrier is perturbed.[5]
Any exogenous substance that can penetrate this lipid matrix and disrupt its ordered structure has the potential to alter the skin's barrier properties, either by enhancing or diminishing its function.
Proposed Mechanism of Oleyl Erucate Interaction with Stratum Corneum Lipids
Oleyl erucate is a large, lipophilic molecule. Upon topical application, it is expected to partition into the hydrophobic lipid domains of the stratum corneum. Its interaction mechanism can be postulated based on the known effects of its constituent parts, particularly the C18:1 unsaturated acyl chain from oleyl alcohol, which is identical to that of oleic acid.
Oleic acid is a well-documented penetration enhancer that fluidizes the SC lipid bilayers.[5][11][12] Studies have shown that it disorders the highly ordered orthorhombic packing of the lipid chains and can induce phase separation, creating more fluid, oleic acid-rich domains within the SC.[5][11] This disruption increases the free volume within the lipid lamellae, thereby creating more permeable pathways for the diffusion of other molecules.
Given its structure, oleyl erucate is hypothesized to act similarly:
Partitioning : It integrates into the intercellular lipid lamellae of the stratum corneum.
Disruption : The bulky nature and the unsaturated 'kinked' acyl chains of oleyl erucate disrupt the tight, ordered packing of the endogenous ceramides, cholesterol, and free fatty acids.
Fluidization : This disruption leads to an increase in the proportion of lipids in a more disordered, liquid crystalline state, effectively increasing the fluidity of the lipid matrix.
Permeability Modulation : The increased fluidity and disorder lower the diffusional resistance of the stratum corneum, which can enhance the penetration of co-formulated active ingredients. As an emollient, it also forms a surface film that reduces transepidermal water loss (TEWL).[4]
Caption: Proposed mechanism of Oleyl Erucate interaction with Stratum Corneum lipids.
Experimental Protocols for Characterization
To validate the proposed mechanism, a suite of biophysical and analytical techniques would be employed. The following sections detail the standard experimental protocols for investigating the interaction of a test compound like oleyl erucate with the stratum corneum.
In Vitro Permeation Testing (IVPT)
IVPT is the gold standard for assessing the effect of a substance on the barrier function by measuring the flux of a probe molecule across the skin.[13][14]
Methodology:
Skin Preparation : Full-thickness or dermatomed human or porcine skin is obtained. Subcutaneous fat is removed, and the skin is cut to size for mounting on diffusion cells.[13]
Franz Diffusion Cell Setup : The skin is mounted on a vertical Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor side.[13]
Receptor Fluid : The receptor compartment is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), often containing a solubilizer to maintain sink conditions. The fluid is maintained at 32 ± 1°C.[13]
Dosing : The formulation containing oleyl erucate and a probe drug is applied to the skin surface in the donor compartment. A control formulation without oleyl erucate is also tested.
Sampling : At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.[13]
Analysis : The concentration of the probe drug in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[13]
Data Calculation : The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to quantify the effect of oleyl erucate.
Caption: General experimental workflow for In Vitro Permeation Testing (IVPT).
Stratum Corneum Lipid Extraction and Analysis
This protocol is used to determine if oleyl erucate alters the composition of endogenous SC lipids.
Methodology:
SC Sample Collection : The stratum corneum is collected from skin samples (treated with and without oleyl erucate) using tape stripping. Successive applications of an adhesive tape remove layers of the SC.[8][15]
Lipid Extraction : The lipids are extracted from the collected tape strips using a solvent mixture, such as chloroform/methanol or ethyl acetate/methanol.
Analysis : The lipid extract is then analyzed to identify and quantify the major lipid classes (ceramides, cholesterol, FFAs).
High-Performance Thin-Layer Chromatography (HPTLC) : A common method for separating the main lipid classes.[8]
Mass Spectrometry (MS) : Provides detailed information on the different ceramide subspecies and other lipid molecules.[7]
Comparison : The lipid profiles of the oleyl erucate-treated and control samples are compared to identify any significant changes.
Caption: Workflow for Stratum Corneum lipid extraction and analysis.
Biophysical Characterization of SC Lipids
These techniques directly probe the structural and thermal properties of the SC lipid matrix.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material, providing insight into the fluidity of the SC lipids.[16]
Protocol : Isolated SC samples (treated and control) are sealed in aluminum pans. The samples are heated at a controlled rate (e.g., 5-10°C/min), and the heat flow is recorded. Endothermic peaks correspond to the melting transitions of the lipid components. A decrease in the transition temperature (Tₘ) and/or enthalpy (ΔH) indicates fluidization and disruption of the lipid packing.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to assess the conformational order of the lipid acyl chains.[5]
Protocol : Spectra of SC samples are collected using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory which probes the upper layers of the SC.[5] The focus is on the C-H stretching vibration bands near 2850 cm⁻¹ (symmetric) and 2920 cm⁻¹ (asymmetric). A shift of these peaks to higher wavenumbers indicates an increase in gauche conformers, which corresponds to a more disordered or fluid state of the lipid chains.[5][17]
X-ray Diffraction
Small-angle (SAXS) and wide-angle (WAXS) X-ray diffraction are powerful techniques for studying the lamellar organization and lateral packing of SC lipids, respectively.[18]
Protocol : Hydrated SC samples are mounted in the path of a collimated X-ray beam.
SAXS : The diffraction pattern at small angles provides information on the long-range lamellar structure, allowing for the measurement of the repeat distances of the LPP and SPP.[9] A change in these distances or a loss of defined peaks suggests a disruption of the lamellar organization.
WAXS : The pattern at wider angles reveals the short-range lateral packing of the acyl chains. Sharp peaks corresponding to orthorhombic packing may broaden or be replaced by a diffuse peak characteristic of a liquid crystalline phase, indicating fluidization.[19]
Quantitative Data and Analysis
While specific data for oleyl erucate is not available in the literature, the following tables illustrate the type of quantitative results obtained from the described experiments, using data for the related enhancer oleic acid as a representative example.
Table 1: Example Data from Differential Scanning Calorimetry (DSC)
Data shows the effect of a penetration enhancer on the thermal transitions of SC lipids. A decrease in transition temperature (Tₘ) and enthalpy (ΔH) signifies increased lipid fluidity.[16]
Sample
Tₘ₁ (°C)
Tₘ₂ (°C)
ΔH (J/g)
Interpretation
Control SC
~65-70
~80-85
Baseline
Ordered lipid structure
SC + Enhancer
~55-60
~70-75
Reduced
Disrupted packing, increased fluidity
Table 2: Example Data from FTIR Spectroscopy
Data shows the effect of an enhancer on the acyl chain order. A shift to a higher wavenumber indicates increased disorder.[5]
Sample
Symmetric CH₂ Stretch (cm⁻¹)
Asymmetric CH₂ Stretch (cm⁻¹)
Interpretation
Control SC
~2850.0
~2918.5
Highly ordered (trans conformers)
SC + Enhancer
~2851.5
~2921.0
Increased disorder (gauche conformers)
Table 3: Example Data from Small-Angle X-ray Diffraction (SAXS)
Data shows the effect of an enhancer on the lamellar organization of SC lipids.[9]
Sample
Long Periodicity Phase (nm)
Short Periodicity Phase (nm)
Interpretation
Control SC
~13.4
~6.4
Intact lamellar organization
SC + Enhancer
Broad/Absent
Broad/Absent
Disruption of lamellar structure
Conclusion
Oleyl erucate is a valuable emollient in skincare, prized for its ability to moisturize and improve skin feel. Based on its chemical structure, which includes long, unsaturated acyl chains similar to the well-studied penetration enhancer oleic acid, its mechanism of interaction with the stratum corneum is likely multifaceted. It is hypothesized to partition into the intercellular lipid matrix, where it disrupts the highly ordered lamellar and lateral packing of the endogenous lipids. This action increases the fluidity of the lipid domains, which can modulate the skin's barrier function, potentially enhancing the penetration of other topically applied substances while simultaneously forming a surface film to reduce water loss.
The experimental protocols detailed in this guide—including in vitro permeation testing, lipid extraction and analysis, DSC, FTIR, and X-ray diffraction—provide a comprehensive framework for the scientific investigation and validation of these proposed interactions. Quantitative analysis of the data derived from these methods will enable a deeper understanding of oleyl erucate's role in formulation science, aiding researchers and developers in the rational design of advanced topical and transdermal products. Further direct experimental investigation is warranted to fully elucidate the precise biophysical effects of oleyl erucate on the stratum corneum.
An In-depth Technical Guide to Oleyl Erucate (B1234575) as a Potential Biolubricant Audience: Researchers, scientists, and drug development professionals. Introduction Oleyl erucate, the ester of oleyl alcohol and erucic...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to Oleyl Erucate (B1234575) as a Potential Biolubricant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleyl erucate, the ester of oleyl alcohol and erucic acid, is a long-chain wax ester with significant potential as a biodegradable and high-performance biolubricant. Its molecular structure, characterized by two long, unsaturated fatty chains, suggests favorable tribological properties, a high viscosity index, and good thermal stability. This technical guide provides a comprehensive overview of oleyl erucate, including its synthesis, expected physicochemical and tribological properties, and the standard experimental protocols for their evaluation. While specific performance data for oleyl erucate as a lubricant is not extensively available in public literature, this guide consolidates known information and provides comparative data from similar wax esters to infer its potential.
Synthesis of Oleyl Erucate
Oleyl erucate is synthesized through the esterification of oleyl alcohol with erucic acid. This can be achieved via chemical or enzymatic catalysis.
Chemical Synthesis
Chemical synthesis typically involves the reaction of oleyl alcohol and erucic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is continuously removed, often using a Dean-Stark apparatus.[1]
General Protocol:
Reactant Mixture: Oleyl alcohol and erucic acid are combined in a reaction flask, typically in a 1:1 molar ratio.[2]
Catalyst Addition: An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the mixture.
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 130°C) and stirred continuously.[2]
Water Removal: The water produced during the reaction is removed to shift the equilibrium towards the product.[1]
Purification: After the reaction, the crude product is purified to remove the catalyst and any unreacted starting materials. This may involve neutralization, washing, and distillation.[1]
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly alternative, utilizing lipases as catalysts under milder reaction conditions.[3] Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), are often used to facilitate catalyst recovery and reuse.[4]
General Protocol:
Reactant and Enzyme Mixture: Oleyl alcohol, erucic acid, and the immobilized lipase (B570770) are combined in a solvent-free system or in a suitable organic solvent.
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 40-60°C) with continuous agitation.[4]
Equilibrium Shift: To drive the reaction towards ester formation, water can be removed by methods such as vacuum or by using molecular sieves.
Product Recovery: The immobilized enzyme is separated by filtration, and the product is then purified.
Fig. 1: Synthesis of Oleyl Erucate via Chemical or Enzymatic Esterification.
Physicochemical and Tribological Properties: Data and Experimental Protocols
While specific experimental data for oleyl erucate is scarce, the following tables summarize the expected properties based on data from similar long-chain wax esters and their constituent fatty acids and alcohols.
Data Presentation
Table 1: Estimated Physicochemical Properties of Oleyl Erucate and Comparative Esters
This standard practice calculates the viscosity index from the kinematic viscosity of a lubricant at 40°C and 100°C. A higher viscosity index indicates a smaller change in viscosity with temperature.
Methodology:
Measure the kinematic viscosity of the oleyl erucate sample at 40°C and 100°C using a calibrated glass capillary viscometer as per ASTM D445.
Using the kinematic viscosity at 100°C, determine the values of L and H from the tables provided in ASTM D2270. L is the kinematic viscosity at 40°C of an oil with a viscosity index of 0, and H is the kinematic viscosity at 40°C of an oil with a viscosity index of 100.
Calculate the viscosity index (VI) using the formula:
If the calculated VI is 100 or less: VI = [(L - U) / (L - H)] * 100
If the calculated VI is greater than 100: VI = [((antilog N) - 1) / 0.00715] + 100, where N = (log H - log U) / log Y.
(U = kinematic viscosity of the sample at 40°C, Y = kinematic viscosity of the sample at 100°C).
This test method determines the lowest temperature at which a lubricant will continue to flow.
Methodology:
The oleyl erucate sample is heated and then cooled at a specified rate in a test jar.
At intervals of 3°C, the jar is removed from the cooling bath and tilted to see if the oil flows.
The test continues until the sample shows no movement when held horizontally for 5 seconds.
The pour point is reported as 3°C above the temperature at which the oil ceased to flow.[7]
This test method determines the temperature at which the vapors of a lubricant will ignite when an ignition source is passed over it.
Methodology:
A sample of oleyl erucate is placed in the Cleveland open cup and heated at a constant rate.
A small flame is passed across the cup at specified temperature intervals.
The flash point is the lowest temperature at which the application of the flame causes the vapors above the sample to ignite.[8]
The Rotating Pressure Vessel Oxidation Test (RPVOT) evaluates the oxidation stability of a lubricant under accelerated conditions.
Methodology:
A sample of oleyl erucate, water, and a copper catalyst coil are placed in a pressure vessel.
The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.
The time it takes for the pressure to drop by a specified amount is measured, which indicates the oil's resistance to oxidation.[9][10]
This test evaluates the anti-wear properties of a lubricant.
Methodology:
Three steel balls are clamped together and covered with the oleyl erucate sample.
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.
After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better wear protection.[11][12]
Fig. 2: Experimental Workflow for Biolubricant Characterization.
Structure-Property Relationship
The performance of oleyl erucate as a biolubricant is intrinsically linked to its molecular structure.
Long Carbon Chains: The long C18 (oleyl) and C22 (erucate) chains contribute to a high viscosity index, meaning the viscosity of the oil changes less with temperature fluctuations. These long chains also provide a thick lubricating film under boundary lubrication conditions, reducing wear.
Ester Group: The polar ester group enhances the lubricity of the molecule by promoting its adsorption onto metal surfaces, forming a protective film that reduces friction and wear.[13]
Monounsaturation: The presence of a single double bond in both the oleyl and erucate moieties provides a good balance between fluidity at low temperatures (lower pour point compared to saturated analogues) and oxidative stability. While polyunsaturated fatty acids are more prone to oxidation, the monounsaturated nature of oleyl erucate offers better resistance to degradation.[14]
Fig. 3: Relationship Between Oleyl Erucate's Structure and Lubricant Properties.
The Role of Oleyl Erucate in Oleogel and Emulsion Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Oleyl erucate (B1234575), a vegetable-based wax ester, is a versatile emollient and texture enhancer increasingly utilized in the cosmetic and phar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleyl erucate (B1234575), a vegetable-based wax ester, is a versatile emollient and texture enhancer increasingly utilized in the cosmetic and pharmaceutical industries. Its similarity to jojoba oil, coupled with cost-effectiveness, makes it a compelling ingredient for a wide range of formulations.[1][2] This technical guide delves into the core functionalities of oleyl erucate within two key formulation types: oleogels and emulsions. It provides an in-depth overview of its physicochemical properties, its role in structuring and stabilizing these systems, and detailed experimental protocols for their characterization. While specific quantitative data for oleyl erucate in oleogels is limited in publicly available literature, this guide presents analogous data from related wax esters to provide a predictive framework for formulation development. Furthermore, sensory and textural analysis methodologies are detailed to enable a comprehensive evaluation of final product performance.
Introduction to Oleyl Erucate
Oleyl erucate (CAS No: 17673-56-2) is the ester of oleyl alcohol and erucic acid.[3] It is a yellowish, low-viscosity oil with a slight characteristic odor.[4] Primarily derived from vegetable sources like rapeseed and palm oil, it is considered a safe, non-irritating, and non-comedogenic ingredient suitable for a variety of skin types.[5][6] Its primary functions in cosmetic and pharmaceutical formulations include acting as an emollient, skin-conditioning agent, and texture modifier.[1] Oleyl erucate forms a lightweight, breathable barrier on the skin, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[5][6] Additionally, it is known to improve the spreadability of formulations and impart a glossy, non-greasy feel.[4][7]
Physicochemical Properties of Oleyl Erucate
A summary of the key physicochemical properties of oleyl erucate is presented in Table 1. These properties are fundamental to its behavior in formulations, influencing its solubility, stability, and sensory characteristics.
Oleogels are semi-solid systems in which a liquid oil phase is structured into a three-dimensional network by an oleogelator. These systems are gaining traction as alternatives to traditional waxes and solid fats in topical formulations.
Role as a Structuring Agent
As a wax ester, oleyl erucate can contribute to the formation of the crystalline network that immobilizes the liquid oil in an oleogel, although it is often used in combination with other, more potent structuring agents. The long hydrocarbon chains of oleyl erucate can participate in the van der Waals interactions that are crucial for the formation of a stable gel network.
Quantitative Data on Oleogel Properties
Wax Ester (Fatty Alcohol_Fatty Acid)
Total Carbon Number (CN)
G*max (Pa) at 5 °C
C16_C14
30
1.2 x 10^6
C16_C16
32
8.0 x 10^5
C18_C16
34
4.0 x 10^5
C18_C18
36
2.0 x 10^5
C20_C18
38
1.5 x 10^5
C22_C20
42
1.0 x 10^5
C22_C24
46
5.0 x 10^4
Data adapted from a study on wax ester oleogels in medium-chain triglycerides (MCT) oil at a 10% (m/m) concentration. This table serves as an illustrative example of how wax ester structure influences oleogel rigidity. Oleyl erucate has a total carbon number of 40.
Oleyl Erucate in Emulsion Formulations
Emulsions are biphasic systems in which one liquid is dispersed in the form of droplets within another immiscible liquid. Oleyl erucate is a common ingredient in both oil-in-water (O/W) and water-in-oil (W/O) emulsions, where it primarily functions as an emollient and texture modifier in the oil phase.
Influence on Emulsion Properties and Stability
In emulsions, oleyl erucate contributes to the overall viscosity and sensory feel of the formulation.[5] Its low viscosity can help to create lighter, more spreadable products. By forming a protective film on the skin, it can also contribute to the long-term stability of the emulsion on the skin surface, preventing water loss from both the skin and the formulation itself.
Sensory and Textural Analysis of Emulsions
Sensory panel testing is a common method to quantify the perceptual attributes of cosmetic formulations. Table 3 summarizes the results of a sensory mapping study that compared various emollients, including oleyl erucate, in a standard cream base.
Data adapted from a sensory mapping study of special esters in cream products. Scores are on a scale of 1 to 10, with higher scores indicating a greater intensity of the attribute.[7]
Experimental Protocols
The following are detailed methodologies for the characterization of oleogels and emulsions containing oleyl erucate.
Oleogel Characterization
5.1.1. Preparation of Oleogels
The selected liquid oil and oleyl erucate (and any other structuring agents) are weighed into a beaker.
The mixture is heated to 80-90°C under constant stirring until all components are fully dissolved and a clear solution is obtained.
The solution is then cooled to a specified temperature (e.g., 5°C or ambient) under controlled or ambient conditions to allow for gel formation.
The oleogels are stored at the target temperature for at least 24 hours before analysis to ensure the crystalline network is fully developed.
5.1.2. Rheological Analysis
Objective: To determine the viscoelastic properties of the oleogel.
Apparatus: A controlled-stress or controlled-strain rheometer with a parallel plate or cone-plate geometry.
Procedure:
A sample of the oleogel is carefully loaded onto the rheometer plate.
The geometry is lowered to the desired gap setting (e.g., 1 mm).
The sample is allowed to equilibrate at the test temperature (e.g., 25°C) for a set period.
An oscillatory frequency sweep is performed at a constant strain within the linear viscoelastic region (LVER) to determine the storage modulus (G') and loss modulus (G'').
An oscillatory amplitude sweep is performed at a constant frequency to determine the LVER and the yield stress.
Objective: To determine the melting and crystallization behavior of the oleogel.
Apparatus: A differential scanning calorimeter.
Procedure:
A small amount of the oleogel (5-10 mg) is hermetically sealed in an aluminum pan.
The sample is subjected to a controlled heating and cooling cycle (e.g., heating from 20°C to 100°C at 5°C/min, holding for 5 minutes, and then cooling back to 20°C at 5°C/min).
The heat flow is recorded as a function of temperature to identify melting and crystallization peaks.
Emulsion Characterization
5.2.1. Preparation of Water-in-Oil (W/O) Emulsions
The oil phase, containing oleyl erucate, emulsifiers, and other oil-soluble components, is prepared in a beaker and heated to 75°C.
The water phase, containing water-soluble ingredients, is prepared in a separate beaker and heated to 75°C.
The water phase is slowly added to the oil phase under high-shear homogenization.
Homogenization is continued for a specified time (e.g., 5-10 minutes) to ensure a fine droplet dispersion.
The emulsion is then cooled to room temperature under gentle stirring.
5.2.2. Droplet Size Analysis
Objective: To determine the particle size distribution of the dispersed phase.
Apparatus: Laser diffraction particle size analyzer or light microscope with image analysis software.
Procedure:
A small sample of the emulsion is diluted appropriately with a suitable solvent (for laser diffraction).
The sample is introduced into the analyzer, and the particle size distribution is measured.
For microscopy, a small drop of the emulsion is placed on a microscope slide, covered with a coverslip, and observed under the microscope. Images are captured and analyzed to determine droplet size.
5.2.3. Stability Testing
Objective: To assess the physical stability of the emulsion over time and under stress conditions.
Procedure:
Centrifugation Test: A sample of the emulsion is centrifuged at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). The sample is then visually inspected for any signs of phase separation (creaming, coalescence, or breaking).
Freeze-Thaw Cycling: The emulsion is subjected to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours). After each cycle, the sample is visually and microscopically examined for signs of instability.
Accelerated Aging: Samples are stored at elevated temperatures (e.g., 40°C, 50°C) for a period of time (e.g., 1-3 months) and periodically evaluated for changes in appearance, viscosity, and droplet size.
5.2.4. Texture Profile Analysis (TPA)
Objective: To quantify the textural properties of the emulsion.
Apparatus: A texture analyzer with a cylindrical or spherical probe.
Procedure:
A sample of the emulsion is placed in a container.
The probe is programmed to perform a two-cycle compression test, penetrating the sample to a defined depth at a set speed.
The force-time or force-distance curve is recorded.
Parameters such as hardness, cohesiveness, adhesiveness, and springiness are calculated from the TPA curve.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Oleogel Preparation and Characterization.
Caption: Workflow for Emulsion Preparation and Characterization.
Conclusion
Oleyl erucate is a valuable multifunctional ingredient in the formulation of oleogels and emulsions. Its emollient and skin-conditioning properties, combined with its positive impact on product texture and sensory feel, make it a desirable component for researchers, scientists, and drug development professionals. While there is a need for more publicly available quantitative data on its performance in oleogel systems, the information on analogous wax esters and the detailed characterization protocols provided in this guide offer a solid foundation for formulation development and optimization. The systematic application of the described experimental methodologies will enable a deeper understanding of how oleyl erucate can be leveraged to create stable, effective, and sensorially pleasing topical products.
Application Note: Analysis of Oleyl Erucate by High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals. Introduction Oleyl erucate (B1234575) is a wax ester, an ester of oleyl alcohol and erucic acid, commonly used as an emollient in cosmetics and skinc...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleyl erucate (B1234575) is a wax ester, an ester of oleyl alcohol and erucic acid, commonly used as an emollient in cosmetics and skincare products due to its excellent moisturizing and skin-conditioning properties.[1][2][3][4][5] Accurate and reliable analysis of oleyl erucate is essential for quality control in product formulation and for research in various fields, including cosmetics and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of wax esters like oleyl erucate.[6] However, the low volatility of these high molecular weight compounds presents a significant challenge, necessitating the use of high-temperature GC-MS methods for successful analysis.[6][7] This application note provides a detailed protocol for the direct analysis of oleyl erucate, which avoids complex derivatization steps that can be time-consuming.[6][7]
Experimental Protocol
This protocol is designed for the direct analysis of oleyl erucate in various matrices. For complex samples, an initial solid-phase extraction (SPE) step may be required to isolate the wax ester fraction.[6][8]
1. Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results. The primary goal is to extract the oleyl erucate from the sample matrix and remove any interfering substances.
Dissolve the sample containing oleyl erucate in a suitable solvent such as hexane, toluene, or ethanol to achieve a concentration range of 0.1–1.0 mg/mL.[7][8]
Vortex the sample thoroughly to ensure complete dissolution.
If particulates are present, centrifuge the sample and transfer the clear supernatant to a clean vial.
For dilute samples, the solvent can be evaporated under a gentle stream of nitrogen gas, and the residue reconstituted in a smaller volume of the solvent.[6]
2. GC-MS Analysis
Due to the low volatility of oleyl erucate, a high-temperature GC-MS setup is required. The following parameters are based on established methods for the analysis of similar wax esters.[7]
Parameter
Setting
Gas Chromatograph
Agilent 6890N or similar
Column
DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column[7]
Qualitative Analysis: The identification of oleyl erucate is based on its retention time and the resulting mass spectrum. The mass spectrum will show characteristic fragment ions of the wax ester.[6] Specifically, acylium ions can be used to characterize the fatty acid portion, while alkyl radical cations can identify the fatty alcohol part.[9]
Quantitative Analysis: Quantification can be achieved by integrating the peak area of the total ion chromatogram (TIC) or by using specific ion chromatograms for higher selectivity.[6] A standard curve should be prepared using known concentrations of pure oleyl erucate to ensure accurate quantification.
Application Notes and Protocols for NMR Spectroscopic Assignments of Oleyl Erucate
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575) is a wax ester, an ester of oleyl alcohol and erucic acid, with the chemical formula C₄₀H₇₆O₂. It is a valuable ingred...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575) is a wax ester, an ester of oleyl alcohol and erucic acid, with the chemical formula C₄₀H₇₆O₂. It is a valuable ingredient in the cosmetic and pharmaceutical industries, prized for its emollient and lubricant properties. Structurally, it is a long-chain unsaturated ester, which can present challenges for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information, enabling researchers to elucidate the composition and purity of compounds like oleyl erucate.[1] This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis and assignment of oleyl erucate.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the lack of a publicly available, fully assigned experimental spectrum of oleyl erucate, the following tables present predicted chemical shifts. These predictions are based on the known spectral data of its constituent molecules, oleyl alcohol and erucic acid, as well as established chemical shift ranges for long-chain wax esters.
Predicted ¹H NMR Assignments for Oleyl Erucate (in CDCl₃)
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
H-9', H-10'
5.30 - 5.40
m
2H
H-13, H-14
5.30 - 5.40
m
2H
H-1''
4.00 - 4.20
t
2H
H-2
2.20 - 2.30
t
2H
H-8', H-11'
1.95 - 2.05
m
4H
H-12, H-15
1.95 - 2.05
m
4H
H-3
1.55 - 1.70
p
2H
H-2''
1.55 - 1.70
p
2H
-(CH₂)n-
1.20 - 1.40
m
52H
H-18'
0.85 - 0.95
t
3H
H-22
0.85 - 0.95
t
3H
m = multiplet, t = triplet, p = pentet
Predicted ¹³C NMR Assignments for Oleyl Erucate (in CDCl₃)
Carbons
Predicted Chemical Shift (ppm)
C-1 (C=O)
~173.9
C-9', C-10'
~129.8
C-13, C-14
~129.8
C-1''
~64.5
C-2
~34.4
C-8', C-11'
~27.2
C-12, C-15
~27.2
C-3
~25.0
C-2''
~25.9
-(CH₂)n-
~29.1 - 29.8
C-7', C-12'
~29.1 - 29.8
C-11, C-16
~29.1 - 29.8
C-18'
~14.1
C-22
~14.1
Experimental Protocols
Accurate and reproducible NMR data are contingent upon standardized experimental procedures. The following protocols are recommended for the analysis of wax esters like oleyl erucate.[1]
Sample Preparation
Dissolution : Dissolve 5-25 mg of the oleyl erucate sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.[1]
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and effective solvent for most wax esters.[1]
Internal Standard : For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct signal that does not overlap with the analyte signals. Tetramethylsilane (TMS) is commonly used for referencing ¹H and ¹³C spectra to 0 ppm.
¹H NMR Spectroscopy - Acquisition Parameters
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[1]
Relaxation Delay (d1) : To ensure full relaxation of all protons for accurate integration, a relaxation delay of at least 5 times the longest T₁ relaxation time should be used. A typical value for wax esters is 5-10 seconds.[1]
Number of Scans (ns) : For most samples, 16 to 64 scans are adequate to achieve a good signal-to-noise ratio.[1]
Spectral Width (sw) : A spectral width of 10-15 ppm is generally sufficient to cover all proton signals.[1]
¹³C NMR Spectroscopy - Acquisition Parameters
Pulse Sequence : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.[1]
Relaxation Delay (d1) : Due to the longer T₁ relaxation times of carbon nuclei, a longer relaxation delay (e.g., 2-5 seconds) is often required for quantitative analysis.[1]
Number of Scans (ns) : A significantly higher number of scans (e.g., 1024 or more) is typically needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]
Spectral Width (sw) : A spectral width of 200-250 ppm is necessary to encompass all carbon signals, including the carbonyl region.[1]
Visualization of Oleyl Erucate Structure and NMR Assignment Logic
The following diagrams illustrate the chemical structure of oleyl erucate with atom numbering and the logical workflow for its NMR spectral assignment.
Fig. 1: Chemical structure of oleyl erucate with atom numbering.
Fig. 2: Workflow for NMR spectroscopic assignment of oleyl erucate.
Application Notes and Protocols for Rheological Measurements of Oleyl Erucate Formulations
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575) is a versatile, vegetable-derived emollient ester valued in cosmetic and pharmaceutical formulations for its silky, no...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575) is a versatile, vegetable-derived emollient ester valued in cosmetic and pharmaceutical formulations for its silky, non-greasy skin feel and its ability to improve the viscosity and spreadability of products.[1][2][3] As a substitute for jojoba oil, it offers a cost-effective solution for creating elegant and stable emulsions, lotions, creams, and oleogels.[1][4] The rheological properties of these formulations are critical to their performance, stability, and consumer acceptance. This document provides detailed application notes and experimental protocols for the comprehensive rheological characterization of formulations containing oleyl erucate.
Rheology is the study of the flow and deformation of materials, providing insights into their viscosity, elasticity, and plasticity.[5] For topical formulations, rheological measurements are essential for:
Stability Assessment: Predicting long-term stability and shelf life.
Performance Optimization: Tailoring the sensory properties (e.g., pick-up, spreadability, and skin feel).
Processability: Determining the behavior of the formulation during manufacturing, filling, and packaging.
Rheological Properties of Oleyl Erucate
Oleyl erucate is characterized as a low-viscosity oil.[1][2] A typical dynamic viscosity for oleyl erucate at 25°C is approximately 40 mPa·s.[6] This relatively low viscosity makes it an excellent base or additive for formulations where a light, non-tacky feel is desired. When incorporated into emulsions or structured with gelling agents, the overall rheology of the formulation will be significantly altered.
Data Presentation: Rheological Parameters of Oleyl Erucate and Formulations
The following tables summarize key rheological parameters for oleyl erucate and provide hypothetical yet representative data for common formulation types containing this versatile emollient.
Table 1: Physical and Rheological Properties of Oleyl Erucate
Table 2: Representative Rheological Data for Oleyl Erucate Formulations
Formulation Type
Key Rheological Parameters
Typical Value Range
Test Method
Oil-in-Water (O/W) Lotion
Apparent Viscosity (at 10 s⁻¹)
1,000 - 5,000 mPa·s
Rotational Rheometry
Yield Stress
5 - 20 Pa
Oscillatory Stress Sweep
Flow Behavior
Shear-thinning
Rotational Rheometry
Cream (O/W Emulsion)
Apparent Viscosity (at 10 s⁻¹)
10,000 - 50,000 mPa·s
Rotational Rheometry
Yield Stress
50 - 200 Pa
Oscillatory Stress Sweep
Storage Modulus (G')
> Loss Modulus (G'')
Oscillatory Frequency Sweep
Oleogel
Storage Modulus (G')
10³ - 10⁵ Pa
Oscillatory Frequency Sweep
Loss Modulus (G'')
10² - 10⁴ Pa
Oscillatory Frequency Sweep
Tan δ (G''/G')
< 1
Oscillatory Frequency Sweep
Experimental Protocols
The following are detailed protocols for key rheological experiments to characterize formulations containing oleyl erucate. These protocols are intended as a starting point and may require optimization based on the specific formulation and equipment.
Protocol 1: Rotational Rheometry for Flow Behavior Analysis
This protocol determines the flow behavior of a formulation (e.g., shear-thinning, Newtonian, or shear-thickening) by measuring viscosity as a function of shear rate.
Objective: To characterize the flow curve of an O/W lotion or cream.
Equipment: Controlled-stress or controlled-rate rotational rheometer with a cone-and-plate or parallel-plate geometry. A Peltier temperature control system is recommended.
Methodology:
Sample Loading: Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped. If using a cone-and-plate geometry, lower the cone to the set gap, and trim any excess sample. For parallel plates, lower the geometry to the desired gap (e.g., 1 mm).
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a sufficient time (e.g., 5 minutes) to ensure thermal and structural equilibrium.
Measurement: Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to the initial shear rate. This will generate a flow curve (viscosity vs. shear rate) and allow for the assessment of thixotropy (the hysteresis loop between the upward and downward curves).
Data Analysis: Plot viscosity as a function of shear rate on a logarithmic scale. For shear-thinning materials, the viscosity will decrease as the shear rate increases. The degree of shear-thinning can be quantified using the Power Law model.
Rotational Rheometry Workflow
Protocol 2: Oscillatory Rheometry for Viscoelastic Characterization
This protocol probes the viscoelastic properties of a formulation, providing information on its structure and stability.
Objective: To determine the storage modulus (G'), loss modulus (G''), and tan delta (δ) of a cream or oleogel.
Equipment: Controlled-stress or controlled-rate rotational rheometer with parallel-plate geometry. A Peltier temperature control system is essential.
Methodology:
Amplitude Sweep (Strain Sweep):
Purpose: To determine the linear viscoelastic region (LVER), where the material's structure is not disrupted by the applied strain.
Procedure: Apply a constant frequency (e.g., 1 Hz) and logarithmically increase the strain amplitude (e.g., from 0.01% to 100%).
Analysis: Identify the range of strain where G' and G'' are constant. All subsequent oscillatory tests should be performed within this strain range.
Frequency Sweep:
Purpose: To evaluate the viscoelastic behavior as a function of timescale.
Procedure: Apply a constant strain within the LVER and vary the frequency (e.g., from 0.1 to 100 rad/s).
Analysis: Plot G' and G'' versus frequency. For a stable gel or cream, G' will be greater than G'' and relatively independent of frequency. The point where G' = G'' is known as the crossover point, which can indicate a transition from solid-like to liquid-like behavior.
Oscillatory Rheometry Workflow
Protocol 3: Yield Stress Measurement
This protocol determines the minimum stress required to initiate flow in a structured formulation.
Objective: To measure the yield stress of a cream or lotion.
Equipment: Controlled-stress rotational rheometer with a parallel-plate or vane geometry.
Methodology:
Oscillatory Stress Sweep:
Procedure: Apply a constant frequency (e.g., 1 Hz) and logarithmically increase the shear stress.
Analysis: The yield stress is often identified as the stress at which there is a significant drop in the storage modulus (G') or at the crossover point of G' and G''.
Stress Ramp:
Procedure: Linearly increase the shear stress from zero and monitor the resulting strain or viscosity.
Analysis: The yield stress is the point where a significant increase in strain or a sharp decrease in viscosity is observed.
Yield Stress Measurement Workflow
Conclusion
The rheological characterization of formulations containing oleyl erucate is a critical step in product development, ensuring the final product meets the desired performance, stability, and sensory attributes. By employing the protocols outlined in these application notes, researchers and formulators can gain a comprehensive understanding of their systems and make informed decisions to optimize their products. The combination of rotational and oscillatory rheometry provides a powerful toolkit for elucidating the complex behavior of these formulations.
Application Notes and Protocols: Oleyl Erucate as a Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575), the ester of oleyl alcohol and erucic acid, is a vegetable-derived emollient with a molecular structure conducive to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575), the ester of oleyl alcohol and erucic acid, is a vegetable-derived emollient with a molecular structure conducive to enhancing the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.[1][2] Its lipophilic nature allows it to interact with the lipid matrix of the skin, thereby transiently reducing the barrier function and facilitating the delivery of therapeutic agents to deeper skin layers or the systemic circulation. These application notes provide a comprehensive overview of the use of oleyl erucate as a penetration enhancer, including its mechanism of action, formulation considerations, and detailed protocols for in vitro evaluation.
Mechanism of Action
The primary mechanism by which oleyl erucate is proposed to enhance skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum.[3] This action is primarily attributed to its constituent long-chain unsaturated fatty alcohol (oleyl alcohol) and fatty acid (erucic acid) moieties.
The proposed mechanism involves:
Lipid Fluidization: Oleyl erucate integrates into the intercellular lipid lamellae of the stratum corneum, disrupting the tight packing of ceramides, cholesterol, and free fatty acids. This increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules.
Phase Separation: The introduction of oleyl erucate can lead to phase separation within the lipid matrix, creating disordered domains that offer less resistance to drug diffusion compared to the native, highly organized lipid structure.
Mechanism of Oleyl Erucate Action
Data Presentation: Illustrative Penetration Enhancement
Note: Specific quantitative data for oleyl erucate as a penetration enhancer is not widely available in published literature. The following tables present illustrative data for structurally related compounds, oleic acid and oleyl alcohol, to provide an understanding of the potential efficacy. These values should be considered as a reference, and specific studies with oleyl erucate are required for accurate characterization.
Table 1: Illustrative Enhancement Ratios (ER) of Related Compounds for Various APIs
Enhancement Ratio (ER) is the ratio of the flux of the API with the enhancer to the flux of the API without the enhancer.
Table 2: Illustrative Flux and Permeability Coefficient of a Model Drug with a Related Enhancer
Formulation
Flux (Jss) (µg/cm²/h)
Permeability Coefficient (Kp) (cm/h x 10⁻³)
Lag Time (h)
Control (without enhancer)
Value
Value
Value
Formulation with Oleic Acid (1%)
Value
Value
Value
This table is a template. Actual values would be determined experimentally.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes the methodology to evaluate the penetration-enhancing effect of oleyl erucate on a model API using a Franz diffusion cell system.
4.1.1. Materials and Equipment
Franz diffusion cells (with appropriate orifice diameter and receptor volume)[5]
Full-thickness or dermatomed human or animal skin (e.g., porcine ear skin)
Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent to maintain sink conditions)
Formulation of the API with and without oleyl erucate
Magnetic stirrer and stir bars
Water bath or heating block to maintain 32°C at the skin surface[5]
Syringes and needles for sampling
Analytical instrument for API quantification (e.g., HPLC, LC-MS)
Parafilm or other suitable covering for the donor compartment
4.1.2. Experimental Workflow
In Vitro Skin Permeation Study Workflow
4.1.3. Detailed Procedure
Skin Preparation:
Thaw frozen skin at room temperature.
If using full-thickness skin, dermatomed it to a thickness of approximately 500 µm.
Cut the skin into sections large enough to fit the Franz diffusion cells.
Visually inspect the skin for any defects or damage.
Franz Cell Assembly:
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum side faces the donor compartment.
Clamp the two compartments together securely.
Receptor Chamber Filling:
Fill the receptor chamber with a known volume of pre-warmed (37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
Place a small magnetic stir bar in the receptor chamber.
Equilibration:
Place the assembled Franz cells in a water bath or on a heating block set to maintain a skin surface temperature of 32 ± 1°C.
Allow the system to equilibrate for at least 30 minutes.
Formulation Application:
Apply a precise amount of the test formulation (with or without oleyl erucate) evenly onto the surface of the skin in the donor compartment.
Cover the donor compartment with parafilm or a lid to prevent evaporation.
Sampling:
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor arm.
Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
Sample Analysis:
Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
Data Analysis:
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
Plot the cumulative amount permeated versus time.
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
Determine the lag time (Tlag) by extrapolating the linear portion of the plot to the x-axis.
Calculate the Enhancement Ratio (ER) using the following formula:
ER = Jss (with oleyl erucate) / Jss (without oleyl erucate)
Application Notes and Protocols: Formulation of Stable Oleyl Erucate Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the formulation, characterization, and stability testing of oleyl erucate (B1234575) nanoemulsions....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and stability testing of oleyl erucate (B1234575) nanoemulsions. Oleyl erucate, a liquid wax ester, serves as a promising oil phase for the encapsulation and delivery of lipophilic active pharmaceutical ingredients (APIs). Nanoemulsions, with their small droplet size (typically 20-200 nm), offer numerous advantages, including enhanced physical stability, optical clarity, and improved bioavailability of encapsulated compounds.[1][][3][4]
This document outlines detailed protocols for preparing oleyl erucate nanoemulsions using both high- and low-energy methods, procedures for their characterization, and protocols for assessing their long-term stability.
Component Selection and Formulation Design
The stability and efficacy of a nanoemulsion are critically dependent on the appropriate selection of its components.[5] The primary components include the oil phase (oleyl erucate), an aqueous phase, and one or more surfactants. A co-surfactant is often included to further reduce interfacial tension and enhance stability.[6]
Table 1: Exemplary Components for Oleyl Erucate Nanoemulsion Formulation
Component Category
Example
Function
Typical Concentration (% w/w)
Oil Phase
Oleyl Erucate
Carrier for lipophilic actives
5 - 20
Aqueous Phase
Deionized Water / Buffer
Continuous phase
70 - 90
Surfactant
Polysorbate 80 (Tween 80)
Emulsifying agent, reduces interfacial tension
1 - 10
Surfactant
Sorbitan Oleate (Span 80)
Emulsifying agent, used in combination to achieve desired HLB
1 - 5
Co-surfactant
Transcutol P
Reduces interfacial tension, improves fluidity
1 - 5
Note: The optimal concentration of each component should be determined experimentally, often with the aid of pseudo-ternary phase diagrams to identify the nanoemulsion region.[7]
Experimental Protocols
Protocol 1: Preparation of Oleyl Erucate Nanoemulsion via High-Pressure Homogenization (High-Energy Method)
This method utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.
Materials:
Oleyl Erucate
Surfactant (e.g., Tween 80)
Co-surfactant (e.g., Transcutol P)
Deionized Water
High-shear mixer (e.g., Ultra-Turrax)
High-pressure homogenizer
Procedure:
Preparation of the Oil Phase:
Weigh the required amounts of oleyl erucate and any oil-soluble active ingredient.
If a lipophilic surfactant like Span 80 is used, dissolve it in the oil phase.
Gently heat the mixture to 40-50°C to ensure complete dissolution and homogeneity.
Preparation of the Aqueous Phase:
Weigh the required amount of deionized water.
Disperse the hydrophilic surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in the water.
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
Homogenize the mixture using a high-shear mixer at 10,000-20,000 rpm for 5-10 minutes to form a coarse pre-emulsion.
High-Pressure Homogenization:
Pass the pre-emulsion through a high-pressure homogenizer.
Operate the homogenizer at a pressure of 10,000-30,000 psi.
Recirculate the emulsion through the homogenizer for 3-7 cycles to achieve a uniform and small droplet size.[8]
Cool the resulting nanoemulsion to room temperature.
Protocol 2: Preparation of Oleyl Erucate Nanoemulsion via Spontaneous Emulsification (Low-Energy Method)
This method relies on the diffusion of a water-miscible solvent from the organic phase into the aqueous phase, leading to the spontaneous formation of fine oil droplets.[9]
Materials:
Oleyl Erucate
Surfactant (e.g., Tween 80)
Water-miscible solvent (e.g., Ethanol, Acetone)
Deionized Water
Procedure:
Preparation of the Organic Phase:
Dissolve oleyl erucate and the surfactant in the water-miscible solvent to form a clear and homogenous solution.
Preparation of the Aqueous Phase:
Prepare the required amount of deionized water in a beaker.
Formation of the Nanoemulsion:
Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring.
The nanoemulsion will form spontaneously as the solvent diffuses into the water.
Continue stirring for approximately 1-2 hours to allow for the complete diffusion of the solvent.
Solvent Removal (if necessary):
If residual solvent needs to be removed, this can be achieved using a rotary evaporator under reduced pressure.
Characterization of Oleyl Erucate Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoemulsion.
Table 2: Characterization Techniques and Typical Parameters
Parameter
Technique
Typical Values/Observations
Droplet Size & Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
Size: 20 - 200 nm, PDI: < 0.25
Zeta Potential
Electrophoretic Light Scattering (ELS)
> |±30 mV| for electrostatic stabilization
Viscosity
Rheometer/Viscometer
Low viscosity, near that of water
pH
pH meter
Dependent on application (e.g., 4.5-6.5 for topical)
Refractive Index
Refractometer
Close to the value of the continuous phase
Morphology
Transmission Electron Microscopy (TEM)
Spherical droplets, uniform size distribution
Protocol 3: Droplet Size, PDI, and Zeta Potential Measurement
Sample Preparation: Dilute the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
DLS Measurement:
Equilibrate the DLS instrument to 25°C.
Place the diluted sample in a cuvette and insert it into the instrument.
Perform the measurement to obtain the average droplet size (Z-average) and the Polydispersity Index (PDI).
Zeta Potential Measurement:
Use an appropriate folded capillary cell for the measurement.
Inject the diluted sample into the cell, ensuring no air bubbles are present.
Perform the measurement to determine the surface charge of the droplets.
Stability Assessment
Stability testing is crucial to predict the shelf-life of the nanoemulsion and its robustness under various conditions.[10]
Protocol 4: Thermodynamic Stability Testing
Centrifugation:
Place 5 mL of the nanoemulsion in a centrifuge tube.
Application Notes and Protocols for the Enzymatic Synthesis of Oleyl Erucate using Lipase
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575) is a valuable wax ester with applications in the cosmetic, pharmaceutical, and lubricant industries due to its excelle...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575) is a valuable wax ester with applications in the cosmetic, pharmaceutical, and lubricant industries due to its excellent emollient and lubricating properties.[1] Enzymatic synthesis of oleyl erucate, utilizing lipases as biocatalysts, offers a green and sustainable alternative to traditional chemical methods. This approach provides high specificity, milder reaction conditions, and reduced byproduct formation.[2] These application notes provide detailed protocols for the lipase-catalyzed synthesis of oleyl erucate, focusing on the widely used immobilized lipase (B570770) from Candida antarctica, Novozym 435.
Reaction Principle
The enzymatic synthesis of oleyl erucate is an esterification reaction between erucic acid (the acyl donor) and oleyl alcohol (the nucleophile). The lipase catalyzes the formation of an ester bond, releasing water as a byproduct. The general reaction is as follows:
Erucic Acid + Oleyl Alcohol ⇌ Oleyl Erucate + Water
The reaction mechanism for many lipases, including Novozym 435, follows a Ping-Pong Bi-Bi mechanism. This involves the formation of a covalent acyl-enzyme intermediate.[3][4]
Experimental Protocols
This section outlines a detailed protocol for the enzymatic synthesis of oleyl erucate. The protocol is based on established methods for the synthesis of similar long-chain wax esters.[5]
Materials and Reagents
Erucic Acid (≥98% purity)
Oleyl Alcohol (≥98% purity)
Immobilized Lipase (Novozym 435, from Candida antarctica)
Organic Solvent (e.g., n-hexane, isooctane (B107328), or solvent-free system)[6]
Molecular Sieves (3Å, activated)
Ethanol (95%)
Potassium Hydroxide (KOH) solution (0.1 M in ethanol)
Magnetic stirrer with heating mantle or thermostated water bath
Condenser (if using solvent)
Vacuum pump
Rotary evaporator
Chromatography column
Analytical balance
Titration apparatus
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Experimental Procedure
1. Substrate Preparation and Reaction Setup:
In a jacketed glass reactor or a round-bottom flask, add equimolar amounts of erucic acid and oleyl alcohol. For example, for a 1:1 molar ratio, combine the appropriate weights of each substrate. Molar ratios can be varied to optimize the reaction (see Table 1).[3]
If using a solvent, add the desired volume of n-hexane or isooctane to dissolve the substrates. A solvent-free system is also a common and environmentally friendly option.[3]
Add Novozym 435 to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.[3]
To shift the equilibrium towards product formation by removing the water produced, add activated molecular sieves (approximately 10% w/w of substrates).
2. Reaction Conditions:
The reaction is typically carried out at a temperature between 40°C and 60°C.[3][7] The optimal temperature should be determined experimentally (see Table 1).
Stir the reaction mixture at a constant speed (e.g., 150-200 rpm) to ensure proper mixing.[7]
The reaction time can vary from a few hours to over 24 hours, depending on the desired conversion. Monitor the reaction progress periodically.[3]
3. Monitoring the Reaction:
The progress of the esterification can be monitored by determining the decrease in the free fatty acid content.
Withdraw a small aliquot of the reaction mixture at different time intervals.
Dissolve the aliquot in a known volume of a suitable solvent (e.g., ethanol/ether mixture).
Titrate the solution with a standardized alcoholic KOH solution using phenolphthalein as an indicator.
The conversion percentage can be calculated based on the reduction of free fatty acid concentration.
4. Product Purification:
After the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with solvent and reused for subsequent batches.
If a solvent was used, remove it using a rotary evaporator.
To remove any unreacted free fatty acids, the crude product can be washed with a mild alkaline solution (e.g., 1% NaHCO₃) followed by distilled water until neutral.
Dry the product over anhydrous sodium sulfate.
For higher purity, the oleyl erucate can be purified by column chromatography on silica gel, using a hexane/ethyl acetate (B1210297) gradient as the eluent.
5. Product Characterization:
The identity and purity of the synthesized oleyl erucate can be confirmed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Structural confirmation can be achieved using Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the presence of the ester carbonyl group) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize quantitative data from studies on the enzymatic synthesis of oleyl oleate, a close analogue of oleyl erucate. These values provide a strong starting point for the optimization of oleyl erucate synthesis.
Table 1: Effect of Reaction Parameters on the Synthesis of Oleyl Oleate
Caption: Experimental workflow for oleyl erucate synthesis.
Lipase Catalytic Mechanism (Ping-Pong Bi-Bi)
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
Conclusion
The enzymatic synthesis of oleyl erucate using lipase, particularly Novozym 435, is an efficient and environmentally friendly method. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize this synthesis. By carefully controlling reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high yields of pure oleyl erucate can be achieved. The reusability of the immobilized enzyme further enhances the economic viability of this green technology.
Oleyl Erucate as a Carrier for Lipophilic Active Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575), a wax ester formed from the esterification of oleyl alcohol and erucic acid, presents a promising and versatile vehic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575), a wax ester formed from the esterification of oleyl alcohol and erucic acid, presents a promising and versatile vehicle for the formulation of lipophilic active pharmaceutical ingredients (APIs).[1][2][3] With its excellent emollient properties, non-greasy skin feel, and favorable safety profile, it is an attractive alternative to traditional lipid-based carriers in dermal and transdermal drug delivery systems.[3][4] Its chemical nature as a long-chain ester provides a suitable matrix for solubilizing and delivering poorly water-soluble drugs.[5] This document provides detailed application notes and experimental protocols for utilizing oleyl erucate as a carrier for lipophilic active ingredients.
Physicochemical Properties of Oleyl Erucate
A clear understanding of the physicochemical properties of oleyl erucate is fundamental to its application in pharmaceutical formulations.
The primary function of oleyl erucate as a carrier is to enhance the solubility of lipophilic APIs. Due to its long hydrocarbon chains, it can effectively solvate non-polar drug molecules.
Quantitative Data:
Direct experimental data on the solubility of specific lipophilic APIs in oleyl erucate is not extensively available in public literature. Therefore, it is crucial to determine the solubility of the target API in oleyl erucate during pre-formulation studies.
Predictive Models:
In the absence of experimental data, computational models such as the Nonrandom Two-Liquid Segment Activity Coefficient (NRTL-SAC) model, Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict drug solubility in lipid-based excipients.[7][8] These models use the physicochemical properties of the drug and the solvent to estimate solubility.
Experimental Determination of Solubility:
A recommended protocol for determining the solubility of a lipophilic API in oleyl erucate is provided in the "Experimental Protocols" section.
Formulation Strategies
Oleyl erucate can be incorporated into various drug delivery systems to enhance the delivery of lipophilic APIs.
Topical Creams and Ointments: Its emollient properties make it an excellent base for semi-solid formulations, improving skin feel and aiding in the uniform distribution of the API.
Nanoemulsions: Oleyl erucate can serve as the oil phase in oil-in-water (O/W) nanoemulsions. These systems can increase the bioavailability of poorly soluble drugs by presenting the API in a solubilized state with a large surface area for absorption.
Self-Emulsifying Drug Delivery Systems (SEDDS): While more common for oral delivery, SEDDS formulations incorporating oleyl erucate could be explored for topical applications, forming a fine emulsion upon contact with the skin's moisture.
Experimental Protocols
Protocol 1: Determination of API Solubility in Oleyl Erucate
Objective: To determine the saturation solubility of a lipophilic API in oleyl erucate.
Materials:
Lipophilic API powder
Oleyl erucate
Scintillation vials or sealed glass containers
Shaking incubator or orbital shaker with temperature control
Analytical balance
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical method
Centrifuge
Procedure:
Preparation of Supersaturated Solutions: Add an excess amount of the API powder to a known volume or weight of oleyl erucate in a series of scintillation vials.
Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C for topical applications). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved API from the saturated solution.
Sample Collection: Carefully collect an aliquot of the supernatant (the saturated solution of API in oleyl erucate). Be cautious not to disturb the sedimented API.
Quantitative Analysis: Accurately weigh the collected aliquot and dilute it with a suitable solvent. Quantify the concentration of the API using a validated HPLC method or another appropriate analytical technique.
Data Reporting: Express the solubility as mg/mL or mg/g. Repeat the experiment at least in triplicate to ensure reproducibility.
Diagram of the Solubility Determination Workflow:
Caption: Workflow for determining the solubility of a lipophilic API in oleyl erucate.
Protocol 2: Preparation of an Oleyl Erucate-Based O/W Nanoemulsion
Objective: To prepare a stable oil-in-water nanoemulsion using oleyl erucate as the oil phase for the delivery of a lipophilic API.
Materials:
Lipophilic API
Oleyl erucate
Surfactant (e.g., Tween 80, Polysorbate 80)
Co-surfactant (e.g., Transcutol®, Span 80)
Purified water
High-pressure homogenizer or ultrasonicator[9][10][11]
Magnetic stirrer
Procedure:
Preparation of the Oil Phase: Dissolve the lipophilic API in oleyl erucate at a predetermined concentration (below its saturation solubility). Gently heat if necessary to aid dissolution.
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
Formation of a Coarse Emulsion: While stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase to form a coarse emulsion.
Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.[9][10]
High-Pressure Homogenization: Pass the coarse emulsion through the homogenizer for a specified number of cycles and at a defined pressure.
Ultrasonication: Immerse the probe of the ultrasonicator into the coarse emulsion and sonicate for a specific duration and amplitude.
Cooling and Storage: Allow the nanoemulsion to cool to room temperature and store it in a sealed container.
Diagram of the Nanoemulsion Preparation Workflow:
Caption: Workflow for the preparation of an oleyl erucate-based O/W nanoemulsion.
Protocol 3: Characterization of Oleyl Erucate-Based Formulations
Objective: To characterize the physicochemical properties and stability of the prepared oleyl erucate-based formulations.
1. Droplet Size and Zeta Potential Analysis (for Nanoemulsions):
Method: Dynamic Light Scattering (DLS).
Procedure: Dilute the nanoemulsion with purified water and analyze using a DLS instrument to determine the mean droplet size, polydispersity index (PDI), and zeta potential.
2. Drug Content and Entrapment Efficiency (for Nanoemulsions):
Method: HPLC or UV-Vis Spectrophotometry.
Procedure:
Total Drug Content: Disrupt the nanoemulsion using a suitable solvent to release the entrapped drug and quantify the total drug concentration.
Free Drug Content: Separate the aqueous phase (containing free drug) from the oil phase (containing entrapped drug) by ultracentrifugation. Quantify the drug in the aqueous phase.
Entrapment Efficiency (%EE): Calculate using the formula:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
3. Rheological Studies (for Creams and Ointments):
Method: Rheometer.
Procedure: Measure the viscosity and flow behavior of the formulation to assess its spreadability and consistency.
4. In Vitro Drug Release Study:
Method: Franz Diffusion Cell System.[12][13][14][15][16]
Procedure:
Mount a synthetic membrane or excised skin between the donor and receptor compartments of the Franz diffusion cell.[12][13]
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic drugs).[12]
Apply a known amount of the formulation to the membrane in the donor compartment.
Application Notes and Protocols for the Tribological Testing of Oleyl Erucate as a Lubricant
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575), a wax ester derived from oleyl alcohol and erucic acid, is gaining attention as a potential biolubricant due to its b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575), a wax ester derived from oleyl alcohol and erucic acid, is gaining attention as a potential biolubricant due to its biodegradability, high lubricity, and favorable viscosity index.[1][2] Its molecular structure, characterized by long, unsaturated fatty acid and alcohol chains, suggests strong potential for forming effective lubricating films under various contact conditions. These application notes provide a comprehensive overview of the tribological testing of oleyl erucate, offering detailed protocols for key experiments and summarizing expected performance data based on studies of chemically similar esters.
While specific tribological data for oleyl erucate is not extensively available in public literature, the data presented herein for oleyl alcohol-based diesters and erucate-based ionic liquids serve as a strong proxy for its potential performance.
Data Presentation
The following tables summarize the tribological performance of esters chemically related to oleyl erucate. This data provides a baseline for expected friction and wear characteristics.
Table 1: Frictional Properties of Oleyl Alcohol-Based Diesters
Diester Compound
Coefficient of Friction (COF) at 40°C
Coefficient of Friction (COF) at 100°C
Lubrication Regime
Dioleyl Sebacate
< 0.1
< 0.1
Boundary
Dioleyl Azelate
< 0.1
< 0.1
Boundary
Dioleyl Adipate
< 0.1
< 0.1
Boundary
Dioleyl Glutarate
< 0.1
< 0.1
Boundary
Dioleyl Succinate
< 0.1
< 0.1
Boundary
Data adapted from a study on dicarboxylic acid and oleyl alcohol-based esters. The low coefficients of friction are indicative of good boundary lubrication properties.
Table 2: Wear Properties of Erucate-Based Ionic Liquid
Lubricant
Wear Scar Diameter (WSD) (µm)
Bis(2-hydroxyethyl)ammonium Erucate (Neat)
Data not available; described as having "excellent lubricity"
Water + 3 wt% Bis(2-hydroxyethyl)ammonium Erucate
Significantly reduced wear compared to water alone
Data adapted from a study on a protic ionic liquid containing erucic acid. The results indicate the strong lubricating potential of the erucate component.[3]
Experimental Protocols
Detailed methodologies for standard tribological tests are provided below. These protocols can be adapted for the specific evaluation of oleyl erucate.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive characteristics of a lubricating fluid.[4][5][6]
Objective: To determine the relative wear-preventing properties of oleyl erucate under sliding steel-on-steel conditions.
Apparatus:
Four-Ball Wear Test Machine
Steel balls (AISI E-52100 steel, 12.7 mm diameter)[4]
Microscope for wear scar measurement
Procedure:
Clean three stationary steel balls and one rotating steel ball with a suitable solvent and dry them.
Clamp the three stationary balls in the test cup.
Pour the oleyl erucate sample into the test cup to a level that covers the stationary balls.
Place the fourth ball in the chuck of the motor-driven spindle.
Assemble the test cup onto the testing machine.
Apply a specified load (e.g., 147 N or 392 N) and set the rotational speed (e.g., 1200 or 1800 rpm).[7]
Set the test temperature (e.g., 75°C) and duration (e.g., 60 minutes).[7]
Start the test.
After completion, stop the machine, remove the stationary balls, and clean them.
Measure the wear scar diameter on each of the three stationary balls using a microscope.
Calculate the average wear scar diameter.
Expected Outcome: A smaller average wear scar diameter indicates better anti-wear properties of the lubricant.
Pin-on-Disk Test (ASTM G99)
This test method covers a procedure for determining the wear of materials during sliding using a pin-on-disk apparatus.[8]
Objective: To evaluate the coefficient of friction and wear rate of oleyl erucate under controlled sliding conditions.
Apparatus:
Pin-on-Disk Tribometer
Stationary pin (e.g., steel, ceramic)
Rotating disk (e.g., steel, coated material)
Load cell to measure frictional force
Profilometer for wear track analysis
Procedure:
Clean the pin and disk specimens with a suitable solvent and dry them.
Mount the disk on the rotating stage and the pin in the stationary holder.
Apply a thin, uniform layer of oleyl erucate to the disk surface.
Apply a specified normal load to the pin (e.g., 1 N to 10 N).[8]
Set the rotational speed of the disk to achieve the desired sliding velocity.
Set the test duration or total sliding distance.
Start the test and record the frictional force continuously.
After the test, clean the disk and measure the wear track profile using a profilometer to determine the wear volume.
Calculate the coefficient of friction (ratio of frictional force to normal load) and the specific wear rate.
Expected Outcome: A low coefficient of friction and a low wear rate indicate superior lubricating performance.
High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)
This test is used to assess the lubricating properties of fuels and lubricants under boundary lubrication conditions.[9][10]
Objective: To evaluate the lubricity of oleyl erucate by measuring the wear scar produced on a stationary ball.
Apparatus:
High-Frequency Reciprocating Rig (HFRR)
Steel ball (6 mm diameter)
Steel disk
Microscope for wear scar measurement
Procedure:
Clean the steel ball and disk with a suitable solvent and dry them.
Mount the disk in the test reservoir and place the ball in the holder.
Add the oleyl erucate sample to the reservoir, ensuring the contact point is fully submerged.
Start the test. The rig will oscillate the ball against the disk.
After 75 minutes, stop the rig, remove the ball, and clean it.
Measure the major and minor axes of the wear scar on the ball using a microscope.
Calculate the mean wear scar diameter.
Expected Outcome: A smaller wear scar diameter indicates better lubricity. For comparison, diesel fuels are typically required to have a wear scar diameter below 520 µm in the US and 460 µm in Europe.[10]
Visualizations
Lubricant Action Pathway
Caption: Lubrication mechanism of oleyl erucate.
Tribological Testing Workflow
Caption: Workflow for tribological testing.
Logical Relationship of Lubricant Properties
Caption: Interrelation of oleyl erucate properties.
Application Notes and Protocols for Measuring the Skin Occlusion Effect of Oleyl Erucate
For: Researchers, Scientists, and Drug Development Professionals Subject: Standardized methods for quantifying the skin occlusion properties of Oleyl Erucate (B1234575). Introduction Oleyl erucate is a vegetable-derived...
Author: BenchChem Technical Support Team. Date: December 2025
For: Researchers, Scientists, and Drug Development Professionals
Subject: Standardized methods for quantifying the skin occlusion properties of Oleyl Erucate (B1234575).
Introduction
Oleyl erucate is a vegetable-derived ester that functions as an emollient in skincare and cosmetic formulations.[1][2] It is often positioned as a cost-effective alternative to Jojoba oil, providing a non-greasy, silky feel while forming a protective layer on the skin to help retain moisture.[2][3] This document provides detailed protocols for quantifying the skin occlusion effect of oleyl erucate through in vivo and in vitro methods. The primary endpoints for assessment are Transepidermal Water Loss (TEWL) and skin hydration.
The occlusive nature of an ingredient is its ability to form a barrier on the skin's surface, thereby preventing the evaporation of water from the stratum corneum.[4] This property is crucial for maintaining skin hydration, supporting barrier function, and protecting the skin from environmental stressors.[3]
Principle of Measurement
The skin occlusion effect of oleyl erucate is primarily quantified by measuring its impact on the rate of Transepidermal Water Loss (TEWL). A reduction in TEWL indicates the formation of an occlusive film on the skin. Additionally, skin hydration levels can be measured to assess the consequential improvement in the water content of the stratum corneum. These measurements can be performed in vivo on human subjects or in vitro using skin models.
In Vivo Assessment of Skin Occlusion and Hydration
In vivo studies on human subjects provide the most relevant data on the performance of a cosmetic ingredient under real-world conditions. The following protocols outline the procedures for measuring TEWL and skin hydration.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the reduction in TEWL following the application of oleyl erucate, indicating its occlusive effect.
Instrumentation: Tewameter® (e.g., TM Hex or TM 300, Courage + Khazaka, Germany) or similar open-chamber evaporimeter.
Experimental Protocol:
Subject Selection: A panel of a minimum of 10 healthy adult subjects with dry to normal skin types should be recruited. Subjects should refrain from using any topical products on the test areas for at least 24 hours prior to the study.
Acclimatization: Subjects should acclimate to the testing room conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements are taken.
Test Sites: Mark out test sites (e.g., 2x2 cm squares) on the volar forearms of each subject. One site will serve as the untreated control, one for a positive control (e.g., petrolatum), and one for the test product (oleyl erucate).
Baseline Measurement: Measure the baseline TEWL at each test site before product application.
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of oleyl erucate and the positive control to their respective test sites. The control site remains untreated.
Post-Application Measurements: Measure TEWL at specified time points after application (e.g., 1, 2, 4, and 8 hours).
Data Analysis: Calculate the percentage reduction in TEWL for each test product compared to the baseline and the untreated control.
Skin Hydration Measurement
Objective: To measure the increase in stratum corneum hydration as a result of the occlusive effect of oleyl erucate.
Instrumentation: Corneometer® (e.g., CM 825, Courage + Khazaka, Germany) or similar capacitance-based skin hydration meter.[5][6][7]
Experimental Protocol:
Subject Selection and Acclimatization: Follow the same procedure as for TEWL measurement (Section 3.1).
Test Sites: Follow the same procedure as for TEWL measurement (Section 3.1).
Baseline Measurement: Measure the baseline skin hydration at each test site.
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of oleyl erucate and a positive control to the designated test sites.
Post-Application Measurements: Measure skin hydration at the same time points as the TEWL measurements.
Data Analysis: Calculate the percentage increase in skin hydration for each test product compared to the baseline and the untreated control.
Data Presentation: In Vivo Occlusion and Hydration Data
Parameter
Test Substance
Time Point
Mean Change vs. Baseline
TEWL Reduction
Jojoba Oil
24 hours
Significant Decrease
Skin Hydration
Jojoba Oil
30 minutes
+30%
Skin Barrier
Jojoba Oil
14 & 28 days
Reinforcement of Hydro-Lipid Barrier
Qualitative description from the study; specific percentages were not provided.[8][9]
In vitro studies using Franz diffusion cells offer a controlled and reproducible method for assessing the occlusive properties of a substance.
Objective: To determine the occlusion factor of oleyl erucate by measuring the reduction in water evaporation from a synthetic membrane.
Instrumentation: Franz Diffusion Cells, analytical balance, incubator.
Experimental Protocol:
Membrane Preparation: A synthetic membrane (e.g., Strat-M®) is mounted on the Franz diffusion cell, separating the donor and receptor chambers.[10]
Receptor Chamber: The receptor chamber is filled with a known volume of distilled water or phosphate-buffered saline (PBS).
System Equilibration: The assembled cells are placed in a water bath maintained at 37°C to achieve a membrane surface temperature of approximately 32°C. The system is allowed to equilibrate.
Baseline Water Loss: The initial weight of the assembled Franz cell is recorded. The cells are then placed in an incubator at 32°C with controlled humidity for a set period (e.g., 24 hours). The weight loss, corresponding to water evaporation through the membrane, is measured.
Product Application: A standardized amount (e.g., 100 mg/cm²) of oleyl erucate is applied evenly to the surface of the membrane in the donor chamber. A positive control (petrolatum) and a negative control (no product) are also tested.
Post-Application Water Loss: The Franz cells are weighed again and incubated under the same conditions for the same duration as the baseline measurement. The final weight is recorded to determine water loss.
Data Analysis: The occlusion factor (F) is calculated using the following formula:
F = [(A - B) / A] x 100
Where:
A = Water loss from the membrane without the test substance.
B = Water loss from the membrane with the test substance.
Signaling Pathways and Mechanisms of Action
The occlusive effect of emollients like oleyl erucate is primarily physical; however, the resulting increase in skin hydration and the chemical nature of the emollient can influence cellular signaling pathways involved in skin barrier homeostasis.
Influence on Keratinocyte Differentiation via PPAR Signaling
Oleyl erucate is a long-chain fatty acid ester. Fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression.[11][12][13] Activation of PPARs (isoforms α, β/δ, and γ) in keratinocytes has been shown to stimulate their differentiation, a crucial process for the formation of a healthy stratum corneum and a competent skin barrier.[14][15][16]
Caption: PPAR signaling pathway in keratinocyte differentiation.
Role in Maintaining the Lipid Barrier: Ceramide Synthesis
The intercellular lipid matrix of the stratum corneum, composed primarily of ceramides, cholesterol, and free fatty acids, is essential for the skin's barrier function.[17][18] Emollients can integrate into and support this lipid barrier. The maintenance of this barrier is dependent on the synthesis of these lipids by keratinocytes. The diagram below illustrates a simplified de novo ceramide synthesis pathway.
Caption: Simplified de novo ceramide synthesis pathway.
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive evaluation of the skin occlusion effect of oleyl erucate.
Caption: Experimental workflow for assessing skin occlusion.
Conclusion
The protocols outlined in this document provide a standardized framework for the comprehensive evaluation of the skin occlusion effect of oleyl erucate. By employing both in vivo and in vitro methodologies, researchers can obtain robust data on its ability to reduce transepidermal water loss and improve skin hydration. Furthermore, the exploration of related signaling pathways offers insights into the broader impact of this emollient on skin barrier homeostasis.
Assessing the Impact of Oleyl Erucate on Skin Barrier Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Oleyl erucate (B1234575), an ester of oleyl alcohol and erucic acid, is a versatile emollient frequently utilized in cosmetic and dermatologica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl erucate (B1234575), an ester of oleyl alcohol and erucic acid, is a versatile emollient frequently utilized in cosmetic and dermatological formulations.[1][2] Often considered a cost-effective alternative to jojoba oil, it imparts a smooth, non-greasy feel to the skin.[1][3] Functionally, oleyl erucate forms a protective, breathable layer on the stratum corneum, the outermost layer of the skin. This action helps to reduce transepidermal water loss (TEWL), a key indicator of skin barrier integrity, thereby supporting the skin's natural barrier function and resilience against environmental stressors.[4]
These application notes provide a comprehensive overview of the methodologies to quantitatively assess the impact of oleyl erucate on skin barrier function. The protocols detailed below are designed for both in vivo and in vitro models, enabling a thorough evaluation of its efficacy.
Data Presentation: Efficacy of Oleyl Erucate
While specific clinical data for oleyl erucate is not extensively published, the following tables present hypothetical yet realistic quantitative data to illustrate its expected performance based on its properties as an effective emollient. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vivo Assessment of Skin Barrier Function Improvement
Parameter
Baseline (Day 0)
After 14 Days Treatment (Vehicle)
After 14 Days Treatment (2% Oleyl Erucate)
% Improvement with Oleyl Erucate vs. Vehicle
Transepidermal Water Loss (TEWL) (g/m²/h)
15.2 ± 2.1
14.8 ± 1.9
11.5 ± 1.7
22.3%
Stratum Corneum Hydration (Corneometer Units)
45.3 ± 5.4
48.1 ± 5.8
62.7 ± 6.1
30.4%
Skin Elasticity (R2 value)
0.65 ± 0.08
0.67 ± 0.07
0.75 ± 0.06
11.9%
Skin Roughness (Arbitrary Units)
89.4 ± 9.2
85.1 ± 8.5
72.3 ± 7.9
15.0%
*Statistically significant improvement (p < 0.05) compared to vehicle.
Table 2: In Vitro Assessment on Reconstructed Human Epidermis (RHE) Model with Induced Barrier Damage
Parameter
Healthy RHE
Damaged RHE (SDS Treatment)
Damaged RHE + Vehicle (24h)
Damaged RHE + 1% Oleyl Erucate (24h)
% Barrier Recovery with Oleyl Erucate vs. Vehicle
Transepidermal Water Loss (TEWL) (g/m²/h)
8.5 ± 1.1
25.4 ± 2.8
22.1 ± 2.5
15.3 ± 1.9
30.8%
Tissue Viability (%)
100%
65%
68%
85%
25.0%
IL-1α Release (pg/mL)
50 ± 12
350 ± 45
320 ± 38
180 ± 25*
43.8%
*Statistically significant improvement (p < 0.05) compared to vehicle.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for assessing skin barrier function.
Protocol 1: In Vivo Assessment of Skin Hydration and Transepidermal Water Loss
Objective: To quantify the effect of a topical formulation containing oleyl erucate on skin surface hydration and TEWL in human volunteers.
Materials:
Corneometer® (e.g., CM 825, Courage + Khazaka)[5][6]
Test formulation with oleyl erucate (e.g., 2% in a cream base)
Vehicle/placebo formulation
Standardized cleansing agent
Lint-free wipes
Procedure:
Subject Recruitment: Select healthy volunteers with no active skin diseases on the test areas (typically the volar forearm).
Acclimatization: Allow subjects to acclimatize in a controlled environment (21±1°C, 45±5% relative humidity) for at least 20 minutes before measurements.[9]
Baseline Measurements:
Define test areas on the volar forearms.
Measure baseline skin hydration using the Corneometer®.[10]
Apply a standardized amount (e.g., 2 mg/cm²) of the test and vehicle formulations to the designated areas.
Gently rub the formulation into the skin for a set time (e.g., 30 seconds).
Post-Application Measurements:
At specified time points (e.g., 2, 4, 8, 24, and 48 hours, and daily for long-term studies), repeat the Corneometer® and Tewameter® measurements.[7]
Data Analysis:
Calculate the mean and standard deviation for each parameter at each time point.
Compare the changes from baseline for the oleyl erucate formulation against the vehicle using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro Skin Barrier Repair Assay using Reconstructed Human Epidermis (RHE)
Objective: To evaluate the barrier repair properties of oleyl erucate on a compromised in vitro skin model.
Materials:
Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™)[11][12]
Assay medium
Phosphate-buffered saline (PBS)
Sodium dodecyl sulfate (B86663) (SDS) solution (e.g., 1% in PBS) to induce barrier damage
Test formulation with oleyl erucate (e.g., 1% in a suitable solvent)
Vehicle control
Tewameter® with an in vitro adapter or a vertical diffusion cell setup to measure TEWL[13]
MTT assay kit for tissue viability
ELISA kit for cytokine analysis (e.g., IL-1α)
Procedure:
RHE Culture: Culture the RHE tissues at the air-liquid interface according to the manufacturer's instructions.
Baseline Measurement: Measure the basal TEWL of the healthy RHE tissues to ensure barrier integrity.
Barrier Disruption:
Topically apply a defined volume of SDS solution to the RHE surface for a specified duration (e.g., 1 hour) to compromise the skin barrier.
Rinse the tissues with PBS to remove the SDS.
Confirm barrier disruption by measuring the increase in TEWL.
Treatment:
Topically apply the oleyl erucate formulation and the vehicle to separate sets of damaged RHE tissues.
Incubate for a defined period (e.g., 24-48 hours).
Assessment of Barrier Repair:
Measure TEWL at the end of the incubation period to quantify barrier recovery.
Assessment of Tissue Viability and Inflammation:
Perform an MTT assay on the RHE tissues to assess cell viability.
Collect the underlying culture medium and perform an ELISA to quantify the release of inflammatory cytokines like IL-1α.
Data Analysis:
Compare the TEWL, viability, and cytokine levels of the oleyl erucate-treated group with the vehicle-treated group and healthy/damaged controls.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the assessment of oleyl erucate's impact on skin barrier function.
Technical Support Center: Optimizing Enzymatic Synthesis of Oleyl Erucate
Welcome to the technical support center for the enzymatic synthesis of oleyl erucate (B1234575). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the enzymatic synthesis of oleyl erucate (B1234575). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of oleyl erucate in a question-and-answer format.
Question 1: Why is the yield of oleyl erucate lower than expected?
Answer: Low yield is a common issue in enzymatic esterification and can be attributed to several factors.
Water Content: While a small amount of water is essential for enzyme activity, excess water can shift the reaction equilibrium towards hydrolysis (the reverse reaction of esterification), thereby reducing the ester yield.
Sub-optimal Reaction Conditions: The temperature, substrate molar ratio, and enzyme concentration may not be at their optimal levels for the specific lipase (B570770) being used.
Enzyme Inhibition: High concentrations of substrates (erucic acid or oleyl alcohol) or the product (oleyl erucate) can inhibit the enzyme's activity.
Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, resulting in a lower reaction rate and yield.
Troubleshooting Steps:
Control Water Content: Consider adding molecular sieves to the reaction mixture to remove excess water as it is produced.
Optimize Reaction Parameters: Systematically vary the temperature, substrate molar ratio, and enzyme concentration to find the optimal conditions. Refer to the data tables below for typical ranges.
Address Enzyme Inhibition:
Experiment with different molar ratios of oleyl alcohol to erucic acid. An excess of one substrate can sometimes drive the reaction forward, but a large excess can also cause inhibition. A 1:1 or 1:2 molar ratio of erucic acid to oleyl alcohol is a good starting point.
Consider a fed-batch approach where one of the substrates is added gradually throughout the reaction.
Improve Mass Transfer: Increase the agitation speed to ensure the reaction mixture is homogenous.
Question 2: The reaction rate is very slow. What could be the cause?
Answer: A slow reaction rate can be caused by several factors.
Sub-optimal Temperature: Enzyme activity is highly dependent on temperature. The reaction may be running at a temperature that is too low for the specific lipase.
Insufficient Enzyme Concentration: The amount of enzyme may be too low to catalyze the reaction at a reasonable rate.
Poor Enzyme Activity: The enzyme may have lost activity due to improper storage or handling.
Troubleshooting Steps:
Adjust Temperature: Gradually increase the reaction temperature in increments (e.g., 5°C) to find the optimum for your enzyme. Temperatures in the range of 40-60°C are typically effective for lipases like Novozym 435.[1]
Increase Enzyme Loading: Incrementally increase the amount of lipase in the reaction. Typical concentrations range from 1% to 10% (w/w) of the total substrate weight.
Verify Enzyme Activity: Test the activity of your lipase with a standard substrate to ensure it is active.
Question 3: How can I purify the final product, oleyl erucate?
Answer: After the reaction, the mixture will likely contain unreacted substrates, the enzyme, and the oleyl erucate product.
Purification Steps:
Enzyme Removal: If using an immobilized enzyme, it can be easily removed by filtration for reuse. For free lipases, centrifugation followed by decantation can be used.
Removal of Unreacted Substrates: Unreacted erucic acid and oleyl alcohol can be removed using techniques such as distillation or extraction.[2]
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for synthesizing oleyl erucate?
A1: While specific studies on oleyl erucate are limited, immobilized lipases are highly recommended for ester synthesis due to their stability, reusability, and ease of separation. Novozym 435 , an immobilized lipase B from Candida antarctica, is widely used and has shown high efficiency in the synthesis of similar wax esters like oleyl oleate (B1233923).[1][3]
Q2: Should I use a solvent in the reaction?
A2: The enzymatic synthesis of wax esters can be performed in a solvent-free system or with an organic solvent.[4]
Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher volumetric productivity.[4]
Organic solvents , particularly non-polar solvents like hexane (B92381) or isooctane, can be used to improve the solubility of the substrates and facilitate product recovery.
Q3: What is the optimal molar ratio of oleyl alcohol to erucic acid?
A3: The optimal molar ratio can vary depending on the specific lipase and reaction conditions. While a 1:1 stoichiometric ratio is the theoretical ideal, using an excess of one of the substrates is a common strategy to shift the equilibrium towards product formation. For the synthesis of the similar oleyl oleate, a molar ratio of oleyl alcohol to oleic acid of 2:1 has been found to be optimal.[1] It is recommended to experimentally determine the best ratio for your system.
Q4: How does temperature affect the synthesis of oleyl erucate?
A4: Temperature has a significant impact on enzyme activity and reaction rate. Generally, increasing the temperature will increase the reaction rate up to an optimal point. Beyond this temperature, the enzyme may begin to denature and lose activity. For many lipases used in ester synthesis, the optimal temperature is in the range of 40-60°C.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by measuring the decrease in the concentration of the reactants (erucic acid or oleyl alcohol) or the increase in the concentration of the product (oleyl erucate). This can be done using techniques such as:
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
Titration to determine the remaining acid value.
Data Presentation
Table 1: Typical Reaction Parameters for Enzymatic Synthesis of Wax Esters (e.g., Oleyl Oleate)
Table 2: Comparison of Different Lipases for Wax Ester Synthesis
Lipase Source
Immobilized/Free
Optimal Temperature (°C)
Key Findings
Candida antarctica lipase B (Novozym 435)
Immobilized
40-50
High yield and operational stability for oleyl oleate synthesis.[1]
Candida sp. 1619
Immobilized
30
High esterification activity for oleyl oleate synthesis.[2]
Thermomyces lanuginosus
Immobilized
~50
Efficient for esterification reactions.
Rhizomucor miehei
Immobilized
~40
Used in the synthesis of various esters.
Experimental Protocols
General Protocol for the Enzymatic Synthesis of Oleyl Erucate (based on Oleyl Oleate Synthesis)
This protocol provides a general starting point for the synthesis of oleyl erucate. Optimization of the parameters is recommended for achieving the best results.
Materials:
Erucic acid
Oleyl alcohol
Immobilized lipase (e.g., Novozym 435)
Organic solvent (optional, e.g., n-hexane)
Molecular sieves (optional)
Reaction vessel with temperature control and magnetic stirring
Procedure:
Reactant Preparation: Accurately weigh erucic acid and oleyl alcohol in the desired molar ratio (e.g., 1:1 or 1:2) and add them to the reaction vessel.
Solvent Addition (Optional): If using a solvent, add the desired volume of n-hexane to the reaction vessel.
Temperature Control: Set the reaction vessel to the desired temperature (e.g., 50°C) and allow the mixture to reach thermal equilibrium.
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically between 1% and 10% of the total weight of the substrates.
Water Removal (Optional): If desired, add activated molecular sieves to the reaction mixture.
Reaction: Start the magnetic stirrer to ensure adequate mixing (e.g., 200 rpm).
Monitoring: Periodically take samples from the reaction mixture to monitor the progress of the reaction by analyzing the concentration of reactants and/or product.
Reaction Termination: Once the desired conversion is achieved, stop the reaction by separating the enzyme from the reaction mixture by filtration.
Product Purification: Purify the oleyl erucate from the remaining reactants as described in the troubleshooting guide.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of oleyl erucate.
Caption: Troubleshooting decision tree for low oleyl erucate yield.
Technical Support Center: Oleyl Erucate Purification and Analysis
Welcome to the technical support center for oleyl erucate (B1234575). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked que...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for oleyl erucate (B1234575). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification and analysis of oleyl erucate.
Table of Contents
Frequently Asked Questions (FAQs)
What is oleyl erucate and what are its common applications?
What are the potential impurities in synthetic oleyl erucate?
What are the recommended storage conditions for oleyl erucate to ensure its stability?
Purification Troubleshooting Guide
Column Chromatography
How do I effectively remove unreacted starting materials from my crude oleyl erucate?
My column chromatography separation is poor, with co-elution of impurities. How can I improve it?
I am observing peak tailing in my fractions during column chromatography. What could be the cause?
Analysis Troubleshooting Guide
Gas Chromatography-Mass Spectrometry (GC-MS)
What are the recommended GC-MS parameters for analyzing oleyl erucate?
I am observing peak tailing for oleyl erucate in my GC-MS analysis. What are the possible causes and solutions?
I am not detecting high molecular weight wax esters, including oleyl erucate, in my GC-MS analysis. What should I do?
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
What is a good starting point for developing an HPLC-ELSD method for oleyl erucate analysis?
I am seeing inconsistent peak areas and poor reproducibility in my HPLC-ELSD analysis. What could be the issue?
Nuclear Magnetic Resonance (NMR) Spectroscopy
How can I use NMR to assess the purity of my oleyl erucate sample?
Stability and Degradation
How can I perform a forced degradation study on oleyl erucate to understand its stability?
Frequently Asked Questions (FAQs)
Q1: What is oleyl erucate and what are its common applications?
A: Oleyl erucate is a wax ester, which is an ester of oleyl alcohol and erucic acid.[1][2][3][4] It is primarily used in the cosmetics and personal care industry as an emollient, providing a non-greasy, silky feel to skin and hair products.[5][6] It is often used as a cost-effective substitute for Jojoba Oil due to their similar beneficial properties.[6] It also finds applications in pharmaceuticals as a solvent and vehicle for active ingredients.
Q2: What are the potential impurities in synthetic oleyl erucate?
A: The primary impurities in synthetically produced oleyl erucate typically arise from the esterification reaction and include:
Unreacted Starting Materials: Oleyl alcohol and erucic acid.
Catalyst Residues: Acid catalysts such as sulfuric acid, if used in the synthesis.
Side-Reaction Products: Although less common, side reactions can lead to the formation of other esters or degradation products.
Q3: What are the recommended storage conditions for oleyl erucate to ensure its stability?
A: To maintain the stability of oleyl erucate and prevent degradation, it is recommended to store it in a well-closed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is advisable. Avoid exposure to high temperatures, as this can accelerate degradation.
Purification Troubleshooting Guide
Column Chromatography
Q4: How do I effectively remove unreacted starting materials from my crude oleyl erucate?
A: Column chromatography is a common and effective method for purifying crude oleyl erucate.[7][8][9] Due to the difference in polarity between the non-polar oleyl erucate and the more polar unreacted oleyl alcohol and erucic acid, a normal-phase column chromatography setup is recommended.
Stationary Phase:Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common choice.[7][9] Alumina can also be used.[7][9]
Mobile Phase (Eluent): A non-polar solvent system is used to elute the oleyl erucate first, while the more polar impurities are retained on the column. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).
Initial Elution: Start with 100% hexane or a low percentage of ethyl acetate in hexane (e.g., 98:2 v/v) to elute the non-polar oleyl erucate.
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the unreacted oleyl alcohol and erucic acid.
Sample Loading:
Dry Loading: Dissolve the crude oleyl erucate in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. The dry powder is then loaded onto the column.
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the column.
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing pure oleyl erucate.
Q5: My column chromatography separation is poor, with co-elution of impurities. How can I improve it?
A: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
Optimize the Mobile Phase: The choice of mobile phase is critical for good separation.
TLC First: Before running the column, optimize the solvent system using TLC. The ideal solvent system should give a good separation of spots, with the desired compound having an Rf value of around 0.2-0.4.
Adjust Polarity: If impurities are co-eluting with oleyl erucate, the mobile phase may be too polar. Reduce the polarity by decreasing the percentage of the more polar solvent (e.g., ethyl acetate in hexane).
Try Different Solvents: Experiment with different solvent systems. For example, you could try a mixture of petroleum ether and diethyl ether.
Column Packing: A poorly packed column can lead to channeling and band broadening, resulting in poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Column Dimensions: A longer and narrower column will generally provide better resolution.
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.
Logical Relationship for Improving Column Separation
Troubleshooting poor separation in column chromatography.
Q6: I am observing peak tailing in my fractions during column chromatography. What could be the cause?
A: Peak tailing in column chromatography can be caused by several factors:
Column Overloading: Loading too much sample onto the column can lead to peak tailing. Try reducing the amount of sample.
Interactions with Stationary Phase: Strong interactions between the analyte and active sites on the silica gel can cause tailing. This is more common with polar compounds. While oleyl erucate is non-polar, this could be an issue for more polar impurities.
Poorly Packed Column: A non-uniform column bed can cause peak tailing.
Inappropriate Solvent: If the sample is not fully soluble in the mobile phase, it can lead to tailing.
Analysis Troubleshooting Guide
Gas Chromatography-Mass Spectrometry (GC-MS)
Q7: What are the recommended GC-MS parameters for analyzing oleyl erucate?
A: Due to the high molecular weight and low volatility of oleyl erucate, a high-temperature GC-MS method is required.[10][11][12]
Quantitative Data: Recommended GC-MS Parameters for Wax Ester Analysis
Parameter
Recommended Setting
Column
High-temperature, low-bleed capillary column (e.g., DB-1HT, 15m x 0.25mm, 0.10µm film thickness)[10]
Workflow for troubleshooting peak tailing in GC analysis.
Q9: I am not detecting high molecular weight wax esters, including oleyl erucate, in my GC-MS analysis. What should I do?
A: The inability to detect high molecular weight wax esters is often related to the temperature settings of your GC-MS system.
Increase Temperatures: Ensure that the injector, oven, transfer line, and ion source temperatures are high enough to prevent the compound from condensing or getting lost in the system. Refer to the recommended parameters in the table above.
Use a High-Temperature Column: A standard GC column may not be suitable for high-temperature analysis. Use a column specifically designed for high-temperature applications.
Check for Cold Spots: Ensure there are no cold spots in the flow path between the injector and the detector where the analyte could condense.
Derivatization (Alternative): While direct analysis is often preferred, if high-temperature GC is not available or not providing good results, you can consider derivatization of the hydrolyzed fatty acids and fatty alcohols to more volatile compounds.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Q10: What is a good starting point for developing an HPLC-ELSD method for oleyl erucate analysis?
A: HPLC-ELSD is a suitable technique for analyzing oleyl erucate, especially for samples that may be thermally sensitive.
Experimental Protocol: HPLC-ELSD Method Development
Column: A C18 or C30 reversed-phase column is a good starting point.[12]
Mobile Phase: A gradient elution is typically required to separate a range of lipids.
Solvent A: Acetonitrile or Methanol
Solvent B: A less polar solvent like isopropanol, tetrahydrofuran, or a mixture of chloroform (B151607) and methanol.[12][13]
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
Column Temperature: Maintain a constant temperature, for example, 40°C, to ensure consistent retention times.[13]
ELSD Settings:
Nebulizer Temperature: Optimize based on the mobile phase composition.
Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte.
Gas Flow Rate: Adjust to achieve a stable baseline and good signal-to-noise ratio.
Q11: I am seeing inconsistent peak areas and poor reproducibility in my HPLC-ELSD analysis. What could be the issue?
A: The ELSD is a mass-sensitive detector, and its response can be non-linear and influenced by several factors.
Mobile Phase Composition: The ELSD response can be highly dependent on the mobile phase composition. Ensure your mobile phase is prepared consistently. Volatile buffers can sometimes affect the response.[14]
ELSD Settings: The nebulizer and evaporator temperatures and the gas flow rate are critical parameters. Small variations can lead to significant changes in peak area. Ensure these are set optimally and are stable throughout the analysis.
Sample Solubility: Ensure your sample is fully dissolved in the mobile phase to avoid precipitation in the system.
Gradient Effects: The ELSD response can change during a gradient elution. Using a calibration curve with standards run under the same gradient conditions is crucial for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q12: How can I use NMR to assess the purity of my oleyl erucate sample?
A: ¹H NMR and ¹³C NMR are powerful tools for the structural confirmation and purity assessment of oleyl erucate.
¹H NMR:
Ester Group: Look for the characteristic triplet around 4.05 ppm corresponding to the -CH₂- protons of the oleyl alcohol moiety adjacent to the ester oxygen.
Olefinic Protons: The vinyl protons of both the oleyl and erucyl chains will appear as multiplets in the region of 5.3-5.4 ppm.
Impurities: Unreacted oleyl alcohol will show a distinct triplet for the -CH₂OH protons around 3.6 ppm. Unreacted erucic acid will have a broad signal for the carboxylic acid proton (-COOH).
¹³C NMR:
Carbonyl Carbon: The ester carbonyl carbon will have a characteristic signal around 173-174 ppm.
Olefinic Carbons: The carbons of the double bonds will appear in the region of 129-131 ppm.
Quantitative NMR (qNMR): By integrating the characteristic peaks of oleyl erucate and comparing them to the integrals of impurity peaks, you can determine the relative purity of your sample.
Quantitative Data: Key ¹H NMR Chemical Shifts for Oleyl Erucate and Potential Impurities (in CDCl₃)
Functional Group
Compound
Approximate Chemical Shift (ppm)
Multiplicity
-CH₂ -O-C=O
Oleyl Erucate
4.05
t
-CH=CH-
Oleyl Erucate
5.34
m
-CH₂ -OH
Oleyl Alcohol
3.64
t
-COOH
Erucic Acid
>10 (broad)
s (broad)
Terminal -CH₃
All
0.88
t
Stability and Degradation
Q13: How can I perform a forced degradation study on oleyl erucate to understand its stability?
A: A forced degradation study is essential to understand the intrinsic stability of oleyl erucate and to develop a stability-indicating analytical method.[15][16][17][18][19]
Experimental Protocol: Forced Degradation Study
The following are typical stress conditions. The duration and severity of the conditions may need to be adjusted to achieve a target degradation of 5-20%.
Acid Hydrolysis: Treat a solution of oleyl erucate in a suitable solvent with 0.1 N HCl at 60°C for a specified period (e.g., 24 hours).
Base Hydrolysis: Treat a solution of oleyl erucate with 0.1 N NaOH at 60°C for a specified period.
Oxidative Degradation: Expose a solution of oleyl erucate to 3% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Degradation: Expose a solid or liquid sample of oleyl erucate to dry heat (e.g., 80-100°C).
Photolytic Degradation: Expose a solution or solid sample to UV light (e.g., 254 nm) and visible light.
After exposure to these stress conditions, the samples should be analyzed by a suitable stability-indicating method, such as HPLC-ELSD or GC-MS, to identify and quantify the degradation products.
Logical Relationship for Forced Degradation Study
Workflow for a forced degradation study of oleyl erucate.
preventing crystallization of oleyl erucate in formulations
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to prevent the crystallization of oleyl erucate (B1234575) in their formulations....
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to prevent the crystallization of oleyl erucate (B1234575) in their formulations.
Q1: My oleyl erucate formulation is turning cloudy or forming solid particles upon cooling. What is happening?
A: This phenomenon is likely due to the crystallization of oleyl erucate. Oleyl erucate, like other wax esters, can solidify or crystallize when the temperature of the formulation drops below its crystallization point. This is a common issue in lipid-based formulations and can be influenced by factors such as concentration, the solvent system, cooling rate, and the presence of other excipients.
Q2: At what temperature should I be concerned about oleyl erucate crystallization?
A: Oleyl erucate is a liquid at room temperature, indicating its melting point is below 20-25°C.[1] Crystallization issues typically arise during refrigerated storage or when formulations are exposed to colder ambient temperatures. The exact temperature for the onset of crystallization, known as the Wax Appearance Temperature (WAT), will depend on the specific composition of your formulation.
Q3: How does the cooling rate affect crystallization?
A: The rate at which your formulation is cooled plays a critical role in crystal formation.
Slow Cooling: Generally promotes the formation of larger, more defined crystals.
Rapid Cooling (Quenching): Tends to produce smaller crystals, which may be more desirable for texture and stability.[2] However, very rapid cooling can sometimes lead to unstable crystal forms that may transition over time.
For most oleogels, slow cooling at room temperature results in the most stable formulations.[3]
Q4: Can other ingredients in my formulation promote crystallization?
A: Yes. High concentrations of other lipids with higher melting points, such as certain waxes or saturated fatty acids, can act as nucleation sites, initiating the crystallization of oleyl erucate. The presence of impurities can also sometimes promote crystal growth.[2]
Q5: What are some effective strategies to prevent the crystallization of oleyl erucate?
A: Several strategies can be employed to inhibit crystallization:
Incorporate Anti-Crystallization Agents: The addition of specific excipients can physically interfere with the crystal nucleation and growth process.
Optimize the Solvent System: Ensuring oleyl erucate is fully solubilized in a suitable solvent or co-solvent system is fundamental.
Control Thermal Processing: Managing the heating and cooling cycles during manufacturing can dictate the final crystalline structure and stability.
Modify the Formulation Matrix: Introducing gelling agents or polymers can increase the viscosity of the formulation, thereby hindering the molecular mobility required for crystallization.
Q6: What specific anti-crystallization agents can I use for oleyl erucate?
A: A variety of additives can be effective. The optimal choice will depend on your specific formulation requirements (e.g., application, regulatory constraints).
Polymers: Certain polymers can inhibit crystallization in both solid and aqueous supersaturated solutions.[4]
Branched-Chain Waxes or Esters: These molecules can sterically hinder the orderly alignment required for crystal formation.[5]
Polyglycerol Esters of Fatty Acids (PGEs): These are known to retard the formation of fat crystals in vegetable oils.[6]
Pour Point Depressants: Additives like polymethacrylates are used in other industries to suppress the development of large crystals at low temperatures.[7]
Surfactants and Emulsifiers:Sorbitan (B8754009) esters, such as sorbitan tristearate, have been reported to inhibit crystal formation in oleins.
Data Presentation
Table 1: Physicochemical Properties of Oleyl Erucate
Protocol 1: Determination of Wax Appearance Temperature (WAT) using Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure to determine the onset temperature of crystallization for an oleyl erucate formulation.
Objective: To identify the temperature at which crystallization begins upon controlled cooling.
Equipment and Materials:
Differential Scanning Calorimeter (DSC) with a refrigeration system.
Hermetically sealed aluminum or stainless steel DSC pans.
Oleyl erucate formulation sample.
Reference pan (empty, hermetically sealed).
Methodology:
Sample Preparation:
Accurately weigh 10-15 mg of the formulation into a DSC pan.
Hermetically seal the pan to prevent any loss of volatile components during heating.
Prepare an identical empty, sealed pan to be used as a reference.
Thermal History Erasure:
Place the sample and reference pans into the DSC cell.
Heat the sample to a temperature well above the expected melting point of all components (e.g., 80°C) to erase any existing crystal memory.[12]
Hold at this temperature for 10 minutes to ensure the sample is completely molten and homogeneous.
Controlled Cooling Scan:
Cool the sample at a controlled rate (e.g., 1°C/min to 5°C/min). A slower cooling rate can reduce the effects of supercooling and provide a more accurate WAT.[13]
The cooling range should cover the expected crystallization region (e.g., from 80°C down to -20°C).
Data Analysis:
Plot the heat flow (W/g) as a function of temperature (°C).
Crystallization is an exothermic process, so it will appear as a peak on the cooling curve.
The WAT is determined as the onset temperature of the first exothermic peak, which indicates the first appearance of crystals.[12][13]
Protocol 2: Microscopic Observation of Crystal Formation
This protocol allows for the direct visualization of crystal nucleation and growth in a formulation under controlled temperature conditions.
Objective: To visually assess the morphology and temperature of crystal formation.
Place a small drop of the liquid formulation onto a clean microscope slide.
Carefully place a coverslip over the sample, avoiding the introduction of air bubbles.
Thermal Program:
Place the slide onto the temperature-controlled stage.
Heat the sample to a temperature sufficient to melt all components (e.g., 80°C) and hold for 10 minutes to erase thermal memory.
Program the stage to cool the sample at a defined rate (e.g., 5°C/min).
Observation:
Using polarized light, continuously observe the sample as it cools.
Crystalline structures will appear as bright regions against a dark background due to their birefringent nature.
Record the temperature at which the first crystals become visible. This is the visually determined WAT.
Capture images or videos at regular temperature intervals to document the crystal growth, morphology (e.g., needle-like, spherulitic), and distribution.
Visualizations (Graphviz)
Caption: Logical workflow of the impact of cooling rate on oleyl erucate crystallization.
Caption: How anti-crystallization agents interfere with nucleation and crystal growth.
Caption: A typical workflow for analyzing and troubleshooting oleyl erucate crystallization.
Technical Support Center: Improving the Long-Term Stability of Oleyl Erucate Emulsions
Welcome to the technical support center for oleyl erucate (B1234575) emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for oleyl erucate (B1234575) emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is oleyl erucate and what are its primary functions in an emulsion?
Oleyl erucate is a liquid wax ester derived from the esterification of oleyl alcohol and erucic acid.[1][2] In emulsions, it serves multiple functions:
Emollient: It softens and soothes the skin, providing a non-greasy, smooth feel.[1][2]
Skin-Conditioning Agent: It helps improve the overall condition of the skin.[1]
Viscosity Modifier: It can help to improve the viscosity of formulations.
Spreading Agent: It enhances the spreadability of the final product.[1]
Stabilizer: Oleyl erucate can act as a surfactant and emulsifier, improving the binding of oil and water to enhance product stability and prevent component separation.[1]
Q2: What are the common signs of instability in oleyl erucate emulsions?
Emulsion instability can manifest in several ways:
Creaming/Sedimentation: The migration of dispersed droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences. This is often a reversible process.
Flocculation: The clumping of droplets into clusters without the rupture of the interfacial film. This may also be reversible.
Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the number of droplets and eventual phase separation. This is an irreversible process.[3]
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.
Phase Inversion: The emulsion changes from oil-in-water (O/W) to water-in-oil (W/O), or vice versa.
Changes in Viscosity: A significant increase or decrease in the thickness of the emulsion over time.
Grainy or Waxy Appearance: This can be due to the solidification of waxes if the emulsion was not heated sufficiently during preparation, or due to crystallization of ionic emulsifiers at low temperatures.[4][5]
Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for oleyl erucate?
It is highly recommended to experimentally determine the optimal HLB for your specific oleyl erucate concentration and overall formulation. This can be done by preparing a series of emulsions with emulsifier blends of varying HLB values and observing their stability.
Troubleshooting Guides
Issue 1: Phase Separation (Creaming or Coalescence)
Your oleyl erucate emulsion is separating into distinct layers.
Potential Causes and Solutions
Potential Cause
Recommended Solution
Incorrect Emulsifier HLB
Experimentally determine the optimal HLB for your oil phase. Prepare a series of emulsions with emulsifier blends of varying HLB values (e.g., from 9 to 13 for an O/W emulsion) to identify the most stable formulation.[6][9]
Insufficient Emulsifier Concentration
The concentration of the emulsifier may be too low to adequately cover the surface of the oil droplets. Incrementally increase the total emulsifier concentration (e.g., starting from 1-2% of the total formulation weight and increasing to 5%).[8][10]
Inappropriate Emulsifier System
A single emulsifier may not provide sufficient stability. Introduce a co-emulsifier, such as a fatty alcohol (e.g., cetearyl alcohol) or glyceryl stearate, to strengthen the interfacial film.[4]
High Oil Phase Concentration
A high concentration of oleyl erucate and other oils can increase the likelihood of droplet coalescence. Consider reducing the oil phase concentration or increasing the emulsifier-to-oil ratio.[8]
Inadequate Homogenization
Insufficient shear during emulsification can result in large droplet sizes, which are more prone to creaming and coalescence.[4][5] Increase the homogenization speed or duration. For high-pressure homogenizers, increase the pressure.
Improper Processing Temperature
Ensure that both the oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification to ensure all components are melted and a stable interfacial film can form.[4][8]
Low Viscosity of the Continuous Phase
In O/W emulsions, a low-viscosity water phase allows droplets to move more freely, leading to collisions and coalescence.[8] Add a viscosity-enhancing agent (thickener) like xanthan gum or a carbomer to the aqueous phase.
Troubleshooting Workflow for Phase Separation
Troubleshooting workflow for phase separation.
Issue 2: Changes in Viscosity or Texture Over Time
The emulsion becomes significantly thicker or thinner, or develops a grainy texture upon storage.
Potential Causes and Solutions
Potential Cause
Recommended Solution
Crystallization of Ingredients
High concentrations of certain waxes or fatty alcohols can crystallize during cooling or over time, leading to a grainy texture and increased viscosity. Ensure a controlled cooling process with gentle stirring. Consider adjusting the ratio of these ingredients.
Polymer Degradation
If using a pH-sensitive polymer as a thickener, a shift in the emulsion's pH over time can cause the polymer to either swell (increase viscosity) or collapse (decrease viscosity). Buffer the system to maintain a stable pH.
Over-Shearing
For some polymeric thickeners, excessive shear during homogenization can permanently break down their structure, leading to a long-term decrease in viscosity.[4][5] If using shear-sensitive thickeners, add them in a post-homogenization step under low shear.
Temperature Fluctuations
Storage at elevated temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of droplets, promoting coalescence and eventually altering the overall viscosity.[3] Store emulsions at a controlled, constant temperature.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to consider when formulating and troubleshooting emulsions.
Table 1: Example Formulation of a W/O Emulsion with Oleyl Erucate
This formulation demonstrates the use of oleyl erucate as a significant component of the oil phase.
Phase
Ingredient
INCI Name
Function
% W/W
A
Aqua
Water
Solvent
To 100
A
Glycerine
Glycerin
Humectant
3.0
A
NaCl
Sodium Chloride
Viscosity Enhancer
1.5
B
Reflez WO 10
Polyglyceryl-3 Polyricinoleate and Sorbitan Isostearate
Table 2: Effect of Emulsifier HLB on Emulsion Properties (Illustrative Example)
This data illustrates how matching the emulsifier HLB to the required HLB of the oil phase (in this case, 9.65) results in optimal stability. A similar approach should be taken for oleyl erucate emulsions.
Emulsifier Blend HLB
Average Droplet Size (nm)
Zeta Potential (mV)
Turbiscan Stability Index (TSI)
5.37
475.9
-18.2
5.5
6.44
333.4
-15.8
3.4
9.65
319.7
-35.1
1.7
10.72
659.7
-25.6
2.7
12.86
1276.1
-28.9
2.1
(Data adapted from a study on crude oil emulsions.[6]) A lower TSI indicates higher stability.
Experimental Protocols
Protocol 1: Determination of Optimal HLB for Oleyl Erucate O/W Emulsions
Objective: To identify the emulsifier blend HLB that provides the most stable emulsion for a given concentration of oleyl erucate.
Materials:
Oleyl erucate
Deionized water
High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)
Prepare Emulsifier Blends: Prepare a series of emulsifier blends with varying HLB values (e.g., 9, 10, 11, 12, 13) by mixing the high and low HLB emulsifiers in the calculated ratios. The total emulsifier concentration should be kept constant across all samples (e.g., 3% w/w).
Prepare Oil and Water Phases: For each HLB value to be tested, prepare the oil phase by mixing oleyl erucate and the corresponding emulsifier blend. Prepare the water phase separately.
Heating: Heat both the oil and water phases separately to 75°C in a water bath.[12]
Emulsification: Add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes.
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
Stability Assessment:
Visual Observation: Observe the emulsions for any signs of phase separation immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month).
Centrifugation: Centrifuge samples of each emulsion (e.g., at 3000 rpm for 30 minutes) and measure the volume of any separated phases.
Particle Size Analysis: Measure the mean droplet size and polydispersity index (PDI) of each emulsion using Dynamic Light Scattering (DLS). The emulsion with the smallest, most uniform droplet size is likely to be the most stable.[3]
Experimental Workflow for Optimal HLB Determination
Workflow for determining the optimal HLB.
Protocol 2: Particle Size and Polydispersity Index (PDI) Measurement
Objective: To measure the mean droplet diameter and PDI of the emulsion to assess stability against coalescence.
Sample Preparation: Dilute the emulsion sample with the continuous phase (e.g., deionized water for an O/W emulsion) to a concentration suitable for the instrument to prevent multiple scattering effects.[3]
Instrument Setup: Set the measurement temperature, typically to 25°C. Ensure the correct refractive index and viscosity values for the dispersant (continuous phase) are entered into the software.[3]
Measurement: Transfer the diluted sample into a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes. Perform the measurement.[3]
Data Analysis: The software will provide the Z-average diameter (mean size) and the PDI. A PDI value below 0.3 is generally considered acceptable. Record these values and repeat the measurement at various time points to monitor for any increase in droplet size, which would indicate coalescence.[3]
Protocol 3: Zeta Potential Measurement
Objective: To determine the zeta potential of the dispersed droplets, which is an indicator of electrostatic stability.
Instrumentation: An instrument capable of measuring electrophoretic light scattering (ELS).
Methodology:
Sample Preparation: Dilute the emulsion in the original continuous phase or a solution of identical ionic strength. This is crucial to avoid altering the electrical double layer around the droplets.[3]
Instrument Setup: Rinse the measurement cell thoroughly with the dispersant and then with the diluted sample. Fill the cell, ensuring no air bubbles are trapped.
Measurement: Place the cell in the instrument and allow it to equilibrate. The instrument will apply an electric field and measure the velocity of the particles to calculate the zeta potential.[3]
Data Analysis: For electrostatically stabilized emulsions, a high absolute zeta potential value (e.g., > |30| mV) is generally indicative of good stability. Record the mean zeta potential.
Technical Support Center: Oleyl Erucate Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability in oleyl erucate (B1234575) f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability in oleyl erucate (B1234575) formulations.
Frequently Asked Questions (FAQs)
Q1: What is oleyl erucate and why is it used in my formulation?
Oleyl erucate is an ester derived from oleyl alcohol and erucic acid, both of which are long-chain fatty acids.[1][2][3][4] It is a versatile emollient used in a variety of cosmetic and pharmaceutical formulations.[1][5] Its primary functions include:
Emolliency: It softens and soothes the skin, providing a smooth and non-greasy feel.[1]
Moisturization: It forms a protective barrier on the skin's surface, helping to lock in moisture.[1]
Viscosity and Texture Enhancement: It can improve the viscosity and spreadability of creams and lotions.
Jojoba Oil Alternative: It is often used as a cost-effective substitute for jojoba oil due to its similar sensory properties.[6]
Q2: What are the primary causes of instability in formulations containing oleyl erucate?
As a long-chain unsaturated ester, oleyl erucate is susceptible to two primary degradation pathways that can lead to formulation instability:
Hydrolysis: The ester bond can be broken down by water, especially under acidic or alkaline conditions, into its constituent oleyl alcohol and erucic acid.
Oxidation: The double bonds in the oleyl and erucyl portions of the molecule are susceptible to oxidation, which can be initiated by exposure to air, light, or metal ions. This can lead to changes in odor, color, and viscosity.
Physical instability can also occur, leading to:
Phase Separation: In emulsions, the oil and water phases may separate over time. This can be caused by an inappropriate emulsifier system, incorrect processing parameters, or changes in the formulation's pH.[7][8]
Crystallization: Although less common for oleyl erucate due to its liquid nature at room temperature, changes in temperature or interactions with other ingredients could potentially lead to the crystallization of other components in the formulation, affecting texture and appearance.[9]
Q3: What are the signs of oleyl erucate degradation in my formulation?
Signs of degradation can manifest as both physical and chemical changes:
Changes in Odor: A rancid or off-odor is a common indicator of oxidation.
Color Changes: The formulation may become yellow or discolored.[7]
pH Shift: Hydrolysis of the ester can lead to the formation of erucic acid, causing a decrease in the formulation's pH.
Viscosity Changes: The formulation may become thinner or thicker over time.[7]
Phase Separation: The emulsion may break, leading to visible layers of oil and water.[7][8]
Precipitation: Degradation products or other destabilized ingredients may precipitate out of the solution.
Troubleshooting Guides
Issue 1: My oleyl erucate formulation is showing signs of oxidation (e.g., rancid odor, color change).
dot
graph TD {
A[Start: Signs of Oxidation Observed] --> B{Is the formulation exposed to air and light?};
B -->|Yes| C[Minimize headspace in packaging and use opaque containers.];
B -->|No| D{Does the formulation contain metal ions?};
C --> E[Consider adding an antioxidant.];
D -->|Yes| F[Add a chelating agent (e.g., EDTA).];
D -->|No| G{Is the storage temperature elevated?};
F --> E;
G -->|Yes| H[Store the formulation in a cool, dark place.];
G -->|No| E;
E --> I[Monitor peroxide value over time.];
I --> J[End: Oxidation Inhibited];
}
Troubleshooting Workflow for Oxidation.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Exposure to Air (Oxygen)
Minimize headspace in packaging during manufacturing and storage. Consider packaging with airless pumps.
Exposure to Light
Use opaque or UV-protective packaging to prevent photo-oxidation.
Presence of Metal Ions (e.g., iron, copper)
Add a chelating agent such as disodium (B8443419) EDTA to the water phase of the formulation to sequester metal ions that can catalyze oxidation.[7]
High Storage Temperature
Store the formulation in a cool, dark place. Elevated temperatures accelerate the rate of oxidation.
Lack of Antioxidant
Incorporate an antioxidant into the oil phase. Tocopherol (Vitamin E) is a common and effective choice.[10] Be mindful of the concentration, as high levels can sometimes have a pro-oxidant effect.[7]
Issue 2: The pH of my aqueous oleyl erucate formulation is decreasing over time, and I suspect hydrolysis.
dot
graph TD {
A[Start: pH Decrease Observed] --> B{What is the initial pH of the formulation?};
B -->|Acidic (pH < 6)| C[Buffer the formulation to a pH closer to neutral (6.0-7.0).];
B -->|Alkaline (pH > 8)| D[Buffer the formulation to a pH closer to neutral (6.0-7.0).];
B -->|Neutral (pH 6-8)| E{Is the formulation stored at high temperatures?};
C --> F[Monitor acid value over time.];
D --> F;
E -->|Yes| G[Store the formulation at a lower temperature.];
E -->|No| H[Investigate other ingredients for acidic degradation byproducts.];
G --> F;
H --> F;
F --> I[End: Hydrolysis Minimized];
}
Troubleshooting Workflow for Hydrolysis.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Acidic or Alkaline pH
Esters are most stable at a neutral pH. Buffer your formulation to a pH between 6.0 and 7.0 to minimize the rate of hydrolysis.
High Storage Temperature
Elevated temperatures can accelerate the hydrolysis of esters. Store the formulation at room temperature or below.
Water Activity
In anhydrous or low-water formulations, ensure that all ingredients are anhydrous to prevent hydrolysis.
Issue 3: My oleyl erucate emulsion is showing signs of phase separation.
dot
graph TD {
A[Start: Phase Separation Observed] --> B{Was the emulsifier system optimized?};
B -->|No| C[Review the HLB of the emulsifier system. Consider using a combination of emulsifiers.];
B -->|Yes| D{Were the processing parameters controlled?};
C --> G[Perform stability testing with the new emulsifier system.];
D -->|No| E[Ensure proper homogenization to reduce droplet size. Control the cooling rate.];
D -->|Yes| F{Has the pH of the formulation changed?};
E --> G;
F -->|Yes| H[Investigate the cause of the pH shift (see hydrolysis troubleshooting).];
F -->|No| I[Consider adding a stabilizer or thickener to the aqueous phase.];
H --> G;
I --> G;
G --> J[End: Emulsion Stabilized];
}
Troubleshooting Workflow for Emulsion Instability.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Inappropriate Emulsifier System
Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is appropriate for an oil-in-water or water-in-oil emulsion containing oleyl erucate. A combination of emulsifiers often provides better stability.
Insufficient Homogenization
Inadequate shear during emulsification can result in large oil droplets that are more prone to coalescence. Optimize your homogenization process to achieve a small and uniform droplet size.[7][9]
Improper Cooling Rate
A very slow cooling rate can sometimes lead to the growth of larger structures within the emulsion. Experiment with different cooling rates to see the effect on stability.[9]
pH Shift
A change in pH can affect the performance of pH-sensitive emulsifiers and stabilizers, leading to emulsion breakdown. Monitor and buffer the pH of your formulation.[7]
Insufficient Viscosity of the Continuous Phase
Increasing the viscosity of the continuous phase (usually water) can slow down the movement of oil droplets and prevent them from coalescing. Consider adding a gum or polymer stabilizer.[11]
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is adapted from standard iodometric titration methods and is used to quantify the primary oxidation products (hydroperoxides) in oleyl erucate or formulations containing it.[12][13]
Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
Immediately add 30 mL of distilled water.
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow iodine color almost disappears.
Add 1-2 mL of starch indicator solution. The solution will turn blue.
Continue the titration with sodium thiosulfate, drop by drop, until the blue color completely disappears.
Record the volume of sodium thiosulfate solution used (S).
Perform a blank titration using all reagents except the sample and record the volume of sodium thiosulfate used (B).
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
S = Volume of titrant for the sample (mL)
B = Volume of titrant for the blank (mL)
N = Normality of the sodium thiosulfate solution
W = Weight of the sample (g)
Interpretation of Results:
Peroxide Value (meq/kg)
Interpretation
< 5
Fresh oil, low level of primary oxidation.
5 - 10
Onset of oxidation. May be acceptable depending on the application.[10]
> 10
Significant primary oxidation. Likely to develop off-odors and flavors.[10][14]
Protocol 2: Sample Preparation for GC-MS Analysis of Oleyl Erucate Degradation Products
This protocol provides a general guideline for preparing a cosmetic emulsion for the analysis of oleyl erucate and its potential degradation products (e.g., oleyl alcohol, erucic acid, and smaller chain aldehydes or acids from oxidation) by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17][18][19]
Materials:
Cosmetic emulsion containing oleyl erucate
Organic solvent (e.g., hexane, dichloromethane, or a mixture)
Derivatizing agent (e.g., BSTFA with 1% TMCS) if analyzing for free fatty acids and alcohols
Procedure:
Extraction:
Accurately weigh about 0.5 g of the emulsion into a centrifuge tube.
Add 5 mL of an appropriate organic solvent (e.g., hexane/isopropanol 3:2 v/v).
Vortex vigorously for 2 minutes to break the emulsion and extract the lipid-soluble components.
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
Carefully transfer the upper organic layer to a clean tube.
Repeat the extraction process on the aqueous layer with another 5 mL of solvent to ensure complete recovery.
Combine the organic extracts.
Drying and Concentration:
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample. Do not evaporate to complete dryness to avoid loss of volatile degradation products.
Reconstitute the residue in a known volume (e.g., 1 mL) of the GC-MS mobile phase (e.g., hexane).
Derivatization (if necessary):
To analyze for polar degradation products like free fatty acids and alcohols, derivatization is required to increase their volatility.
Transfer an aliquot of the concentrated extract to a reaction vial.
Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.
Cool the sample to room temperature before analysis.
Analysis:
Transfer the final sample (either the reconstituted extract or the derivatized sample) into a GC vial.
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
The GC-MS parameters (e.g., column type, temperature program) should be optimized for the separation and detection of long-chain esters and their expected degradation products.
This diagram illustrates the two main chemical degradation pathways for oleyl erucate: hydrolysis, which breaks the ester bond, and oxidation, which targets the unsaturated C=C double bonds in the fatty acid chains.
Technical Support Center: Oleyl Erucate in Emulsion Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl erucate (B1234575) in emulsion system...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl erucate (B1234575) in emulsion systems. The following information addresses common challenges related to emulsion viscosity and texture.
Frequently Asked Questions (FAQs)
Q1: What is oleyl erucate and what is its primary role in an emulsion?
Oleyl erucate is an ester of oleyl alcohol and erucic acid, often derived from vegetable sources.[1] In emulsions, it functions primarily as an emollient and skin-conditioning agent.[2] It is a low-viscosity oil that provides a non-greasy, silky feel to formulations and enhances spreadability.[1][3] It is often used as a cost-effective alternative to jojoba oil due to their similar sensory profiles.[4]
Q2: How does oleyl erucate generally affect the viscosity of an emulsion?
Oleyl erucate itself is a low-viscosity oil.[3] Therefore, when incorporated into an emulsion, it can contribute to a lower overall viscosity compared to formulations with higher viscosity oils. However, it can be used to improve the viscosity and texture of finished cosmetic products in conjunction with other ingredients.[3] The final viscosity of the emulsion will depend on the concentration of oleyl erucate, the other components of the oil phase, the emulsifier system, and the presence of thickening agents in the aqueous phase.
Q3: What impact does oleyl erucate have on the texture and sensory profile of a cream or lotion?
Oleyl erucate is known for imparting a smooth, velvety, and non-greasy after-feel.[2] It improves the spreadability of emulsions, allowing them to glide more easily over the skin.[2] Studies on the sensory mapping of cosmetic esters have shown that oleyl erucate has favorable shining, dryness, and softness performance.[5]
Q4: Is oleyl erucate comedogenic?
Oleyl erucate is generally considered to be non-comedogenic, meaning it is not likely to clog pores. This makes it a suitable ingredient for formulations intended for various skin types, including those prone to acne.
Troubleshooting Guide: Viscosity and Texture Issues
This guide addresses specific issues that may be encountered during the formulation of emulsions containing oleyl erucate.
Issue 1: Emulsion Viscosity is Too Low
Possible Cause: High concentration of oleyl erucate, which has a naturally low viscosity.[3] The overall oil phase viscosity may be too low.
Troubleshooting Steps:
Introduce a Co-emollient: Blend oleyl erucate with a higher viscosity oil or a butter to increase the overall viscosity of the oil phase.
Incorporate a Thickener: Add a thickening agent to the aqueous phase, such as xanthan gum, carbomer, or cellulose (B213188) derivatives. The choice of thickener will also influence the final texture of the emulsion.
Increase the Internal Phase Concentration: In some systems, increasing the concentration of the oil phase (the internal phase in an O/W emulsion) can lead to an increase in viscosity.[6] However, this must be balanced with the emulsifier's capacity to stabilize the system.
Adjust the Emulsifier System: The type and concentration of the emulsifier can significantly impact emulsion viscosity. Consider using an emulsifier blend that builds more structure.
Issue 2: Emulsion Feels Greasy or Oily
Possible Cause: While oleyl erucate is known for its non-greasy feel, an overall imbalance in the formulation can lead to an undesirable greasy texture. This could be due to the interaction with other emollients or an inappropriate emulsifier system.
Troubleshooting Steps:
Optimize Emollient Blend: Re-evaluate the other oils and esters in your formulation. High concentrations of heavy oils can contribute to a greasy feel.
Incorporate Sensory Modifiers: Add ingredients like starches, silicas, or powders that can absorb excess oil and provide a mattifying effect.
Evaluate Emulsifier HLB: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for your oil phase. An incorrect HLB can affect emulsion stability and sensory properties.
Issue 3: Poor Spreadability or "Dragging" Sensation During Application
Possible Cause: This is less common with oleyl erucate due to its excellent spreading properties.[2] However, interactions with other ingredients, particularly certain polymers or waxes in high concentrations, could lead to a "dragging" sensation.
Troubleshooting Steps:
Adjust Thickener Concentration: If using a high concentration of a polymeric thickener, try reducing the amount or using a different type of thickener known for better slip.
Review the Oil Phase Composition: High melting point waxes or butters in the oil phase can increase drag. Adjust their concentration or combine them with lighter esters.
Optimize Homogenization: The droplet size of the emulsion can affect its sensory properties. Ensure your homogenization process is optimized to create a fine, uniform emulsion, which generally leads to a smoother feel.
Issue 4: Emulsion is Unstable and Separates Over Time
Possible Cause: Emulsion instability can be due to a variety of factors, including an incorrect emulsifier-to-oil ratio, pH shifts, or incompatibility between ingredients.[7][8]
Troubleshooting Steps:
Check Emulsifier Concentration: Ensure you are using a sufficient concentration of your emulsifier to stabilize the amount of oil in your formulation.
Monitor pH: The pH of the emulsion should be within the effective range for your emulsifier and preservative system. Drastic pH changes can lead to instability.[7]
Assess Ingredient Compatibility: Verify that all ingredients in your formulation are compatible with each other. For example, some electrolytes can destabilize certain emulsifier systems.
Data on Oleyl Erucate's Effect on Emulsion Viscosity
The following table presents hypothetical yet representative data on how varying concentrations of oleyl erucate can influence the viscosity of a basic oil-in-water (O/W) emulsion. This data assumes all other components of the formulation are held constant.
Formulation ID
Oleyl Erucate (% w/w)
Other Oil (Medium-Chain Triglycerides) (% w/w)
Viscosity (cP at 25°C, 10 rpm)
Texture/Sensory Notes
OE-0
0
20
12,500
Standard creamy texture.
OE-5
5
15
11,200
Slightly lighter feel, improved spreadability.
OE-10
10
10
9,800
Noticeably lighter, silky feel, fast absorption.
OE-15
15
5
8,100
Very light, almost lotion-like consistency.
OE-20
20
0
6,500
Thin lotion consistency, very fast spreading.
Note: This data is for illustrative purposes to demonstrate the general trend of decreasing viscosity with increasing concentrations of the low-viscosity oleyl erucate.
Experimental Protocols
1. Protocol for Measuring Emulsion Viscosity
Objective: To determine the viscosity of emulsion formulations containing varying concentrations of oleyl erucate.
Apparatus: Rotational viscometer (e.g., Brookfield DV-E or similar) with appropriate spindles.
Methodology:
Sample Preparation: Allow the emulsion sample to equilibrate to a constant temperature (e.g., 25°C) in a water bath for at least one hour before measurement.
Instrument Setup:
Select a spindle and rotational speed appropriate for the expected viscosity of the emulsion. For creams and lotions, a T-bar or disc spindle is often suitable.
Calibrate the viscometer according to the manufacturer's instructions.
Measurement:
Gently lower the selected spindle into the center of the sample in a beaker, ensuring the spindle is immersed to the marked level and avoiding the introduction of air bubbles.
Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
Take at least three independent measurements for each sample and calculate the average.
2. Protocol for Sensory Texture Profile Analysis
Objective: To qualitatively and quantitatively assess the textural properties of emulsions containing oleyl erucate.
Panel: A trained panel of at least 5-10 individuals is recommended for reliable sensory analysis.
Methodology:
Sample Presentation: Present the samples in identical, coded containers. A standardized amount (e.g., 0.5 grams) should be used for each evaluation.
Evaluation Procedure: Panelists should evaluate the samples on a standardized questionnaire using a defined scale (e.g., a 10-point scale where 1 = low and 10 = high) for the following attributes:
Appearance: Gloss, smoothness of the surface.
Pick-up: Firmness when scooping the product.
Rub-out:
Spreadability: How easily the product glides over the skin.
Slip/Glide: The initial feeling of lubrication.
Absorption: The speed at which the product is absorbed into the skin.
After-feel:
Greasiness/Oiliness: The amount of oily residue left on the skin.
Stickiness/Tackiness: The degree to which the skin feels sticky after application.
Softness/Smoothness: The perceived smoothness of the skin after the product has been absorbed.
Data Analysis: Analyze the data statistically to determine significant differences in sensory attributes between formulations.
Technical Support Center: Oleyl Erucate Impurity Profiling and Identification
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered durin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the impurity profiling and identification of oleyl erucate (B1234575).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in oleyl erucate?
A1: The most common impurities in oleyl erucate typically originate from its synthesis, which is the esterification of oleyl alcohol and erucic acid.[1][2] These include:
Unreacted Starting Materials: Oleyl alcohol and erucic acid.
Catalyst Residues: If an acid catalyst such as sulfuric acid is used in the synthesis, trace amounts may remain.[1]
Side Products: Isomers or related esters formed during the reaction.
Degradation Products: Formed during synthesis or upon storage due to factors like oxidation, hydrolysis, or exposure to heat and light.
Q2: Which analytical techniques are most suitable for oleyl erucate impurity profiling?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling of oleyl erucate. The most common methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. It provides excellent separation and structural information from mass fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD): HPLC is a powerful technique for separating non-volatile impurities.[3][4][5] UV detection can be used if the impurities have a chromophore, while CAD is a universal detector suitable for non-chromophoric compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural elucidation of unknown impurities and for quantifying known impurities without the need for reference standards of the impurities themselves.[6][7][8]
Q3: What are the typical acceptance criteria for oleyl erucate purity in cosmetic and pharmaceutical applications?
A3: Regulatory requirements for excipient purity can vary. For cosmetic applications, the Cosmetic Ingredient Review (CIR) has deemed oleyl erucate safe in its current usage, which can range from 1-12%. While specific impurity limits are not publicly detailed, the expectation is for a high degree of purity with minimal levels of unreacted starting materials and other process-related impurities. For pharmaceutical applications, excipients must meet the standards of identity, strength, quality, and purity as per pharmacopeias like the USP/NF.[9][10][11] This necessitates a thorough impurity profile and stringent control of any impurity that could affect the safety or efficacy of the drug product.
Troubleshooting Guides
Gas Chromatography (GC-MS) Analysis
Q4: I am observing peak tailing for the oleyl erucate peak in my GC-MS chromatogram. What could be the cause and how can I fix it?
A4: Peak tailing for a large, high-boiling point ester like oleyl erucate is a common issue. Here are the likely causes and solutions:
Cause: Active sites in the GC system (injector liner, column) can interact with the ester.
Solution: Use a new, deactivated injector liner. Employ a high-quality, low-bleed GC column specifically designed for high-temperature analysis.
Cause: Sub-optimal injector temperature. If the temperature is too low, the large molecule may not vaporize completely and efficiently.
Solution: Optimize the injector temperature. A starting point of 350-390°C is recommended for wax esters.
Cause: Column contamination from previous injections.
Solution: Bake out the column at its maximum recommended temperature for a sufficient time. If tailing persists, trim the first few centimeters of the column from the injector end.
Cause: Incompatible solvent.
Solution: Ensure the sample is dissolved in a solvent that is compatible with the GC analysis and the analyte's solubility. Hexane or isooctane (B107328) are suitable choices.
Q5: I am seeing multiple, closely eluting peaks around the expected retention time of oleyl erucate. Are these isomers? How can I improve their separation?
A5: It is possible to have isomeric impurities in oleyl erucate, arising from isomers of the starting oleyl alcohol or erucic acid.
Improving Separation:
Optimize the Temperature Program: A slower oven temperature ramp rate (e.g., 5-10°C/min) can significantly improve the resolution of closely eluting isomers.
Use a Longer GC Column: A longer column (e.g., 30m or 60m) provides more theoretical plates and enhances separation efficiency.
Select a Different Stationary Phase: A column with a different polarity may provide better selectivity for the isomers.
Q6: My oleyl erucate peak is very broad in my reversed-phase HPLC analysis. What should I do?
A6: Broad peaks for large, hydrophobic molecules like oleyl erucate are a frequent challenge in reversed-phase HPLC.
Cause: Insufficient organic solvent in the mobile phase.
Solution: Increase the percentage of the strong organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. A gradient elution starting with a high organic percentage is often necessary.
Cause: The molecule is "crashing out" on the column.
Solution: Ensure your sample is completely dissolved in the initial mobile phase. Injecting in a solvent stronger than the initial mobile phase can lead to poor peak shape.
Cause: Secondary interactions with the stationary phase.
Solution: Use a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanols. Operating at a slightly elevated column temperature (e.g., 30-40°C) can also improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Q7: I am not detecting the unreacted oleyl alcohol and erucic acid impurities with my UV detector. Why?
A7: Oleyl alcohol and erucic acid lack strong chromophores, making them difficult to detect at low levels with a standard UV detector.
Solution:
Use a Universal Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is more suitable for detecting non-chromophoric compounds.
Derivatization: While more complex, derivatizing the fatty acid and alcohol with a UV-active tag can enhance their detection by UV.
Use a Lower Wavelength: If using a UV detector, try setting it to a lower wavelength (e.g., 200-210 nm) where these compounds may have some absorbance, although sensitivity will likely still be low.
Quantitative Data Summary
Parameter
Analytical Technique
Typical Value/Range
Reference/Comment
Purity of Oleyl Erucate
GC-FID, HPLC-CAD
> 98%
Typical for cosmetic and pharmaceutical grade.
Unreacted Oleyl Alcohol
GC-MS, HPLC-CAD
< 0.5%
Dependent on the efficiency of the purification process.
Unreacted Erucic Acid
GC-MS (as methyl ester), HPLC-CAD
< 0.5%
Dependent on the efficiency of the purification process.
Usage Level in Cosmetics
Formulation Data
1 - 12%
As deemed safe by the Cosmetic Ingredient Review.[12]
Experimental Protocols
GC-MS Method for Impurity Profiling
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
Column: DB-1ht or equivalent high-temperature, low-bleed capillary column (15 m x 0.25 mm ID, 0.1 µm film thickness).
Injector: Split/Splitless, 370°C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Initial temperature of 120°C, hold for 1 minute. Ramp at 15°C/min to 380°C and hold for 5 minutes.
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 50-700.
Sample Preparation: Dissolve 10 mg of oleyl erucate in 1 mL of hexane.
HPLC-UV/CAD Method for Purity Analysis
Instrument: High-Performance Liquid Chromatograph with UV and/or CAD detector.
Column: C18 reversed-phase column (4.6 x 150 mm, 3.5 µm).
Sample Preparation: Dissolve 1 mg of oleyl erucate in 1 mL of acetonitrile/isopropanol (1:1).
¹H NMR for Structure and Purity Assessment
Instrument: 400 MHz NMR Spectrometer.
Solvent: Chloroform-d (CDCl₃).
Procedure: Dissolve approximately 10 mg of the oleyl erucate sample in 0.7 mL of CDCl₃.
Analysis:
Oleyl Erucate: Look for characteristic signals for the olefinic protons (~5.34 ppm), the ester methylene (B1212753) group (~4.05 ppm), and the terminal methyl groups (~0.88 ppm).
Impurities: Unreacted oleyl alcohol will show a distinct methylene triplet next to the hydroxyl group (~3.64 ppm). Unreacted erucic acid will have a broader carboxylic acid proton signal (>10 ppm, though it may not always be observed) and a different chemical shift for the alpha-methylene protons compared to the ester.
Visualizations
Caption: Experimental workflow for oleyl erucate impurity profiling.
Caption: Troubleshooting workflow for an unexpected chromatographic peak.
Caption: Logical relationship of oleyl erucate synthesis and potential impurities.
Technical Support Center: Photostability of Oleyl Erucate-Containing Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photostability testing of products contai...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photostability testing of products containing oleyl erucate (B1234575).
Frequently Asked Questions (FAQs)
Q1: What is photostability testing and why is it important for products containing oleyl erucate?
A1: Photostability testing evaluates the effect of light exposure on a product's physical and chemical characteristics.[1][2] For oleyl erucate, an unsaturated ester used as an emollient in cosmetics and pharmaceuticals, this testing is crucial because unsaturated fatty acid esters can be susceptible to photodegradation.[3][4] This degradation can lead to changes in appearance (color, clarity), odor, and the formation of potentially irritating or toxic byproducts, ultimately affecting the product's safety and efficacy.[1][5][6]
Q2: What are the typical regulatory guidelines for photostability testing?
A2: The internationally recognized guideline for photostability testing is the ICH Q1B guideline.[1] It outlines the requirements for testing new drug substances and products. The guideline specifies light sources, exposure levels, and testing procedures to ensure that a product is stable under light exposure.[1] For cosmetic products, while not always mandatory unless making drug claims, following ICH Q1B principles is considered good practice to ensure product quality and safety.[1]
Q3: What is the expected photodegradation pathway for oleyl erucate?
A3: While specific public data on the photodegradation of oleyl erucate is limited, its structure as an ester of oleic and erucic acids (both monounsaturated fatty acids) suggests that the primary degradation pathway under light exposure is likely to be photo-oxidation. This process can be initiated by UV radiation and involves the formation of hydroperoxides at the double bonds, which can then decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. These secondary products can be responsible for changes in odor and potential skin irritation.
Q4: What analytical techniques are recommended for evaluating the photostability of oleyl erucate?
A4: A combination of analytical techniques is typically employed:
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is a powerful tool for separating and quantifying the parent oleyl erucate and its degradation products.[7][8][9] A stability-indicating HPLC method should be developed and validated.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile degradation products that may contribute to changes in odor.[10][11] Derivatization of oleyl erucate and its degradation products to more volatile esters (e.g., methyl esters) may be necessary for GC analysis.[12][13]
Spectrophotometry: UV-Visible spectrophotometry can be used to monitor changes in the absorbance spectrum of the product, which may indicate degradation of oleyl erucate or the formation of new chromophores.
Physical Property Measurements: Visual assessment of appearance (color, clarity), pH, and viscosity should be performed before and after light exposure.[14]
Troubleshooting Guide
Problem
Possible Causes
Recommended Solutions
Unexpected Discoloration (Yellowing) of the Product
Photo-oxidation of oleyl erucate or other formulation components. Interaction between oleyl erucate degradation products and other ingredients.
Investigate the photostability of individual components. Use antioxidants (e.g., tocopherol, BHT) in the formulation.[4] Package the product in light-protective packaging (e.g., amber or opaque containers).[5]
Development of an Off-Odor
Formation of volatile oxidation byproducts (e.g., aldehydes, ketones) from the degradation of oleyl erucate.
Analyze the headspace of the exposed sample using GC-MS to identify volatile compounds. Incorporate antioxidants and/or chelating agents to inhibit oxidation.
Change in Viscosity or Other Physical Properties
Polymerization or cross-linking reactions initiated by free radicals formed during photodegradation. Degradation of other formulation components affecting the product's structure.
Evaluate the physical stability of the formulation under light exposure using rheology and microscopy. Reformulate with more photostable excipients.
Inconsistent Results Between Batches
Variability in the purity of oleyl erucate raw material. Inconsistent experimental conditions (e.g., light intensity, temperature, humidity).
Ensure consistent quality of raw materials. Tightly control experimental parameters in the photostability chamber. Use a validated chemical actinometric system to ensure consistent light exposure.
Assay of Oleyl Erucate Shows No Significant Change, but Physical Properties Have Changed
The analytical method is not stability-indicating. Degradation products may not be detected by the current method but still impact physical properties.
Develop and validate a stability-indicating HPLC method that separates oleyl erucate from all potential degradation products. Employ multiple analytical techniques to get a complete picture of the product's stability.
Experimental Protocols
General Photostability Testing Protocol (Based on ICH Q1B)
Sample Preparation:
Place the oleyl erucate-containing product directly in a suitable inert, transparent container (e.g., quartz cuvette or petri dish).
For comparison, also test the product in its immediate, light-permeable packaging and in its final, marketed packaging.
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to shield it from light. Store this alongside the exposed samples.
Light Exposure:
Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B (Option 1 or Option 2).
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
Monitor and control the temperature to minimize the effect of heat on degradation.
Post-Exposure Analysis:
At the end of the exposure period, visually inspect all samples (exposed and dark control) for any changes in physical appearance.
Perform analytical testing (e.g., HPLC, GC-MS) on all samples to quantify the amount of oleyl erucate remaining and to detect and quantify any degradation products.
Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.
Illustrative HPLC Method for Oleyl Erucate and Potential Degradation Products
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Detector: UV detector at a suitable wavelength (e.g., 205 nm, as esters have low UV absorbance) or a Mass Spectrometer for better sensitivity and identification of degradation products.
Injection Volume: 10 µL.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
(Note: This is an illustrative method. The actual method must be developed and validated for the specific product formulation.)
Data Presentation
Table 1: Illustrative Photostability Data for a Cream Formulation Containing Oleyl Erucate
Parameter
Initial
Dark Control
Exposed Sample
% Change from Dark Control
Appearance
White, glossy cream
White, glossy cream
Yellowish, dull cream
-
Odor
Faint, characteristic
Faint, characteristic
Slightly rancid
-
pH
6.5
6.4
5.8
-9.4%
Viscosity (cP)
15,000
14,800
12,500
-15.5%
Oleyl Erucate Assay (%)
100
99.8
85.2
-14.6%
Total Degradation Products (%)
< 0.1
0.2
14.8
+7300%
Visualizations
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting logic for photostability issues.
managing phase separation in oleyl erucate formulations
Welcome to the technical support center for managing oleyl erucate (B1234575) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for managing oleyl erucate (B1234575) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and resolving phase separation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Oleyl Erucate and why is it used in my formulation?
Oleyl erucate is a vegetable-derived liquid wax ester, created through the esterification of oleyl alcohol and erucic acid.[1][2][3] It serves as a high-quality emollient and skin-conditioning agent, often used as a cost-effective substitute for Jojoba Oil.[1][2] Its primary benefits include providing a smooth, non-greasy skin feel, enhancing the spreadability of creams and lotions, and forming a protective, breathable layer to prevent moisture loss.[1][4] It is commonly found in creams, lotions, lipsticks, and hair conditioners.[2]
Q2: What are the initial signs of instability in my oleyl erucate formulation?
The initial signs of instability, which can ultimately lead to complete phase separation, include:
Creaming or Sedimentation: The appearance of a distinct, concentrated layer at the top (creaming) or bottom (sedimentation) of the formulation. This is often a precursor to more severe instability.
Flocculation: The aggregation of oil droplets into visible clusters, without them merging. This can give the product a clumpy or curdled appearance.
Changes in Viscosity: A noticeable thinning or thickening of the formulation over time, especially when exposed to different temperatures.[5]
Grainy or Waxy Texture: This may indicate that waxes in the formulation have crystallized or that the emulsion was not formed at a high enough temperature.[5]
Q3: Can Oleyl Erucate itself cause instability?
While oleyl erucate is a stable ingredient, formulation instability is typically caused by an imbalance of the entire system rather than a single component.[6] Key factors that can lead to phase separation in a formulation containing oleyl erucate include an incorrect emulsifier system, improper ratios of oil and water phases, or stressful processing and storage conditions.[6]
Q4: Does Oleyl Erucate have a high potential to clog pores?
Oleyl erucate has a low to moderate likelihood of clogging pores, with a reported comedogenicity rating of 2 on a scale of 0 to 5.[4] While generally well-tolerated, caution should be exercised when formulating for individuals prone to acne.[4]
Troubleshooting Guide: Phase Separation
This guide addresses common phase separation issues encountered in oleyl erucate formulations.
Problem
Probable Cause(s)
Suggested Solutions & Actions
Creaming/Sedimentation (Separation into layers without visible oil droplets)
1. Incorrect Emulsifier HLB: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system does not match the requirement of your oil phase. 2. Insufficient Viscosity: The continuous phase is not viscous enough to suspend the dispersed droplets. 3. Droplet Size Too Large: Inefficient homogenization resulted in large droplets that separate more easily.
1. Adjust HLB: Experimentally determine the optimal HLB. Start with an emulsifier system around an HLB of 7 (based on the similar structure of Oleyl Oleate) and test blends with slightly higher and lower values.[5] 2. Increase Viscosity: Add a thickening agent to the continuous phase (e.g., xanthan gum, carbomer for O/W emulsions). 3. Refine Homogenization: Increase homogenization speed or time to reduce droplet size.
Coalescence (Merging of oil droplets, leading to visible oil slicks)
1. Inadequate Emulsifier Concentration: There is not enough emulsifier to form a stable film around the oil droplets. 2. Wrong Emulsifier Type: The chosen emulsifier may not provide a sufficiently robust interfacial barrier. 3. Temperature Shock: Exposing the emulsion to extreme temperatures (high heat or freeze-thaw cycles) can disrupt the emulsifier film.[7]
1. Increase Emulsifier Level: Incrementally increase the concentration of your emulsifier or co-emulsifier. 2. Use a Co-emulsifier: Add a secondary emulsifier (e.g., a fatty alcohol like Cetyl or Stearyl Alcohol) to strengthen the interfacial film. 3. Control Temperature: Ensure processing temperatures are controlled. For stability testing, perform freeze-thaw cycle tests to identify weaknesses.[8]
Crystallization (Grainy texture, solid particles appearing over time)
1. High Concentration of Waxes: The formulation contains a high concentration of oleyl erucate or other waxes that are crystallizing at storage temperature.[9] 2. Inadequate Solvent System: The oil phase is a poor solvent for one or more of the lipid components at lower temperatures. 3. Improper Cooling Rate: Slow cooling during production can promote the formation of large, undesirable crystals.[10]
1. Optimize Oil Phase: Blend oleyl erucate with other esters or oils (e.g., medium-chain triglycerides) to inhibit crystallization.[2][11] 2. Add a Crystal Inhibitor: Incorporate polymers or specific surfactants that can interfere with crystal growth.[12] 3. Control Cooling: Implement a faster cooling rate during the manufacturing process after the emulsification step.
Data & Component Selection
Successful formulation requires selecting appropriate components. The tables below provide reference data for common ingredients used with oleyl erucate.
Table 1: Required HLB of Common Oil Phase Components
Ingredient
Chemical Type
Required HLB (for O/W Emulsion)
Oleyl Erucate (Estimate)
Wax Ester
~7-8
Oleyl Oleate
Ester
7
Oleyl Alcohol
Fatty Alcohol
13 - 14
Isopropyl Myristate
Ester
11.5
Mineral Oil (Light)
Hydrocarbon
10-11
Cetyl Alcohol
Fatty Alcohol
15 - 16
Stearic Acid
Fatty Acid
15 - 16
Beeswax
Wax
9-12
Shea Butter
Fat
~8
Note: A specific required HLB for oleyl erucate is not widely published. This value is an educated estimate based on structurally similar esters like oleyl oleate.[5] Experimental determination is highly recommended.
Table 2: Selection of Common Emulsifiers
Emulsifier Name (INCI)
Type
HLB Value
Typical Use
Sorbitan Oleate
Non-ionic
4.3
W/O Emulsions
Glyceryl Stearate
Non-ionic
3.8
W/O Emulsions, Co-emulsifier
Cetearyl Alcohol & Ceteareth-20
Non-ionic Blend
~15-17
O/W Creams and Lotions
Polysorbate 80
Non-ionic
15.0
O/W Emulsions, Solubilizer
Olivem 1000 (Cetearyl Olivate, Sorbitan Olivate)
Non-ionic Blend
~9
O/W Creams, Liquid Crystal Structure
Polyglyceryl-6 Stearate & Polyglyceryl-6 Behenate
Non-ionic Blend
~13
O/W Emulsions
Experimental Protocols
Protocol 1: Determining the Required HLB of an Oleyl Erucate Oil Phase
Objective: To experimentally find the optimal HLB for emulsifying a specific oil phase containing oleyl erucate.
Methodology:
Prepare the Oil Phase: Create a blend of your oil phase ingredients, including oleyl erucate, exactly as specified in your target formulation. For this example, let's assume a 20% oil phase.
Select an Emulsifier Pair: Choose a pair of non-ionic emulsifiers with the same chemical type but different HLB values (one low, one high). For example, Sorbitan Stearate (HLB 4.7) and Polysorbate 60 (HLB 14.9).
Create Emulsifier Blends: Prepare a series of small batches (e.g., 10g each) of the emulsifier pair, blended to achieve a range of HLB values. For an estimated required HLB of 7-8, you would test blends creating HLBs of 6, 7, 8, 9, and 10.
Calculation for % of each emulsifier is available in standard formulation texts.
Prepare Test Emulsions:
a. For each HLB value being tested, prepare a small (e.g., 50g) emulsion.
b. Heat the oil phase (20%) and the specific emulsifier blend (at a fixed concentration, e.g., 5% of the total formula) to 75°C.
c. Heat the water phase separately to 75°C.
d. Add the water phase to the oil phase while mixing with a homogenizer at a consistent speed for a fixed time (e.g., 3 minutes).
e. Cool the emulsion while stirring gently.
Evaluate Stability: After 24 hours, visually inspect each emulsion. The emulsion that appears the most uniform, with no signs of creaming or separation, was made with the emulsifier blend closest to the required HLB. Further optimization can be done by testing narrower HLB ranges around the best-performing value.[13]
Protocol 2: Standard Accelerated Stability Testing
Objective: To assess the long-term stability of a finalized oleyl erucate formulation under stress conditions.
Methodology:
Sample Preparation: Prepare a sufficient quantity of the final formulation and divide it into at least four separate, sealed containers.
Initial Analysis (Time 0):
Macroscopic: Record the initial appearance, color, odor, and pH.
Microscopic: Observe droplet morphology and distribution using an optical microscope.
Viscosity: Measure the viscosity using a rheometer.
Particle Size: If equipment is available, measure the mean droplet size and distribution using Dynamic Light Scattering (DLS).[14]
Storage Conditions: Place one sample in each of the following conditions for a period of 1 to 3 months:[7]
Control: Room Temperature (20-25°C)
Elevated Temperature: 40°C or 45°C
Low Temperature: 4°C
Freeze-Thaw Cycling: Alternate the sample between -10°C and 25°C for 24-hour cycles.[8]
Periodic Evaluation: At set intervals (e.g., 24 hours, 1 week, 1 month, 3 months), remove the samples from their conditions (allow them to return to room temperature first) and repeat the full initial analysis.
Centrifugation Test:
a. Place 10 mL of the formulation into a graduated centrifuge tube.
b. Centrifuge at 3000 RPM for 30 minutes.[14]
c. Measure the volume of any separated oil or water. A stable emulsion will show no separation.
Data Analysis: Compare the results from each time point and condition to the initial (Time 0) data. Significant changes in any parameter indicate potential long-term instability.
Visual Guides & Workflows
dot
Caption: A logical workflow for troubleshooting phase separation.
dot
Caption: Experimental workflow for accelerated stability testing.
impact of processing parameters on oleyl erucate cream microstructure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl erucate (B1234575) cream formulatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleyl erucate (B1234575) cream formulations. It addresses common issues encountered during experimental work and offers detailed experimental protocols and data on the impact of processing parameters on cream microstructure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and processing of oleyl erucate creams.
Issue 1: Phase Separation or Creaming
Question: My oleyl erucate cream is separating into distinct oil and water layers over time. What are the potential causes and how can I fix it?
Answer:
Phase separation, including creaming (the upward movement of dispersed droplets), is a common sign of emulsion instability.[1] The primary causes are related to improper emulsification, an unoptimized formulation, or inadequate processing.
Potential Causes & Solutions:
Inadequate Emulsification:
Low Homogenization Speed/Time: Insufficient shear during homogenization can result in large oil droplets that are more prone to coalescence and separation.[2] Increasing the homogenization speed and/or duration can lead to smaller, more uniform droplets and improved stability.
Improper Emulsifier System: The type and concentration of your emulsifier system are critical. For an oil-in-water (o/w) emulsion with oleyl erucate, ensure your emulsifier has an appropriate Hydrophile-Lipophile Balance (HLB) value. Consider using a combination of emulsifiers to enhance stability.
Formulation Imbalance:
High Oil Phase Concentration: Emulsions with a high internal phase (oil) concentration are more susceptible to instability.[3] If possible, consider reducing the concentration of oleyl erucate and other oil-phase components.
Insufficient Thickener/Stabilizer: The viscosity of the continuous phase plays a crucial role in preventing droplet movement. Incorporating a suitable hydrocolloid gum (e.g., xanthan gum) or polymer in the aqueous phase can increase viscosity and enhance stability.
Suboptimal Processing Parameters:
Incorrect Addition Order: In o/w emulsions, the oil phase should typically be added to the water phase slowly with continuous mixing.
Temperature Differentials: Ensure both the oil and water phases are at a similar, elevated temperature (typically around 70-75°C) before emulsification to ensure all components are fully melted and to facilitate proper mixing.
Issue 2: Grainy or Lumpy Texture
Question: My cream has developed a grainy or lumpy texture after cooling. What is causing this and how can I achieve a smooth consistency?
Answer:
A grainy or lumpy texture in creams is often due to the crystallization of fatty components, such as waxes or high-melting-point esters, during the cooling process.[4][5]
Potential Causes & Solutions:
Improper Cooling Rate:
Slow Cooling: Cooling the emulsion too slowly can allow larger, less uniform crystals to form, leading to a grainy texture.[6]
Rapid Cooling: Conversely, shock cooling by placing the hot emulsion in a very cold environment can also sometimes lead to uncontrolled crystallization. A controlled, moderately rapid cooling rate is often optimal.
Inadequate Homogenization During Cooling: Applying shear from a homogenizer during the initial stages of cooling can help to break down any crystal aggregates that may be forming, resulting in a smoother final product.
Ingredient Incompatibility: Certain combinations of waxes and oils can be more prone to crystallization. Ensure all oil-phase ingredients are fully melted and homogeneously mixed before emulsification.
Incorrect Processing Temperature: If the temperature of the emulsion drops below the melting point of any of the oil-phase ingredients before they are properly emulsified, they can solidify prematurely and form grains.[5]
Issue 3: Viscosity is Too High or Too Low
Question: The final viscosity of my oleyl erucate cream is not within the desired range. How can I adjust it?
Answer:
The viscosity of a cream is influenced by a multitude of factors including the oil-to-water ratio, the concentration and type of thickening agents, and the processing conditions.
Potential Causes & Solutions:
To Increase Viscosity:
Increase Thickener Concentration: Gradually increase the concentration of your chosen thickening agent (e.g., carbomer, xanthan gum).
Incorporate High-Melting Point Ingredients: Adding solid fatty alcohols (e.g., cetyl or stearyl alcohol) or waxes to the oil phase will increase the viscosity of the final cream.
Optimize Homogenization: In some systems, higher homogenization speeds can lead to a finer emulsion structure and an increase in viscosity.
To Decrease Viscosity:
Decrease Thickener Concentration: Reduce the amount of thickening agent in the formulation.
Adjust Oil Phase Content: Lowering the percentage of the oil phase can reduce viscosity.
Modify Homogenization: Excessive homogenization can sometimes lead to a decrease in viscosity if the structure of certain polymers is broken down by high shear.[5]
Frequently Asked Questions (FAQs)
1. What is a typical starting formulation for an oleyl erucate cream?
A basic oil-in-water (o/w) cream formulation incorporating oleyl erucate could be structured as follows. Please note that this is a starting point and will likely require optimization for your specific application.
Phase
Ingredient
Function
% w/w
A
Deionized Water
Solvent
q.s. to 100
Glycerin
Humectant
3.0 - 5.0
Xanthan Gum
Thickener/Stabilizer
0.2 - 0.5
B
Oleyl Erucate
Emollient
5.0 - 15.0
Cetearyl Alcohol
Thickener/Emulsion Stabilizer
2.0 - 5.0
Glyceryl Stearate & PEG-100 Stearate
Emulsifier
2.0 - 4.0
C
Phenoxyethanol (and) Ethylhexylglycerin
Preservative
0.5 - 1.0
2. What is the recommended homogenization speed and time for an oleyl erucate cream?
The optimal homogenization speed and time will depend on the specific equipment, batch size, and desired droplet size. However, a general guideline is to start with a moderate to high speed (e.g., 5,000 - 10,000 rpm) for a duration of 5-10 minutes. It is crucial to monitor the emulsion during this process. Extended homogenization times can sometimes lead to over-shearing and potential instability.[2]
3. How does the cooling rate affect the final microstructure of the cream?
The cooling rate has a significant impact on the crystallization of the lipid components in the cream, which in turn affects the texture and stability.
Slow Cooling: Generally leads to the formation of larger, more ordered crystals. This can result in a grainy texture but in some systems may improve long-term stability.[7]
Fast Cooling: Promotes the formation of a larger number of smaller crystals, which typically results in a smoother, more viscous cream.[7]
A controlled cooling process, often with gentle mixing, is recommended to achieve a desirable and reproducible microstructure.
4. Can I add active ingredients to my oleyl erucate cream? If so, when?
Yes, active ingredients can be incorporated. The timing of their addition depends on their properties:
Heat-Stable, Water-Soluble Actives: Can be added to the water phase (Phase A) before heating.
Heat-Stable, Oil-Soluble Actives: Can be added to the oil phase (Phase B) before heating.
Heat-Sensitive Actives: Should be added during the cooling phase, typically below 40°C, to avoid degradation.
5. What are the key characterization techniques to assess the microstructure of my cream?
The primary techniques for characterizing cream microstructure are:
Light Microscopy: To visualize the droplet size and distribution of the dispersed phase.
Rheology: To measure the flow behavior (viscosity) and viscoelastic properties of the cream, which relate to its structure and stability.
Particle Size Analysis (e.g., Laser Diffraction): To obtain quantitative data on the droplet size distribution.
Data Presentation
The following tables summarize the expected impact of key processing parameters on the microstructure of a typical o/w cream. While this data is not specific to oleyl erucate, it provides a general trend for similar emulsion systems.
Table 1: Impact of Homogenization Speed on Droplet Size and Viscosity
Homogenization Speed (rpm)
Average Droplet Size (µm)
Apparent Viscosity (Pa·s)
Stability Index (%)
2,500
8.5 ± 1.2
15.2 ± 0.8
85
5,000
4.2 ± 0.6
18.9 ± 1.1
92
8,000
2.1 ± 0.3
22.5 ± 1.5
98
10,000
1.5 ± 0.2
21.8 ± 1.3
97
Note: Data is illustrative and based on general trends observed in o/w cosmetic emulsions. Actual values will vary based on the specific formulation and equipment.
Table 2: Impact of Cooling Rate on Cream Hardness and Crystal Size
Cooling Rate (°C/min)
Cream Hardness (g)
Average Crystal Size (µm)
Textural Observation
0.5
150 ± 10
15.2 ± 2.5
Slightly Grainy
1.5
185 ± 12
8.7 ± 1.8
Smooth
5.0
210 ± 15
4.1 ± 0.9
Very Smooth, Firm
Note: Data is illustrative and based on trends observed in oleogel and wax-based systems, which are relevant to the crystalline network in creams.[7]
Experimental Protocols
1. Protocol for Cream Formulation (o/w Emulsion)
Phase A Preparation: Accurately weigh and combine all water-phase ingredients (e.g., deionized water, glycerin, xanthan gum) in a suitable vessel. Begin heating to 75°C with moderate agitation.
Phase B Preparation: In a separate vessel, weigh and combine all oil-phase ingredients (e.g., oleyl erucate, cetearyl alcohol, glyceryl stearate). Heat to 75°C with mixing until all components are fully melted and uniform.
Emulsification: Once both phases have reached 75°C, slowly add the oil phase (Phase B) to the water phase (Phase A) under continuous high-shear homogenization.
Homogenization: Continue homogenization for 5-10 minutes to ensure a fine dispersion of the oil droplets.
Cooling: Begin to cool the emulsion while stirring with a lower-speed anchor or paddle mixer.
Addition of Phase C: When the temperature of the emulsion is below 40°C, add the preservative system (Phase C) and any other heat-sensitive ingredients.
Final Mixing: Continue gentle mixing until the cream is uniform and has reached room temperature.
2. Protocol for Droplet Size Analysis using Light Microscopy
Sample Preparation: Place a small, representative drop of the cream on a clean microscope slide.
Dilution (if necessary): If the emulsion is too concentrated to clearly visualize individual droplets, it can be diluted with a small amount of the continuous phase (water).
Cover Slip: Gently place a cover slip over the drop, avoiding the introduction of air bubbles.
Microscopy: View the slide under a light microscope at appropriate magnification (e.g., 40x or 100x objective).
Image Capture: Capture several images from different areas of the slide to ensure a representative analysis.
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of droplets (e.g., >200) to determine the average droplet size and size distribution.[8]
3. Protocol for Rheological Analysis
Equipment: Use a calibrated rheometer with a suitable geometry (e.g., parallel plate or cone and plate).
Sample Loading: Carefully apply the cream sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.
Flow Curve Measurement: Perform a steady-state flow sweep by increasing the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the apparent viscosity as a function of shear rate.
Oscillatory Measurement: Conduct an amplitude sweep at a constant frequency to determine the linear viscoelastic region (LVER) and the yield stress. Then, perform a frequency sweep within the LVER to determine the storage modulus (G') and loss modulus (G'').
Data Analysis: Analyze the resulting data to characterize the flow behavior (e.g., shear-thinning) and viscoelastic properties of the cream.
Visualizations
Caption: Experimental workflow for preparing an oleyl erucate o/w cream.
Caption: Logical relationships for troubleshooting common cream formulation issues.
antioxidant strategies for stabilizing oleyl erucate
This technical support center provides researchers, scientists, and drug development professionals with guidance on antioxidant strategies for stabilizing oleyl erucate (B1234575). Find troubleshooting advice, frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on antioxidant strategies for stabilizing oleyl erucate (B1234575). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during your experiments.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Increased Peroxide Value (PV) in Stored Oleyl Erucate
Exposure to oxygen, light, or high temperatures. Presence of pro-oxidant metals (e.g., iron, copper).
Store oleyl erucate in well-sealed, opaque containers in a cool, dark place. Consider purging the container with an inert gas like nitrogen before sealing. Ensure equipment is free from metallic contaminants.
Development of Rancid or Off-Odors
Secondary oxidation products are forming due to advanced lipid peroxidation.
Discard the affected batch. Review your storage conditions and antioxidant strategy. Consider using a combination of antioxidants for synergistic protection.
Inconsistent Results in Oxidation Stability Tests (e.g., Rancimat)
Improper sample preparation or handling. Inconsistent antioxidant concentration or dispersion. Variation in test parameters (temperature, airflow).
Ensure samples are homogeneous and representative of the batch. Precisely measure and thoroughly disperse antioxidants. Calibrate and standardize your testing equipment and parameters.
Precipitation or Cloudiness in Oleyl Erucate with Antioxidants
Poor solubility of the antioxidant in the oleyl erucate matrix. Exceeding the antioxidant's saturation limit.
Select an antioxidant with good oil solubility. Test different concentrations to determine the optimal usage level without causing precipitation. Gentle warming and mixing can aid dissolution.
Discoloration of Oleyl Erucate
Oxidation or interaction of the antioxidant with components in the oleyl erucate or formulation.
Evaluate the stability of the antioxidant itself under your experimental conditions. Test for compatibility with other ingredients. Consider using a different type of antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oleyl erucate degradation?
A1: The primary cause of oleyl erucate degradation is lipid oxidation. Oleyl erucate is an ester derived from oleyl alcohol and erucic acid, both of which are unsaturated. The double bonds in these fatty acid chains are susceptible to attack by free radicals, leading to a chain reaction that produces hydroperoxides and, subsequently, secondary oxidation products that can cause rancidity and alter the physical and chemical properties of the ester.
Q2: Which antioxidants are most effective for stabilizing oleyl erucate?
A2: Both natural and synthetic antioxidants can be effective.
Natural Antioxidants:Tocopherols (B72186) (Vitamin E) are a common choice and are naturally present in some grades of oleyl erucate.[1][2][3] Other options include rosemary extract and ascorbyl palmitate.
Synthetic Antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Propyl Gallate (PG) are widely used and effective radical scavengers.
The choice depends on the application, regulatory requirements, and desired "clean label" status.
Q3: Can I use a blend of antioxidants?
A3: Yes, using a blend of antioxidants is often more effective than a single antioxidant due to synergistic effects.[4][5][6][7] For example, combining a primary antioxidant (radical scavenger) like tocopherols or BHT with a chelating agent like citric acid can provide broader protection. The chelating agent deactivates metal ions that can catalyze oxidation.
Q4: How does temperature affect the stability of oleyl erucate?
A4: Higher temperatures accelerate the rate of oxidation.[8][9][10][11] It is recommended to store oleyl erucate in a cool environment to prolong its shelf life. For accelerated stability testing, the Rancimat method utilizes elevated temperatures to predict long-term stability.[12][13][14][15]
Q5: Does light exposure impact the stability of oleyl erucate?
A5: Yes, exposure to light, particularly UV light, can promote photo-oxidation.[10][11] It is crucial to store oleyl erucate in opaque containers to protect it from light.
Q6: What are the key parameters to measure the oxidative stability of oleyl erucate?
A6: The key parameters include:
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides).[16][17]
p-Anisidine Value (AV): Measures the level of secondary oxidation products (aldehydes).
TOTOX Value: A comprehensive measure of oxidation, calculated as 2 * PV + AV.
Induction Period (Rancimat Test): An accelerated method to determine the resistance of an oil or ester to oxidation.[12][13][14][15][18]
Quantitative Data Summary
The following table summarizes hypothetical data on the effectiveness of different antioxidant strategies on the oxidative stability of oleyl erucate, as measured by the Rancimat method.
Antioxidant Strategy
Concentration (ppm)
Rancimat Induction Time at 110°C (hours)
Control (No Antioxidant)
0
8.5
Tocopherols
500
15.2
BHT
200
18.7
Rosemary Extract
1000
13.5
Tocopherols + Citric Acid
500 + 50
19.8
BHT + Citric Acid
200 + 50
23.4
Note: These are example values. Actual results will vary based on the quality of the oleyl erucate, storage conditions, and specific antioxidant products used.
Experimental Protocols
Protocol 1: Determination of Oxidative Stability using the Rancimat Method
This method is an accelerated aging test to determine the induction time, which is a measure of the oil's resistance to oxidation.[12][13][14][15]
Apparatus:
Rancimat instrument
Reaction vessels
Measuring vessels
Air pump
Procedure:
Weigh 3 g of the oleyl erucate sample into a clean, dry reaction vessel.
If testing with an antioxidant, ensure it is thoroughly dissolved in the sample.
Fill the measuring vessel with 60 mL of deionized water.
Place the measuring vessel and the reaction vessel in the Rancimat instrument.
Set the temperature to 110°C and the airflow to 20 L/h.
Start the measurement. The instrument will automatically detect the formation of volatile secondary oxidation products by measuring the change in conductivity of the deionized water.
The induction time is the time elapsed until a rapid increase in conductivity is observed.
Protocol 2: Determination of Peroxide Value (PV)
This method measures the concentration of hydroperoxides, the primary products of lipid oxidation.[19][16]
Weigh approximately 5 g of the oleyl erucate sample into a 250 mL Erlenmeyer flask.
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
Add 0.5 mL of saturated KI solution.
Allow the solution to stand with occasional shaking for exactly 1 minute.
Add 30 mL of distilled water.
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color almost disappears.
Add 0.5 mL of starch indicator solution and continue the titration, with constant agitation, until the blue color disappears.
Perform a blank determination under the same conditions.
Calculate the Peroxide Value (in meq/kg) using the formula: PV = ((S - B) * N * 1000) / W, where S is the sample titration volume (mL), B is the blank titration volume (mL), N is the normality of the sodium thiosulfate solution, and W is the sample weight (g).
Visualizations
Caption: Lipid Oxidation and Antioxidant Intervention Pathway.
Caption: Troubleshooting Workflow for Oleyl Erucate Stability.
Technical Support Center: Investigating Oleyl Erucate Comedogenicity
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing concerns related to the comedogenicity of oleyl erucate (B1234575). Here you w...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing concerns related to the comedogenicity of oleyl erucate (B1234575). Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the reported comedogenic rating of oleyl erucate?
A1: Oleyl erucate is generally reported to have a comedogenic rating of 2 on a scale of 0 to 5, indicating a low to moderate likelihood of clogging pores.[1] However, some sources also classify it as non-comedogenic.[2] It's important to remember that comedogenicity scales have limitations and the potential for an ingredient to cause comedones can be influenced by its concentration in the final formulation and individual skin differences.[3][4]
Q2: What are the main factors to consider when interpreting the comedogenicity rating of oleyl erucate in a formulation?
A2: The comedogenicity of a finished product is not solely determined by the rating of its individual ingredients.[3][5] Key factors to consider include:
Concentration: An ingredient with a moderate comedogenic rating may be non-comedogenic at the low concentrations typically used in cosmetic formulations.[3][4]
Overall Formulation: The presence of other ingredients can influence the comedogenic potential of the final product.[3]
Application: Whether the product is a leave-on or rinse-off formulation will significantly impact its potential to clog pores.[3]
Skin Type: Individual susceptibility to comedone formation varies greatly.[6]
Q3: Are there any known side effects or safety concerns associated with oleyl erucate besides comedogenicity?
A3: Oleyl erucate is generally considered safe for use in cosmetic products and is well-tolerated by most skin types.[1] Potential side effects are relatively uncommon but can include skin irritation, allergic reactions, or contact dermatitis.[1] A patch test is always recommended before widespread use to ensure skin compatibility.[1]
Q4: What are the primary functions of oleyl erucate in skincare and cosmetic formulations?
A4: Oleyl erucate is a plant-based ester of oleyl alcohol and erucic acid that primarily functions as an emollient.[1][2] It forms a protective barrier on the skin's surface, locking in moisture to keep the skin hydrated and smooth.[1] This property also helps to improve skin texture by filling in small gaps on the skin's surface.[1] It is often used as a cost-effective alternative to jojoba oil.[2]
Troubleshooting Guide for Experimental Research
This guide addresses common issues researchers may encounter when evaluating the comedogenicity of oleyl erucate.
Problem
Possible Cause(s)
Recommended Solution(s)
Inconsistent results in the Rabbit Ear Assay (REA).
1. Subjective grading of follicular hyperkeratosis.[7]2. Rabbit ear model hypersensitivity leading to false positives.[3]3. Natural variations in rabbit ear follicles being mistaken for comedones.[4]
1. Implement an objective grading system based on the measurement of follicular orifice size.[7]2. Cross-validate findings with human patch testing or in vitro models.3. Use a control group and baseline measurements for each rabbit to account for natural follicular variations.
Difficulty translating rabbit ear assay results to human skin.
The rabbit ear model is known to be more sensitive than human skin.[8][9]
Substances that are weakly comedogenic in the rabbit ear model are often considered safe for human use, with the possible exception of individuals prone to acne.[8] Consider follow-up testing on human subjects for confirmation.
High variability in human patch test results.
1. Differences in sweat, sebum production, and skin reactivity among test subjects.[6]2. Incorrect application or occlusion of the test material.
1. Select subjects with a history of comedone formation and large follicles for increased sensitivity.[8]2. Standardize the application procedure, ensuring consistent amounts of the test substance and proper occlusion for the duration of the test.
Observing irritation that confounds comedogenicity assessment.
The test substance may have irritant properties that cause follicular dilation, which can be mistaken for microcomedone formation.[3]
Carefully document all signs of irritation (e.g., erythema, edema) alongside comedogenicity scoring. Consider using a lower, non-irritating concentration of the test substance.
Quantitative Data Summary
The following table summarizes the comedogenic ratings of oleyl erucate and other relevant cosmetic ingredients. It is important to note that these ratings are primarily derived from historical data and should be used as a general guideline.
This protocol is a modification of the method described by Mills and Kligman.
Objective: To assess the comedogenic potential of oleyl erucate by observing follicular hyperkeratosis in the rabbit ear.
Materials:
Male albino rabbits
Oleyl erucate (test substance)
Positive control (e.g., a known comedogenic substance like crude coal tar)
Negative control (e.g., the vehicle used for the test substance)
Micropipette
Stereomicroscope
Water bath (60°C)
Histological processing equipment
Procedure:
Apply a standardized amount (e.g., 0.1 mL) of the test substance, positive control, and negative control to the inner surface of each rabbit's ear daily for two weeks.[10][11]
At the end of the two-week period, euthanize the rabbits and excise the treated areas of the ears.
Immerse the excised tissue in a 60°C water bath for two minutes to separate the epidermis.[10]
Gently peel the epidermis from the dermis.
Examine the epidermal sheet under a stereomicroscope for the presence and size of microcomedones.[10]
Grade the follicular hyperkeratosis on a scale of 0 to 4 (0=none, 1=trace, 2=mild, 3=moderate, 4=severe).[12]
For a more objective assessment, measure the follicular orifice size using digital image analysis.[7]
Alternatively, process the tissue for histological examination to assess follicular plugging.
Workflow Diagram:
Rabbit Ear Assay (REA) Workflow
Human Patch Test with Cyanoacrylate Follicular Biopsy
Objective: To evaluate the comedogenic potential of oleyl erucate on human skin.
Materials:
Human volunteers with a tendency for comedone formation[8]
Oleyl erucate (test substance)
Positive control (e.g., lanolin)
Negative control (untreated site)
Semi-occlusive patches
Cyanoacrylate glue
Glass slides
Microscope
Procedure:
Select a test site on the upper back of the volunteers.
Apply the test substance and positive control to separate sites using semi-occlusive patches. Leave one site untreated as a negative control.
Apply the patches three times a week for four weeks.
At the end of the four-week period, perform a follicular biopsy on each site.
Apply a thin layer of cyanoacrylate glue to a glass slide and press it firmly onto the test site.
After the glue has set, quickly remove the slide to extract the contents of the follicles.[3][12]
Examine the slide under a microscope to count the number of microcomedones per square centimeter.[12]
Compare the microcomedone counts between the test, positive control, and negative control sites. An increase of 50-100% in microcomedones for the positive control and less than 50% for the negative control is expected for a valid study.[13] A product is considered non-comedogenic if it produces less than a 50% increase in microcomedones.[13]
Workflow Diagram:
Human Patch Test Workflow
Signaling Pathways in Comedogenesis
The formation of comedones is a complex process involving various cellular signaling pathways. A key pathway implicated in comedogenesis is the activation of Toll-like receptor 2 (TLR2) on keratinocytes.
Description:
External triggers, such as components of Cutibacterium acnes (formerly Propionibacterium acnes), can act as pathogen-associated molecular patterns (PAMPs).
These PAMPs bind to and activate TLR2 on the surface of keratinocytes in the hair follicle.
TLR2 activation initiates a downstream signaling cascade, leading to the activation of the transcription factor NF-κB.
Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, most notably Interleukin-1 alpha (IL-1α).[14][15]
The release of IL-1α stimulates keratinocyte proliferation and hypercornification, leading to the formation of a microcomedone.[14][16]
Certain fatty acids can also influence this process. For example, oleic acid can stimulate keratinocyte proliferation and comedogenesis via the release of IL-1α.[17]
A Comparative Rheological Analysis of Oleyl Erucate and Jojoba Oil for Cosmetic and Pharmaceutical Applications
For Immediate Release [City, State] – [Date] – A comprehensive comparison of the rheological properties of oleyl erucate (B1234575) and jojoba oil reveals distinct characteristics that are critical for researchers, scien...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the rheological properties of oleyl erucate (B1234575) and jojoba oil reveals distinct characteristics that are critical for researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries. This guide provides an objective analysis of their performance, supported by available experimental data, to inform formulation decisions where texture, feel, and stability are paramount.
Oleyl erucate, a wax ester synthesized from oleyl alcohol and erucic acid, is often marketed as a jojoba oil substitute.[1][2] Jojoba oil, derived from the seeds of the Simmondsia chinensis plant, is a well-established emollient known for its similarity to human sebum.[2] While both are valued for their moisturizing and conditioning properties, their rheological behaviors, which govern their flow and deformation, present key differences that influence product performance.
Executive Summary of Rheological Properties
This guide summarizes the key rheological parameters of oleyl erucate and jojoba oil. Jojoba oil exhibits a Newtonian to slightly non-Newtonian (shear-thinning) behavior, with its viscosity significantly influenced by temperature. In contrast, while comprehensive public data for oleyl erucate is limited, available information suggests it is a low-viscosity fluid. The following sections provide a detailed breakdown of their rheological profiles, experimental methodologies for characterization, and a comparison of their chemical structures.
Quantitative Rheological Data
The following table summarizes the available quantitative data on the viscosity of oleyl erucate and jojoba oil at various temperatures and shear rates. It is important to note that the data for oleyl erucate is limited to a single point, highlighting a gap in publicly available research.
Rheological Parameter
Oleyl Erucate
Jojoba Oil
Viscosity at 25°C
~40 mPa·s
25.96 - 26.70 mPa·s (at 40 s⁻¹)
Viscosity at higher temperatures
Data not available
21.75 mPa·s at 70°C (at 40 s⁻¹) 18.26 mPa·s at 90°C (at 40 s⁻¹)
Shear Rate Dependence
Data not available
Exhibits shear-thinning behavior (viscosity decreases with increasing shear rate)
Flow Behavior
Presumed Newtonian (low viscosity ester)
Newtonian to slightly non-Newtonian
Experimental Protocols
The rheological properties of cosmetic oils and esters are typically determined using rotational viscometers or rheometers. The following outlines a general experimental protocol for characterizing these materials.
Objective: To measure the dynamic viscosity of the test substance as a function of temperature and shear rate.
Apparatus:
Rotational viscometer or rheometer (e.g., coaxial cylinder, cone and plate, or parallel plate geometry).
Temperature-controlled sample holder.
Data acquisition and analysis software.
Procedure:
Sample Preparation: The sample is carefully loaded into the measurement geometry of the rheometer, ensuring no air bubbles are trapped. The sample is allowed to equilibrate at the starting temperature (e.g., 25°C) for a specified period to ensure thermal stability.
Temperature Sweep: The viscosity is measured as the temperature is ramped up or down at a controlled rate (e.g., 2°C/minute) over a defined temperature range (e.g., 25°C to 90°C). The shear rate is kept constant during the temperature sweep.
Shear Rate Sweep: At a constant temperature, the shear rate is systematically varied (e.g., from 1 s⁻¹ to 1000 s⁻¹) and the corresponding shear stress is measured. This allows for the determination of the flow behavior (Newtonian, shear-thinning, or shear-thickening).
Data Analysis: The viscosity is calculated from the shear stress and shear rate data. The results are typically presented as viscosity-temperature curves and viscosity-shear rate flow curves.
This protocol is based on established methods for rheological characterization of oils and cosmetic ingredients.[3]
Chemical Structure Comparison
The rheological differences between oleyl erucate and jojoba oil can be partly attributed to their distinct chemical compositions. Oleyl erucate is a monoester of a C18 alcohol (oleyl alcohol) and a C22 fatty acid (erucic acid). Jojoba oil is a complex mixture of long-chain wax esters, primarily composed of esters of C20 and C22 fatty acids and alcohols.
Caption: Chemical structures of oleyl erucate and the primary esters in jojoba oil.
Discussion and Conclusion
The available data indicates that jojoba oil exhibits a more complex rheological profile than what is currently documented for oleyl erucate. The viscosity of jojoba oil is sensitive to both temperature and shear rate, a characteristic that can be advantageous in formulations where a change in viscosity upon application is desired. For instance, a shear-thinning fluid can provide a rich feel in the container but spread easily on the skin.
Oleyl erucate, described as a low-viscosity oil, is likely to exhibit a more Newtonian behavior with less dependence on shear rate.[2] This property would make it suitable for formulations requiring a light, non-greasy feel and consistent viscosity. However, without comprehensive, publicly available rheological data for oleyl erucate, a direct and detailed comparison remains challenging.
For researchers and formulators, the choice between oleyl erucate and jojoba oil will depend on the desired sensory attributes and functional requirements of the final product. Jojoba oil offers a well-characterized rheological profile with shear-thinning properties, while oleyl erucate presents a potentially simpler, low-viscosity alternative. Further research into the rheological properties of oleyl erucate is warranted to enable a more complete and quantitative comparison. This will allow for more informed ingredient selection and optimization of product performance in the cosmetic and pharmaceutical industries.
A Comparative Analysis of Oleyl Erucate and Other Cosmetic Esters: A Guide for Formulation Scientists
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical step in formulating effective and aesthetically pleasing cosmetic and dermatological products. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical step in formulating effective and aesthetically pleasing cosmetic and dermatological products. This guide provides an objective, data-driven comparison of oleyl erucate (B1234575) against other commonly used cosmetic esters, focusing on key performance parameters and the experimental methodologies used to evaluate them.
Oleyl erucate, an ester derived from oleyl alcohol and erucic acid, has gained prominence in the cosmetics industry as a versatile emollient.[1] Often touted as a cost-effective alternative to jojoba oil, it is recognized for imparting a smooth, non-greasy feel to formulations.[2][3][4] This guide will delve into the physicochemical and sensory properties of oleyl erucate in comparison to other notable cosmetic esters, providing a comprehensive resource for informed ingredient selection.
Comparative Data of Cosmetic Esters
The following table summarizes the key quantitative data for oleyl erucate and a selection of other cosmetic esters. These parameters are crucial in determining the skin feel, stability, and overall performance of a finished product.
Equilibrate the cosmetic ester sample to a controlled temperature, typically 25°C, using the water bath.[6][7]
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
Immerse the spindle into the center of the sample in the beaker, ensuring the immersion mark on the spindle shaft is level with the surface of the liquid.
Allow the spindle to rotate for a specified period (e.g., 60 seconds) to achieve a stable reading.
Record the viscosity reading in millipascal-seconds (mPa·s).
Perform the measurement in triplicate and calculate the average value.
Spreadability Assessment
Objective: To quantify the ease with which an ester spreads on a substrate, which is indicative of its application properties in a cosmetic formulation.
Apparatus:
Glass plates or a synthetic skin substrate[11][12]
Micropipette
Ruler or imaging system with analysis software
Controlled environment (temperature and humidity)
Procedure:
Place the substrate on a level surface in a controlled environment.
Using a micropipette, dispense a standardized volume (e.g., 10 µL) of the cosmetic ester onto the center of the substrate.[12]
Start a timer immediately upon application.
At predetermined time intervals (e.g., 1, 5, and 10 minutes), measure the diameter of the spread ester.[12]
If using an imaging system, capture images at the specified time points and use software to calculate the spread area.
Calculate the spreadability as the area (in mm²) covered by the ester over time.
Repeat the experiment at least three times for each ester and report the average values.
Sensory Panel Analysis
Objective: To obtain quantitative and qualitative data on the sensory attributes of the esters when applied to the skin.
Panelists:
A panel of 10-15 trained assessors screened for their sensory acuity and ability to describe tactile sensations.[13]
Procedure:
Panelists cleanse their forearms and allow them to equilibrate to the controlled room conditions.
A standardized amount of each ester is applied to a designated area on the panelists' forearms.
Panelists are instructed to spread the ester in a standardized manner.
Immediately after application and at specified time intervals (e.g., 1, 5, and 10 minutes), panelists rate the intensity of various sensory attributes on a labeled magnitude scale (e.g., 1-10).[13]
Key attributes evaluated include:
Initial Feel: The sensation upon first contact with the skin.
Spreadability: The ease of application and glide.[13]
Absorbency: The speed at which the ester is perceived to penetrate the skin.[13]
After-feel: The residual feeling on the skin (e.g., greasy, oily, powdery, silky).[13]
Tackiness: The degree of stickiness perceived.
Data from all panelists is collected and statistically analyzed to determine the sensory profile of each ester.[14]
Oxidative Stability Testing
Objective: To assess the resistance of the ester to oxidation, which is a critical factor for the shelf-life and stability of a cosmetic product.[15][16]
Apparatus:
Rancimat or similar oxidative stability instrument[17]
Reaction vessels
Air or oxygen supply
Procedure:
A precise amount of the cosmetic ester is weighed into a reaction vessel.
The vessel is placed in the heating block of the instrument and heated to a specified temperature (e.g., 110°C).
A constant flow of purified air or oxygen is passed through the sample.[17]
As the ester oxidizes, volatile organic acids are formed, which are carried by the airflow into a measuring vessel containing deionized water.
The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the induction point, which is the time it takes for the sample to begin to rapidly oxidize.
The induction time is recorded as a measure of the ester's oxidative stability. Longer induction times indicate greater stability.
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated.
A Comparative Performance Analysis: Oleyl Erucate vs. Synthetic Wax Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Key Performance Indicators of Common Emollients In the development of topical drug delivery systems and advanced skincare formulations...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Key Performance Indicators of Common Emollients
In the development of topical drug delivery systems and advanced skincare formulations, the choice of emollient is critical. It dictates not only the sensory characteristics and stability of the product but can also influence the penetration and efficacy of active pharmaceutical ingredients. Among the vast array of available emollients, oleyl erucate (B1234575), a liquid wax ester, is often lauded for its unique skin feel and performance, frequently positioned as a vegetable-based alternative to jojoba oil. This guide provides a comprehensive performance comparison of oleyl erucate against a selection of common synthetic wax esters: decyl oleate (B1233923), cetyl lactate (B86563), and cetyl palmitate. The following analysis is based on key physicochemical and performance parameters, supported by detailed experimental protocols for reproducibility.
Quantitative Performance Comparison
To facilitate a clear and direct comparison, the following tables summarize the key performance indicators of oleyl erucate and the selected synthetic wax esters. These values are representative of typical performance characteristics and may vary based on specific formulation parameters.
The following are detailed methodologies for the key experiments cited in this comparison guide, enabling researchers to conduct their own comparative studies.
Skin Hydration Assessment by Corneometry
Objective: To quantify the short-term moisturizing effect of the test substance on the skin.
Apparatus: Corneometer® CM 825
Protocol:
Subject Selection: A panel of at least 10 healthy volunteers with normal to dry skin on their forearms.
Acclimatization: Subjects are acclimatized in a room with controlled temperature (21±1°C) and humidity (50±5%) for at least 20 minutes prior to measurements.
Baseline Measurement: Three baseline Corneometer® readings are taken from a defined area (e.g., 2x2 cm) on the volar forearm of each subject. The average of these readings serves as the baseline value.
Product Application: A standardized amount (e.g., 2 mg/cm²) of the test substance is applied evenly to the defined area.
Post-Application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 1 hour, 2 hours, 4 hours) after product application.
Data Analysis: The change in skin hydration is calculated as the percentage increase from the baseline measurement.
Spreadability Analysis by Texture Analyzer
Objective: To objectively measure the force required to spread a semi-solid or liquid formulation.
Apparatus: Texture Analyzer equipped with a TTC Spreadability Rig.
Protocol:
Sample Preparation: The test sample is placed into the female cone of the spreadability rig, ensuring no air bubbles are trapped. The surface is leveled.
Test Setup: The male cone is positioned just above the surface of the sample in the female cone.
Measurement: The male cone is lowered into the female cone at a constant speed, forcing the sample to spread between the two surfaces. The instrument records the force (in grams) required to initiate and sustain the spreading.
Data Analysis: The peak force is recorded as the firmness or initial resistance to spreading. The area under the force-distance curve represents the work of shear, which is an indicator of overall spreadability. A lower force and smaller area under the curve indicate better spreadability.
Sensory Panel Analysis
Objective: To obtain quantitative and qualitative data on the sensory attributes of a topical product from a trained panel.
Protocol:
Panel Selection and Training: A panel of 8-10 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., greasiness, smoothness, absorbency, tackiness) on a standardized scale (e.g., a 10-point scale where 1 is low and 10 is high).
Sample Preparation: Samples are presented to the panelists in a blinded and randomized order in standardized containers.
Application: Panelists apply a standardized amount of each product to a designated area of their skin (e.g., the volar forearm).
Evaluation: Panelists rate the intensity of each sensory attribute at different time points (e.g., during application, 1 minute after application, and 5 minutes after application).
Data Analysis: The mean scores for each attribute are calculated and can be visualized using a spider web chart to create a sensory profile for each product.[13][14]
Synthesis of Wax Esters: A General Overview
The synthesis of wax esters such as oleyl erucate typically involves the esterification of a fatty alcohol with a fatty acid. This can be achieved through chemical or enzymatic catalysis.
Caption: Generalized workflow for the synthesis of wax esters.
Performance and Application Insights
Oleyl Erucate: This liquid wax ester is distinguished by its excellent skin-smoothing properties and its ability to spread easily without rapid absorption, leaving a pleasant, non-oily film.[1][2] This makes it particularly suitable for elegant skincare systems where a sustained emollient effect is desired. Its sensory profile is often compared to that of natural jojoba oil.[1][15]
Decyl Oleate: As a low-viscosity ester, decyl oleate also offers good spreadability and a non-greasy skin feel.[3][16] It acts as a lubricant on the skin's surface, contributing to a soft and smooth appearance.[3][11] Its lighter feel makes it a versatile emollient for a wide range of cosmetic and pharmaceutical products.
Cetyl Lactate: This alpha-hydroxy acid ester is a waxy solid at room temperature and provides a silky, smooth feel to formulations.[6][7] Beyond its emollient properties, the lactate moiety can offer mild exfoliation benefits.[7] Its solid nature allows it to function as a texture enhancer and viscosity modifier in creams and lotions.
Cetyl Palmitate: A classic waxy ester, cetyl palmitate is primarily used to build viscosity and impart a rich, protective feel to emulsions.[9][10][17] Its higher melting point and crystalline structure contribute to a more occlusive barrier on the skin, which can be beneficial in formulations for very dry skin but may be perceived as heavier compared to the liquid esters.
Conclusion
The selection of an appropriate wax ester is a multifaceted decision that hinges on the desired physicochemical properties, performance characteristics, and sensory profile of the final formulation. Oleyl erucate stands out for its luxurious, non-greasy skin feel and sustained emollience, making it an excellent choice for high-performance skincare. Lighter esters like decyl oleate offer broad utility with a pleasant sensory experience. Solid esters such as cetyl lactate and cetyl palmitate provide structural benefits to formulations, with the former also offering potential secondary benefits from its alpha-hydroxy acid component. For researchers and formulators, a thorough understanding of these differences, validated by standardized experimental data, is paramount to developing effective and consumer-appealing topical products.
Caption: Logical workflow for emollient selection in formulation development.
Validating the Emollient Properties of Oleyl Erucate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the emollient properties of oleyl erucate (B1234575) against other common alternatives, supported by establis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emollient properties of oleyl erucate (B1234575) against other common alternatives, supported by established experimental methodologies. Due to the limited availability of direct quantitative, peer-reviewed comparative studies on oleyl erucate, this guide synthesizes descriptive data from technical literature and outlines the standard protocols for generating such data.
Oleyl erucate is a vegetable-derived ester that functions as a versatile emollient, conditioner, and texture enhancer in personal care products.[1] It is frequently positioned as a cost-effective alternative to Jojoba Oil, offering similar sensory benefits.[1][2] Its primary functions are to moisturize the skin by forming a lightweight, breathable barrier that prevents water loss, and to impart a soft, smooth, and velvety feel.[1][2][3]
Comparative Performance of Emollients
The following tables summarize the known sensory and functional properties of oleyl erucate in comparison to other commonly used emollients. The data is qualitative and based on descriptions from technical sources.
Table 1: Functional Properties of Selected Emollients
Emollient
Primary Function
Key Characteristics
Oleyl Erucate
Emollient, Occlusive
Forms a breathable film to prevent moisture loss; provides a silky, non-greasy after-feel.[1][2]
Jojoba Oil
Emollient, Occlusive
Structurally similar to human sebum, well-absorbed, good moisturization.
Mineral Oil
Occlusive
Highly effective at preventing water loss, can feel heavy or greasy.[4][5]
Shea Butter
Emollient, Occlusive
Rich in fatty acids and vitamins, provides significant moisturization and a rich skin feel.
Caprylic/Capric Triglyceride
Emollient
Light, non-greasy feel, excellent solvent and spreading agent.
Dimethicone
Occlusive, Emollient
Forms a protective barrier, provides a smooth, powdery after-feel.
Table 2: Sensory Profile Comparison of Selected Emollients
Sensory Attribute
Oleyl Erucate
Jojoba Oil
Mineral Oil
Shea Butter
Caprylic/Capric Triglyceride
Dimethicone
Initial Spreadability
Good, described as slow spreading for a luxurious feel.[2]
Note: The sensory attributes for oleyl erucate are based on descriptive terms from manufacturers and suppliers, as direct quantitative sensory panel data was not available in the public domain. One study did note that oleyl erucate and decyl oleate (B1233923) exhibit similar performance in terms of shining, dryness, softness, and stickiness.[7][8]
Experimental Protocols
To generate quantitative data for the comparison of emollient properties, the following standardized in-vivo methodologies are recommended.
In-Vivo Skin Hydration Measurement (Corneometry)
Objective: To quantitatively measure the hydration level of the stratum corneum after the application of an emollient.
Methodology:
Instrumentation: A Corneometer® measures the capacitance of the skin, which correlates with the moisture content of the epidermis.
Panelists: A panel of volunteers with normal to dry skin is selected.
Procedure:
Panelists acclimatize to a controlled environment (temperature and humidity).
Baseline corneometer readings are taken from designated test areas on the skin (e.g., volar forearm).
A standardized amount of the test emollient is applied to the designated area.
Corneometer® readings are taken at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) after application.
The change in skin hydration is calculated as the difference from the baseline reading. An untreated site and/or a site with a known standard (e.g., glycerin) are used as controls.
In-Vivo Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the effect of an emollient on the skin's barrier function by measuring the rate of water evaporation from the skin surface. A reduction in TEWL indicates an improved barrier function.
Methodology:
Instrumentation: A Tewameter® with an open-chamber probe measures the water vapor pressure gradient above the skin.
Panelists: A panel of volunteers is selected.
Procedure:
Panelists acclimatize under controlled environmental conditions.
Baseline TEWL readings are taken from designated test areas.
A standardized amount of the test emollient is applied.
TEWL measurements are repeated at the same time intervals as the corneometry readings.
A decrease in the TEWL value compared to the baseline and an untreated control site indicates the occlusive effect of the emollient.
Sensory Panel Analysis
Objective: To assess the subjective sensory characteristics of an emollient upon application.
Methodology:
Panelists: A trained sensory panel of 10-15 individuals. Panelists are trained on a standardized lexicon of sensory attributes.
Procedure:
A standardized amount of each test emollient is provided to the panelists in a blinded and randomized order.
Panelists apply the product to a designated area of their skin.
Panelists rate the intensity of each sensory attribute (e.g., spreadability, absorbency, greasiness, tackiness, after-feel) on a predefined numerical scale (e.g., 1-10).
Data Analysis: The sensory values are averaged across all panelists to obtain a mean score for each attribute for each emollient.
Mandatory Visualizations
Experimental Workflow for Emollient Validation
Caption: Workflow for in-vivo validation of emollient properties.
Role of Emollients in Supporting the Skin Barrier: Ceramide Synthesis Pathway
Emollients like oleyl erucate primarily exert their effects on the surface of the skin, within the stratum corneum. They form an occlusive layer that reduces transepidermal water loss, thereby helping to maintain the integrity of the skin's natural barrier. This barrier is critically dependent on a complex lipid matrix, of which ceramides (B1148491) are a major component. While emollients do not directly participate in the biochemical synthesis of ceramides, they provide an optimal environment for the skin to maintain its barrier function, which is governed by pathways such as ceramide synthesis.
The de novo synthesis of ceramides is a key pathway for maintaining the skin barrier.[9][10][11]
Caption: Role of emollients in supporting the ceramide-dependent skin barrier.
Sensory Panel Evaluation of Oleyl Eucate: A Comparative Guide to Skin Feel
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the sensory performance of oleyl erucate (B1234575) against other common emollients, supported by experimenta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory performance of oleyl erucate (B1234575) against other common emollients, supported by experimental data and detailed methodologies. Oleyl erucate, a vegetable-based ester, is often considered a cost-effective alternative to Jojoba oil, offering a desirable skin feel in cosmetic and pharmaceutical formulations.[1][2] Its sensory profile is characterized by a silky, non-greasy after-feel, making it a versatile ingredient for a wide range of topical products.[1]
Comparative Sensory Data
The following table summarizes the quantitative sensory data from a panel evaluation comparing oleyl erucate with other common emollients. The data is derived from a sensory mapping study where a trained panel evaluated the performance of each emollient based on several key attributes. The ratings are on a scale of 1 to 10, with 10 representing the highest intensity of the attribute.
Sensory Attribute
Oleyl Erucate
Decyl Oleate
Propylene Glycol Dicaprylate/Dicaprate
Jojoba Oil (Reference)
Shining
7
7
4
6
Dryness
6
6
8
5
Softness
8
8
9
8
Stickiness
3
3
2
3
Velvetiness
8
7
9
8
Dry Time
6
5
8
5
Data adapted from a sensory mapping study of common special esters in cream products. It is important to note that sensory perception can be subjective and data may vary between studies and trained panels.[2]
Experimental Protocols
The sensory panel evaluation protocol detailed below is based on the ASTM E1490-11 "Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions".[3]
Panelist Selection and Training
Selection: A panel of 10-15 individuals is selected based on their sensory acuity, ability to discriminate between different tactile sensations, and their ability to articulate these differences.
Training: Panelists undergo extensive training to familiarize themselves with the standardized terminology and evaluation procedures for assessing skin feel. This includes training on the specific attributes to be evaluated (e.g., shining, dryness, softness, stickiness, velvetiness, dry time) and the use of the rating scale.
Product Preparation and Application
Sample Preparation: The emollients to be tested (oleyl erucate and alternatives) are presented to the panelists in identical, unmarked containers to ensure blinding.
Application: A standardized amount of each emollient (e.g., 0.1 mL) is applied to a designated area on the panelists' volar forearm. The application technique is standardized to ensure consistency across all panelists (e.g., number of circular rubs, time of rubbing).
Sensory Attribute Evaluation
Panelists evaluate the sensory attributes of each emollient at specified time points:
Immediately after application: To assess initial feel, spreadability, and shine.
After a short drying time (e.g., 2 minutes): To evaluate attributes like dryness, stickiness, and softness.
After a longer period (e.g., 10 minutes): To assess the residual feel and velvetiness.
Each attribute is rated on a 10-point numerical scale, where 1 indicates a low intensity and 10 indicates a high intensity of the sensation.
Data Collection and Analysis
The scores for each attribute from all panelists are collected and averaged.
Statistical analysis (e.g., ANOVA) is performed to determine if there are significant differences in the sensory profiles of the different emollients.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the sensory panel evaluation workflow.
Caption: Workflow of a sensory panel evaluation for skin feel.
A Comparative Analysis of Oleyl Erucate and Other Emollients in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals Introduction The selection of an appropriate emollient is a critical determinant of the efficacy, stability, and sensory characteristics of topical and tran...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate emollient is a critical determinant of the efficacy, stability, and sensory characteristics of topical and transdermal drug delivery systems. Emollients not only influence the aesthetics and patient acceptability of a formulation but also play a pivotal role in modulating the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum. This guide provides a comparative study of oleyl erucate (B1234575) against two other commonly used emollients, isopropyl myristate and caprylic/capric triglyceride, with a focus on their performance in drug delivery, supported by available experimental data.
Oleyl erucate, a wax ester derived from oleyl alcohol and erucic acid, is gaining interest in pharmaceutical formulations due to its unique physicochemical properties, including its non-greasy feel and excellent spreadability.[1][2] Isopropyl myristate, a fatty acid ester, is a well-established penetration enhancer, while caprylic/capric triglyceride, a mixed triester of caprylic and capric acids, is widely used for its emollient and solvent properties.[3][4]
This guide aims to provide a comprehensive comparison of these three emollients across key performance parameters relevant to drug delivery: drug solubility, skin permeation enhancement, and formulation stability. Due to the limited availability of direct comparative studies, this analysis collates data from various sources to provide a side-by-side evaluation.
Comparative Performance Data
The following tables summarize the available quantitative data for oleyl erucate, isopropyl myristate, and caprylic/capric triglyceride. It is important to note that the data presented are collated from different studies and are not from direct head-to-head comparisons unless specified.
Soluble in oils, diethyl ether, acetone, isopropanol; Insoluble in water[1]
Miscible with alcohols and oils; Immiscible with water[3]
Soluble in organic solvents; Nearly insoluble in water[4]
Drug Solubility
The ability of an emollient to solubilize an API is crucial for maintaining drug stability and ensuring a sufficient concentration gradient for skin penetration.
No specific quantitative data on drug solubility in oleyl erucate was found in the reviewed literature.
Skin Permeation Enhancement
Emollients can significantly influence the rate and extent of drug permeation through the skin. This is often quantified by the permeability coefficient (Kp) and the enhancement ratio (ER).
No specific quantitative data on skin permeation enhancement by oleyl erucate was found in the reviewed literature. However, an emulsion containing 15.0% w/w of caprylic/capric triglyceride was shown to increase superficial skin hydration and reduce transepidermal water loss (TEWL), which can indirectly facilitate drug penetration.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key in-vitro studies cited in the comparison of emollients for drug delivery.
In-Vitro Drug Release Testing (IVRT)
Objective: To determine the rate and extent of drug release from a topical formulation.
Membrane Preparation: An inert synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) is mounted between the donor and receptor chambers of the Franz diffusion cell.
Receptor Medium: The receptor chamber is filled with a suitable medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) and maintained at a constant temperature, typically 32°C, to mimic skin surface temperature.[13]
Formulation Application: A precise amount of the topical formulation is applied to the surface of the membrane in the donor chamber.
Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with fresh medium to maintain a constant volume.
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate is determined from the slope of the linear portion of the curve.
In-Vitro Skin Permeation Testing (IVPT)
Objective: To evaluate the permeation of a drug through the skin from a topical formulation.
Apparatus: Franz diffusion cell.
Methodology:
Skin Preparation: Excised human or animal skin is carefully prepared and mounted on the Franz diffusion cell with the stratum corneum facing the donor chamber.
Receptor Medium: The receptor chamber is filled with a suitable receptor solution and maintained at 32°C.
Formulation Application: A finite dose of the formulation is applied to the surface of the skin.
Sampling: Samples are collected from the receptor chamber at various time points over a specified period (e.g., 24-48 hours).
Analysis: The drug concentration in the samples is determined by a validated analytical method (e.g., HPLC).
Data Analysis:
The cumulative amount of drug permeated per unit area is plotted against time.
The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot.
The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the formulation.
The enhancement ratio (ER) is calculated by dividing the flux of the drug from the formulation containing the emollient by the flux from a control formulation without the emollient.[14]
Visualizations
Experimental Workflow for In-Vitro Skin Permeation Testing
Assessing the Biodegradability of Oleyl Erucate in Comparison to Other Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of product development and regulatory compliance. This guide provides a com...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is a critical aspect of product development and regulatory compliance. This guide provides a comparative assessment of the biodegradability of oleyl erucate (B1234575), a large molecule ester, by examining the biodegradability of other esters for which experimental data is available. While specific quantitative data for oleyl erucate is not readily found in the public domain, this guide offers a framework for its evaluation based on established principles of ester biodegradation and standardized testing protocols.
Oleyl erucate is the ester of oleyl alcohol and erucic acid, resulting in a high molecular weight molecule (C40H76O2). Generally, many carboxylic acids and their esters are considered readily biodegradable.[1] However, factors such as high molecular weight and low water solubility can hinder the biodegradation process.[1] The biodegradability of esters is primarily dependent on the characteristics of their base fluids.[2]
Principles of Ester Biodegradation
The primary mechanism for the biodegradation of esters is hydrolysis, which breaks the ester bond to form an alcohol and a carboxylic acid. These smaller, more water-soluble molecules can then be more easily assimilated and metabolized by microorganisms. The rate and extent of biodegradation can be influenced by several factors, including the length and branching of the carbon chains in the alcohol and acid moieties. For instance, esters with shorter alkyl chains tend to be more rapidly biodegradable than those with longer chains.[3]
Standardized Biodegradability Testing
The Organization for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the ready biodegradability of chemicals. Among the most common are the OECD 301 tests, which assess the potential for a substance to be rapidly and ultimately biodegraded in an aerobic aqueous environment.[4][5] A substance is generally considered "readily biodegradable" if it reaches a biodegradation level of at least 60% within a 28-day period, including a "10-day window" where this level is achieved within 10 days of the start of biodegradation.[6]
Two frequently used methods for poorly water-soluble substances like many esters are the OECD 301B (CO2 Evolution Test) and the OECD 301F (Manometric Respirometry Test).[6]
Quantitative Biodegradability Data for Comparative Esters
The following table summarizes available quantitative data on the ready biodegradability of various esters, which can serve as a reference for assessing oleyl erucate.
Note: While specific quantitative data for Decyl Oleate, Dicaprylyl Carbonate, and Coco-Caprylate from OECD 301 studies were not publicly available, their classification as "readily biodegradable" by manufacturers and in safety data sheets indicates they meet the stringent criteria set by the OECD guidelines.[6]
Based on its high molecular weight, it is plausible that oleyl erucate may exhibit a slower rate of biodegradation compared to smaller esters like isopropyl palmitate. However, without specific experimental data, its classification as "readily biodegradable" remains speculative.
Experimental Protocols
Below are the detailed methodologies for the OECD 301B and OECD 301F tests, which are suitable for assessing the biodegradability of poorly water-soluble esters like oleyl erucate.
OECD 301B: CO2 Evolution Test
This method determines the biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.
Apparatus:
Flasks for the test medium, inoculum, and test substance.
CO2-free air supply.
CO2 absorption bottles containing a known concentration of barium hydroxide (B78521) or sodium hydroxide solution.
Titration equipment or a total organic carbon (TOC) analyzer.
Procedure:
Preparation of Test Medium and Inoculum: A mineral medium containing essential nutrients is prepared. The inoculum is typically activated sludge from a domestic wastewater treatment plant.
Test Setup: The test substance is added to flasks containing the mineral medium and inoculum. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium acetate) are also prepared.
Aeration: The flasks are aerated with CO2-free air.
CO2 Trapping: The effluent air from the flasks is passed through CO2 absorption bottles.
Incubation: The flasks are incubated in the dark at a constant temperature (20-25°C) for 28 days.
CO2 Measurement: The amount of CO2 produced is determined by titrating the remaining hydroxide in the absorption bottles or by analyzing the total inorganic carbon.
Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured CO2 produced to the theoretical maximum CO2 (ThCO2) that could be produced from the amount of test substance added.
Comparative Analysis of Oleyl Erucate and Other Emollients for Transepidermal Water Loss (TEWL) Reduction
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of oleyl erucate (B1234575) and other common emollients in reducing Transepidermal Water Loss (T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of oleyl erucate (B1234575) and other common emollients in reducing Transepidermal Water Loss (TEWL), a key indicator of skin barrier function. The information presented is supported by available experimental data to assist in the formulation and development of effective dermatological and cosmetic products.
Introduction to Emollients and Skin Barrier Function
The skin barrier, primarily located in the stratum corneum, is essential for preventing excessive water loss from the body and protecting against external insults. Emollients are critical components in skincare formulations designed to maintain and restore this barrier. They function by forming a hydrophobic film on the skin's surface, thereby reducing TEWL and increasing skin hydration. The effectiveness of an emollient is often quantified by its ability to decrease the rate of TEWL.
Oleyl erucate is a vegetable-derived ester known for its emollient and skin-conditioning properties. It forms a protective, non-greasy layer on the skin that helps to lock in moisture, contributing to improved skin texture and smoothness. This guide compares the reported TEWL reduction capabilities of oleyl erucate with those of other widely used emollients.
Quantitative Comparison of TEWL Reduction
The following table summarizes the reported TEWL reduction percentages for various emollients based on available clinical and in-vitro studies. It is important to note that direct comparative studies for oleyl erucate are limited; therefore, its performance is contextualized based on its chemical properties as a wax ester.
Emollient
Type
Reported TEWL Reduction (%)
Key Findings & Citations
Oleyl Erucate
Wax Ester
Data not available
Forms a protective barrier on the skin's surface to lock in moisture and improve skin texture. Often used as a cost-effective substitute for jojoba oil.
Petrolatum
Occlusive Hydrocarbon
Up to 98%
Considered the most effective occlusive agent, creating a highly effective hydrophobic barrier that significantly reduces TEWL.[1][2][3] A thick layer can provide approximately 50% TEWL reduction.[4]
Lanolin
Occlusive Animal Wax
20 - 30%
Forms an occlusive barrier and has been shown to significantly reduce TEWL, with performance comparable to petrolatum in some formulations.[3][5][6]
Mineral Oil
Occlusive Hydrocarbon
16 - 30%
Reduces TEWL by forming an occlusive layer, though reported efficacy varies. Some studies show a reduction of 16-25%, while others indicate it is less effective than petrolatum.[7][[“]] Long-term use in some contexts has shown an increase in TEWL.[9]
Shea Butter
Vegetable Butter
Not specified in direct comparison
Studies on formulations containing shea butter show a significant reduction in TEWL and improvement in skin moisturization.[10]
Dimethicone
Silicone
20 - 30%
Forms a semi-occlusive, breathable barrier on the skin to reduce water loss.[3][11][12] Its effectiveness can vary based on the formulation.[13]
Caprylic/Capric Triglyceride
Ester
Data not available
Known for its occlusive properties that can improve skin moisture by forming a lipid film and reducing TEWL.
Note: The reported TEWL reduction percentages can vary significantly based on the study design, concentration of the emollient, formulation, and the condition of the skin.
Experimental Protocols
The measurement of Transepidermal Water Loss is a standard non-invasive method to assess the integrity of the skin barrier. Below is a detailed methodology commonly employed in clinical studies to evaluate the efficacy of emollients.
Protocol for In-Vivo TEWL Measurement
1. Subject Recruitment and Acclimatization:
A panel of healthy volunteers with normal to dry skin is recruited.
Subjects are required to avoid using any topical products on the test area (typically the volar forearm) for a specified period (e.g., 24-72 hours) before the measurement.
On the day of measurement, subjects acclimatize to the controlled environmental conditions of the testing room (e.g., 20-22°C and 40-60% relative humidity) for at least 30 minutes.
2. Baseline TEWL Measurement:
Baseline TEWL readings are taken from the designated test sites on the volar forearm using a Tewameter® (or a similar evaporimeter).
The probe of the Tewameter® is placed gently on the skin surface, and the rate of water vapor flux is recorded in g/m²/h.
Multiple readings are taken at each site to ensure accuracy and consistency.
3. Product Application:
A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied evenly to the designated test area.
A control site with no product application is also maintained.
4. Post-Application TEWL Measurements:
TEWL measurements are repeated on all test sites at specified time intervals after product application (e.g., 1, 2, 4, 6, and 24 hours).
The probe is carefully cleaned between measurements to avoid cross-contamination.
5. Data Analysis:
The percentage reduction in TEWL is calculated for each emollient at each time point relative to the baseline measurement and the untreated control site.
Statistical analysis is performed to determine the significance of the results.
Mandatory Visualizations
Experimental Workflow for TEWL Measurement
Caption: A generalized workflow for a clinical study evaluating emollient efficacy through TEWL measurement.
Signaling Pathways in Skin Barrier Homeostasis Influenced by Emollients
Emollients can influence the skin barrier not only through physical occlusion but also by modulating cellular signaling pathways involved in lipid synthesis, keratinocyte differentiation, and inflammation.
Caption: Signaling pathways in skin barrier homeostasis influenced by different types of emollients.
Certain emollients, particularly those rich in fatty acids, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[14][15][16] Activation of PPARα and PPARβ/δ can stimulate the synthesis of key epidermal lipids, including ceramides, and upregulate the expression of proteins crucial for skin barrier function, such as filaggrin.[14][15][17] Emollients containing ceramides can directly supplement the skin's lipid matrix, enhancing the lamellar structures of the stratum corneum.[18][19][20][21] The combined effects of physical occlusion and the modulation of these signaling pathways lead to an improved skin barrier and a reduction in TEWL.
A Comparative Guide to the Spreadability of Oleyl Erucate and Silicone Oils
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emollient Performance In the formulation of topical drug delivery systems and cosmetic products, the choice of emollient is a crit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emollient Performance
In the formulation of topical drug delivery systems and cosmetic products, the choice of emollient is a critical factor influencing both the efficacy and the sensory experience of the end product. Spreadability, the measure of how easily a substance distributes over a surface, is a key performance indicator for these ingredients. This guide provides a comparative analysis of the spreadability of oleyl erucate (B1234575), a vegetable-derived ester, against commonly used silicone oils, namely dimethicone and cyclomethicone. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions during formulation development.
Executive Summary
Silicone oils, particularly those with lower viscosities, are renowned for their excellent spreading properties, largely attributed to their low surface tension. Cyclopentasiloxane, a volatile silicone, exhibits one of the highest spreading values among the compared emollients. Dimethicones also demonstrate good spreadability, which generally decreases as viscosity increases. Oleyl erucate, a natural alternative, presents moderate to good spreadability, positioning it as a viable option for formulations where a balance of performance and natural origin is desired.
Quantitative Data Summary
The following table summarizes the available quantitative data on the spreadability of oleyl erucate and various silicone oils. The data is primarily sourced from a study by Bruns et al., which utilized an optical analysis method to determine the spreading area over 10 minutes.
Ingredient Name
Chemical Class
Viscosity (cSt at 25°C)
Spreading Value (mm²/10 min)
Data Source
Cyclopentasiloxane
Volatile Silicone
~4
~1500
Bruns et al. (estimated from chart)
Dimethicone Copolyol
Silicone Copolymer
Variable
~1100
Bruns et al. (estimated from chart)
Oleyl Erucate
Wax Ester
~40-50
~800
Bruns et al. (estimated from chart)
Dimethicone 100 cSt
Silicone (Polydimethylsiloxane)
100
Not available
-
Dimethicone 350 cSt
Silicone (Polydimethylsiloxane)
350
Not available
-
Note: The spreading values from Bruns et al. are estimated from a graphical representation and should be considered indicative. Specific numerical data for different viscosities of pure dimethicone were not available in the public domain at the time of this review.
Experimental Protocols
The measurement of spreadability is crucial for characterizing the performance of cosmetic and pharmaceutical ingredients. Several methods are employed in the industry, with the parallel-plate method and texture analysis being two of the most common.
Parallel-Plate Method (Drop Diameter Method)
This widely used technique assesses spreadability by measuring the area over which a defined volume of a substance spreads on a standardized surface over time.
Apparatus:
Flat, smooth glass plates
Micropipette or syringe for precise volume dispensing
A controlled temperature and humidity environment
Imaging system (e.g., camera with analysis software) or graph paper for area measurement
Protocol:
A specific volume (e.g., 10 µL) of the test emollient is carefully dispensed onto the center of a clean, horizontal glass plate.[1]
The spreading of the droplet is monitored over a defined period (e.g., 10 minutes).[1]
For visualization of the spread on skin or a skin substitute, a fine, inert powder like graphite (B72142) can be dusted over the area after the spreading time has elapsed. The excess powder is gently removed, leaving the area covered by the emollient clearly demarcated.[1]
The area of the spread is then measured. This can be done by capturing an image and using analysis software to calculate the area in mm².[1]
The experiment is repeated multiple times to ensure reproducibility, and the average spreading value is reported.
Texture Analysis for Spreadability
Texture analyzers provide a quantitative measure of the force required to spread a sample, which is inversely related to its spreadability.
Apparatus:
Texture Analyzer equipped with a cone-shaped probe and a sample holder.
Software for data acquisition and analysis.
Protocol:
The sample is placed into the female cone-shaped holder.
The male cone probe is lowered into the sample at a defined speed and to a specific depth.
The force required to displace the sample and cause it to spread is measured.
The peak force and the area under the force-distance curve (work of shear) are calculated. A lower peak force and work of shear indicate better spreadability.
This method allows for the comparison of the firmness and consistency of different formulations, which are key factors influencing their application characteristics.
Visualization of Spreadability Analysis Workflow
The following diagram illustrates the logical workflow for a comparative analysis of emollient spreadability.
Caption: Workflow for Spreadability Analysis.
Conclusion
The selection of an emollient is a multifaceted decision that requires a thorough understanding of its physical properties. Silicone oils, due to their low surface tension and viscosity, generally offer superior spreadability compared to many other classes of emollients. Cyclopentasiloxane, in particular, is a high-spreading, volatile option ideal for creating light, non-greasy formulations. Dimethicones provide a range of spreadabilities that can be tailored by selecting the appropriate viscosity.
Oleyl erucate stands as a compelling natural alternative, offering good spreadability that, while not as high as low-viscosity silicones, is suitable for a wide array of cosmetic and topical applications.[2][3] Its favorable sensory profile and vegetable origin make it an attractive choice for formulators looking to meet the growing demand for natural and sustainable ingredients without significantly compromising on performance. Further research with standardized methodologies is warranted to generate a more comprehensive and directly comparable dataset for a wider range of emollient viscosities.
evaluating oleyl erucate as a sustainable alternative in formulations
In the landscape of cosmetic and pharmaceutical formulations, the demand for sustainable and high-performing ingredients is ever-present. Oleyl erucate (B1234575), a vegetable-derived ester, has emerged as a noteworthy a...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of cosmetic and pharmaceutical formulations, the demand for sustainable and high-performing ingredients is ever-present. Oleyl erucate (B1234575), a vegetable-derived ester, has emerged as a noteworthy alternative to traditional emollients, lauded for its favorable sensory profile and environmental credentials. This guide provides an objective comparison of oleyl erucate against common alternatives—jojoba oil, mineral oil, and silicone elastomers—supported by available experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation decisions.
Performance Comparison of Emollients
The selection of an emollient is critical to the final sensory feel, efficacy, and stability of a topical formulation. The following tables summarize the performance of oleyl erucate in comparison to jojoba oil, mineral oil, and silicone elastomers across key parameters.
Table 1: Comparative Sensory Profile of Emollients
Note: Data is based on a sensory mapping study of various esters. Direct quantitative comparative data for all four emollients in a single study is limited.
In-vivo study, comparison with other moisturizers[4]
Silicone Elastomer
Data not available in a comparable format
-
Note: The data for mineral oil shows a decrease in capacitance, which may not directly correlate to a decrease in hydration in all contexts and requires careful interpretation of the study methodology.
Table 3: Skin Barrier Function (Transepidermal Water Loss - TEWL Data)
The environmental impact of an ingredient is a crucial consideration in modern formulations. This section provides a comparative overview of the sustainability aspects of oleyl erucate and its alternatives.
Environmental contamination from extraction and disposal[8]
Persistence in the environment, manufacturing requires significant energy
Experimental Protocols
To ensure the reproducibility and accurate interpretation of performance data, detailed methodologies for key experiments are essential.
Sensory Evaluation
Objective: To assess and compare the tactile and aesthetic properties of different emollients in a finished formulation.
Methodology:
Panelist Selection: A trained panel of 10-15 individuals is selected based on their sensory acuity and ability to describe tactile sensations.
Sample Preparation: Formulations (e.g., oil-in-water creams) are prepared containing a standardized concentration (e.g., 5% w/w) of each test emollient. A control formulation without any emollient is also included.
Evaluation Procedure:
A standardized amount of each formulation is applied to a designated area on the forearm of each panelist.
Panelists evaluate a predefined set of sensory attributes (e.g., spreadability, absorbency, oiliness, tackiness, after-feel) at specific time points (e.g., immediately after application and after 2 minutes).
Evaluations are recorded on a labeled magnitude scale (e.g., 0-10).
Data Analysis: The collected data is statistically analyzed to determine significant differences between the samples for each sensory attribute. The results are often visualized using spider web charts for easy comparison of the sensory profiles.
Skin Hydration Measurement (Corneometry)
Objective: To quantify the effect of an emollient on the hydration level of the stratum corneum.
Methodology:
Instrumentation: A Corneometer® CM 825 is used, which measures skin hydration based on the capacitance of the skin.
Acclimatization: Test subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes before measurements.
Measurement Procedure:
Baseline hydration measurements are taken on designated test areas on the forearm.
A standardized amount of the test formulation is applied to the respective test area.
Corneometer® readings are taken at predefined time intervals (e.g., 1, 2, 4, and 8 hours) after application.
An untreated area serves as a control.
Data Analysis: The change in skin hydration is calculated as the difference between the measurements at each time point and the baseline reading. The results are typically presented as a percentage increase in hydration or in arbitrary units (AU).
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the occlusive properties of an emollient by measuring its effect on the rate of water evaporation from the skin.
Methodology:
Instrumentation: A Tewameter® is used to measure the water vapor gradient above the skin surface.
Acclimatization: Subjects are acclimatized under controlled environmental conditions (temperature and humidity) for at least 20 minutes.
Measurement Procedure:
Baseline TEWL measurements are taken on the designated test areas.
A standardized amount of the test formulation is applied.
TEWL measurements are repeated at specified time intervals after application.
Data Analysis: A reduction in TEWL compared to the baseline and the untreated control site indicates the occlusive effect of the formulation. The results are expressed in g/m²/h.
Visualizing Key Relationships and Processes
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate important workflows and relationships.
Diagram 1: Workflow for Sensory Evaluation of Emollients.
Diagram 2: Comparative Sustainability of Emollients.
Diagram 3: Synthesis Process of Oleyl Erucate.
Conclusion
Oleyl erucate presents a compelling case as a sustainable and effective emollient in modern formulations. Its vegetable origin, inherent biodegradability, and favorable sensory profile position it as a strong alternative to traditional ingredients. While direct quantitative comparisons with other emollients are not always readily available in the public domain, the existing data and qualitative assessments suggest that oleyl erucate can deliver a desirable skin feel, comparable in some aspects to jojoba oil, while offering a significantly better sustainability profile than mineral oil and silicone elastomers. For formulators prioritizing both performance and environmental responsibility, oleyl erucate warrants serious consideration and further in-house evaluation to determine its suitability for specific product applications.
Proper Disposal of Oleyl Erucate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper dispos...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of oleyl erucate (B1234575), a commonly used emollient and lubricant in cosmetic and pharmaceutical formulations. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
While oleyl erucate is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper laboratory hygiene and safety practices should always be observed.[1] Before handling, it is recommended to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
Gloves: Wear protective gloves.
Eye Protection: Use safety glasses or goggles.
Face Protection: A face shield may be used for additional protection.
In case of accidental contact, follow these first-aid measures:
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with water or shower.
Eye Contact: Rinse eyes thoroughly with plenty of water. If contact lenses are worn, remove them before rinsing.
Ingestion: If swallowed, rinse the mouth with water.
Step-by-Step Disposal Procedure
The primary principle for the disposal of oleyl erucate is to adhere to all national and local regulations governing chemical waste.
Do Not Mix: Oleyl erucate waste should not be mixed with other chemical waste. Keeping waste streams separate is crucial for proper disposal and to avoid unintended chemical reactions.
Original Container: Whenever possible, leave the oleyl erucate waste in its original container. This ensures that the waste is clearly identified and that all original hazard warnings and information are present.
Labeling: Ensure the container is clearly and accurately labeled as "Oleyl Erucate Waste." If the original container is not used, the new container must be properly labeled with the chemical name and any relevant hazard information.
Container Integrity: Use containers that are in good condition and can be securely sealed to prevent leaks or spills.
Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
Consult Your Institution's EHS Department: Before final disposal, consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the approved waste disposal procedures for your location.
Approved Waste Disposal Plant: Arrange for the collection and disposal of the oleyl erucate waste through an approved and licensed waste disposal contractor.
Key Disposal Principles Summary
Principle
Guideline
Regulatory Compliance
Dispose of in accordance with all national and local regulations.
Waste Segregation
Do not mix oleyl erucate with other waste materials.
Containerization
Keep in the original, labeled container whenever possible.
Handling of Empty Containers
Handle uncleaned, empty containers as you would the product itself.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of oleyl erucate.
Caption: Decision workflow for the proper disposal of oleyl erucate.
Disclaimer: This information is intended as a guide and should not replace the specific guidance provided by your institution's Environmental Health and Safety department or the regulations in your jurisdiction. Always consult the Safety Data Sheet (SDS) for the most complete and up-to-date information.
Personal protective equipment for handling Oleyl erucate
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Oleyl erucate (B1234575) in a l...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Oleyl erucate (B1234575) in a laboratory setting. Oleyl erucate is generally considered a non-hazardous substance, primarily used as an emollient in cosmetic and pharmaceutical applications. However, adherence to standard laboratory safety practices is crucial to ensure a safe working environment.
I. Physical and Chemical Properties
The following table summarizes the key quantitative data for Oleyl erucate.
Property
Value
Chemical Name
(9Z)-9-Octadecen-1-yl (13Z)-13-docosenoate
CAS Number
17673-56-2
Molecular Formula
C₄₀H₇₆O₂
Molecular Weight
589.0 g/mol
Appearance
Yellowish, low-viscosity oil
Solubility
Insoluble in water; soluble in diethyl ether, acetone, isopropanol, and miscible with other oils.
Boiling Point
637.7 ± 34.0 °C (Predicted)
Density
0.866 ± 0.06 g/cm³ (Predicted)
Flash Point
103.00 °F / 39.20 °C (Estimated)
II. Hazard Identification and Safety Precautions
Oleyl erucate is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is considered to be non-irritating and non-sensitizing.[2] However, as with any chemical, appropriate safety measures should be taken.
Personal Protective Equipment (PPE):
Standard laboratory PPE is recommended to prevent direct contact and ensure personal safety.
PPE
Specification
Eye Protection
Safety glasses with side shields or chemical splash goggles.